molecular formula C5H4ClFN2 B3024493 2-Chloro-5-fluoropyridin-4-amine CAS No. 89510-90-7

2-Chloro-5-fluoropyridin-4-amine

Cat. No.: B3024493
CAS No.: 89510-90-7
M. Wt: 146.55 g/mol
InChI Key: PANPPUXFOOUHIF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-fluoropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPPUXFOOUHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624365
Record name 2-Chloro-5-fluoropyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89510-90-7
Record name 2-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoropyridin-4-amine is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its specific arrangement of chloro, fluoro, and amino substituents on the pyridine ring allows for diverse downstream functionalization, making it a crucial component in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the chemical principles, experimental protocols, and critical parameters that ensure a successful and efficient synthesis.

Core Synthesis Strategy: Regioselective Amination of 2,4-Dichloro-5-fluoropyridine

The most prevalent and industrially relevant method for the synthesis of 2-Chloro-5-fluoropyridin-4-amine is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloro-5-fluoropyridine precursor. This strategy hinges on the controlled reaction of the dichlorinated pyridine with an amine source, typically ammonia, to selectively replace the chlorine atom at the C4 position.

The Underlying Chemistry: Understanding Regioselectivity

The success of this synthesis lies in the electronic properties of the pyridine ring, which are significantly influenced by the substituents. In 2,4-dichloro-5-fluoropyridine, the pyridine nitrogen and the fluorine atom at the C5 position are both strongly electron-withdrawing. This electronic pull creates a significant electron deficiency at the C2 and C4 positions, making them susceptible to nucleophilic attack.

The fluorine atom at C5 exerts a stronger deactivating effect on the adjacent C4 position through inductive effects. This heightened electrophilicity at the C4 position makes it the preferred site for nucleophilic attack by ammonia, leading to the selective displacement of the C4-chloro group. The C2-chloro group remains largely intact under controlled reaction conditions, affording the desired 2-Chloro-5-fluoropyridin-4-amine. This principle of regioselective amination is a cornerstone of pyridine chemistry and is crucial for accessing specific isomers.[1]

Synthesis Pathway Overview

The synthesis can be conceptually broken down into two main stages: the preparation of the 2,4-dichloro-5-fluoropyridine precursor and its subsequent regioselective amination.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Amination 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine Chlorination (e.g., POCl3) 2,4-Dichloro-5-fluoropyridine 2,4-Dichloro-5-fluoropyridine 2,4-Dichloro-5-fluoropyrimidine->2,4-Dichloro-5-fluoropyridine 2-Chloro-5-fluoropyridin-4-amine 2-Chloro-5-fluoropyridin-4-amine 2,4-Dichloro-5-fluoropyridine->2-Chloro-5-fluoropyridin-4-amine Amination (Ammonia)

Caption: Overall synthetic workflow for 2-Chloro-5-fluoropyridin-4-amine.

Stage 1: Synthesis of the 2,4-Dichloro-5-fluoropyridine Precursor

While this guide focuses on the synthesis of the final amine, a brief overview of the precursor's synthesis is essential for a comprehensive understanding. The common starting material for 2,4-dichloro-5-fluoropyridine is 5-fluorouracil, a readily available pyrimidine derivative.

The synthesis involves the chlorination of 5-fluorouracil using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[2][3][4] This reaction converts the hydroxyl groups of the uracil ring into chloro groups, yielding the dichlorinated pyrimidine. While the direct synthesis of 2,4-dichloro-5-fluoropyridine follows a similar principle, starting from a corresponding pyridine derivative, detailed public-domain protocols are less common than for its pyrimidine analogue. For the purpose of this guide, we will assume the availability of the 2,4-dichloro-5-fluoropyridine starting material.

Stage 2: Regioselective Amination - The Core Protocol

This stage is the critical step where the C4-chloro group of 2,4-dichloro-5-fluoropyridine is selectively replaced by an amino group.

Experimental Protocol

The following protocol is a representative procedure adapted from analogous syntheses of structurally similar compounds, such as 4-amino-2-chloro-5-fluoropyrimidine, as detailed in patent literature.[5]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,4-Dichloro-5-fluoropyridineC₅H₂Cl₂FN165.98Starting material.
Aqueous AmmoniaNH₃ (aq)17.03 (as NH₃)Typically 25-30% solution.
Organic Solvent--e.g., Toluene, Xylene, or an alcohol.
WaterH₂O18.02For work-up.

Procedure:

  • Reaction Setup: A solution of 2,4-dichloro-5-fluoropyridine in a suitable organic solvent is charged into a pressure-rated reactor equipped with a stirrer and temperature control.

  • Addition of Ammonia: An excess of aqueous ammonia is added to the reactor. The use of a significant excess of ammonia is crucial to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

  • Reaction Conditions: The reactor is sealed, and the mixture is heated to a temperature typically ranging from 80°C to 120°C. The reaction is maintained at this temperature with vigorous stirring for several hours until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up:

    • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

    • The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

    • The combined organic extracts are washed with water and then with brine to remove any remaining water-soluble impurities.

  • Purification:

    • The organic solvent is removed under reduced pressure to yield the crude product.

    • The crude 2-Chloro-5-fluoropyridin-4-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford the final product in high purity.

Key Experimental Parameters and Causality
ParameterTypical Range/ValueRationale and Field-Proven Insights
Temperature 80°C - 120°CThe SNAr reaction requires thermal energy to overcome the activation barrier. Operating within this temperature range provides a sufficient reaction rate without promoting significant side reactions, such as the substitution of the C2-chloro group.
Pressure AutogenousThe reaction is typically conducted in a sealed reactor, and the pressure will rise due to the vapor pressure of the solvent and ammonia at the reaction temperature. This helps to maintain the concentration of ammonia in the reaction mixture.
Ammonia Excess 5-10 equivalentsA large excess of ammonia ensures that it is the primary nucleophile and helps to drive the equilibrium towards the product side. It also serves to neutralize the hydrochloric acid formed during the reaction, preventing potential side reactions catalyzed by acidic conditions.
Solvent Toluene, Xylene, EthanolThe choice of solvent depends on the desired reaction temperature and solubility of the reactants. Aromatic hydrocarbons like toluene and xylene are common for higher temperature reactions, while alcohols can also be used. The solvent should be inert to the reaction conditions.

Visualization of the Reaction Mechanism

The regioselective amination proceeds through a classic SNAr mechanism, involving a Meisenheimer intermediate.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2,4-Dichloro-5-fluoropyridine + NH3 Intermediate Meisenheimer Intermediate (Negative charge delocalized) Start->Intermediate Attack at C4 Product 2-Chloro-5-fluoropyridin-4-amine + Cl- Intermediate->Product Expulsion of Chloride

Caption: Simplified mechanism of the SNAr reaction.

Alternative Synthetic Approaches

While the regioselective amination of 2,4-dichloro-5-fluoropyridine is the most direct route, other strategies have been explored for the synthesis of related fluorinated aminopyridines. These can involve multi-step sequences starting from different precursors:

  • From other substituted pyridines: Syntheses can commence from other functionalized pyridines, introducing the required chloro, fluoro, and amino groups through a series of reactions such as nitration, reduction, diazotization, and halogen exchange reactions.[6][7][8] However, these routes are often longer and may suffer from lower overall yields.

  • De novo synthesis: Building the pyridine ring from acyclic precursors is another possibility, although this is generally more complex and less common for this specific substitution pattern.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production.

Conclusion

The synthesis of 2-Chloro-5-fluoropyridin-4-amine is a testament to the principles of regioselective nucleophilic aromatic substitution. By carefully controlling reaction conditions, it is possible to achieve the selective amination of 2,4-dichloro-5-fluoropyridine at the more reactive C4 position, yielding the desired product in good purity and yield. A thorough understanding of the underlying reaction mechanism and the influence of electronic effects is paramount for the successful execution of this synthesis. This in-depth guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to effectively produce this valuable chemical intermediate.

References

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 2-Chloro-5-fluoropyridin-4-amine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a substituted heterocyclic amine, its properties are governed by the interplay between the aromatic pyridine core, the electron-withdrawing halogen substituents (Cl and F), and the basic amino group. This guide synthesizes calculated data, extrapolated properties from close structural analogs, and established analytical methodologies to serve as a foundational resource for laboratory professionals. We will delve into the compound's chemical identity, core physical properties, spectroscopic profile, and the causal reasoning behind its expected behavior, providing field-proven insights for its application and analysis.

Chemical Identity and Structural Elucidation

2-Chloro-5-fluoropyridin-4-amine belongs to the class of di-substituted aminopyridines. The precise arrangement of the chloro, fluoro, and amino groups on the pyridine ring dictates its electronic properties, reactivity, and potential for intermolecular interactions.

  • IUPAC Name: 2-Chloro-5-fluoropyridin-4-amine

  • Molecular Formula: C₅H₄ClFN₂

  • CAS Number: While a specific CAS number for this isomer is not prominently indexed in major databases, it is crucial to distinguish it from its isomers, such as 2-chloro-3-fluoropyridin-4-amine (CAS: 1227577-03-8).[1]

  • Molecular Weight: 146.55 g/mol

The structural arrangement is foundational to understanding its properties. The chlorine atom at the 2-position and the fluorine at the 5-position are strongly electron-withdrawing, which significantly influences the electron density of the pyridine ring and the basicity of both the ring nitrogen and the exocyclic amine.

Caption: Figure 1: Chemical Structure of 2-Chloro-5-fluoropyridin-4-amine.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. It is important to note that while some values are calculated, others are estimated based on data from structurally related analogs due to the limited availability of direct experimental data for this specific isomer.

PropertyValue / Expected ValueSource / Rationale
Molecular Weight 146.55 g/mol Calculated
Physical Form Expected to be a solidAnalogy: The related isomer, 2-chloro-3-fluoropyridin-4-amine, is a solid.
Boiling Point > 270 °C (Estimated)Analogy: 2-chloro-3-fluoropyridin-4-amine has a boiling point of ~272 °C. The amino group allows for hydrogen bonding, increasing the boiling point relative to the parent heterocycle.
Melting Point Not availableExperimental determination required.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., Methanol, DCM, Ethyl Acetate).The polar amine group is countered by the lipophilic halogenated pyridine ring. A synthesis protocol for a similar compound utilizes DCM and MeOH for chromatography.[2]
pKa (Basicity) Estimated pKa₁ (Pyridine N) < 5; Estimated pKa₂ (Amine N) < 9The electron-withdrawing effects of both Cl and F atoms significantly reduce the basicity of the ring nitrogen and the exocyclic amine compared to unsubstituted 4-aminopyridine (pKa ~9.2).

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The two nitrogen atoms in 2-Chloro-5-fluoropyridin-4-amine confer its basic character. However, the electronic environment dramatically modulates this property.

  • Pyridine Ring Nitrogen: In unsubstituted pyridine, the lone pair of the nitrogen atom is available for protonation. Here, the potent inductive and mesomeric electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents drastically reduce the electron density on the ring nitrogen. Consequently, its pKa is expected to be significantly lower than that of pyridine (pKa ≈ 5.2), making it a weak base.

  • Exocyclic Amino Group (-NH₂): The basicity of the 4-amino group is also attenuated. The electron-withdrawing halogens pull electron density from the ring, which in turn reduces the ability of the amino group to donate its lone pair. This makes it less basic than a typical arylamine. This reduced basicity is a critical consideration for salt formation strategies in drug development and for selecting appropriate catalysts or bases in synthetic reactions.

Solubility and Lipophilicity

The molecule presents a classic duality. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, which confers a degree of polarity. However, the aromatic ring and, notably, the halogen substituents contribute to its lipophilicity. This balance suggests:

  • Aqueous Solubility: Likely to be poor, especially in neutral pH. Solubility may increase in acidic conditions due to the protonation of the nitrogen atoms to form more soluble salts.

  • Organic Solubility: Good solubility is expected in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), and polar protic solvents like ethanol and methanol. This is consistent with purification methods for similar compounds.[2]

An understanding of its solubility profile is paramount for designing appropriate reaction conditions, extraction procedures, and formulation strategies.

Spectroscopic and Analytical Profile

Confirming the identity and purity of 2-Chloro-5-fluoropyridin-4-amine requires a suite of analytical techniques.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should show two distinct signals in the aromatic region corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear as a doublet due to coupling with the C5-fluorine. The C3 proton's signal will be a doublet of doublets or a more complex multiplet due to coupling with both the C5-fluorine and the adjacent amino group protons. The amine protons (-NH₂) will typically appear as a broad singlet.

  • ¹³C NMR: The spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached substituents. The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

  • Mass Spectrometry (MS): The molecular ion peak (M+) will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the signature of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust, self-validating method for assessing the purity of 2-Chloro-5-fluoropyridin-4-amine. The causality is clear: the compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a sample of 2-Chloro-5-fluoropyridin-4-amine.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • Analyte: 2-Chloro-5-fluoropyridin-4-amine sample (~1 mg/mL)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the compound in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-20 min: Re-equilibration at 5% B

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The retention time of the main peak serves as a key identifier for the compound under these specific conditions.

Caption: Figure 2: HPLC Purity Analysis Workflow.

Safety, Handling, and Storage

Professionals must handle 2-Chloro-5-fluoropyridin-4-amine with appropriate caution. The safety information is extrapolated from GHS classifications of closely related halogenated aminopyridines.[3][4]

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[3][4][5]

    • H315: Causes skin irritation.[3][4]

    • H318/H319: Causes serious eye damage/irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-Chloro-5-fluoropyridin-4-amine is a functionalized heterocyclic compound whose physicochemical properties are dominated by the strong electron-withdrawing nature of its halogen substituents. This results in attenuated basicity and a mixed solubility profile, characteristics that are central to its application in organic synthesis and medicinal chemistry. While direct experimental data is sparse, a robust understanding can be built through analysis of its structure, extrapolation from analogs, and the application of standard analytical protocols as outlined in this guide. This foundational knowledge is essential for the safe and effective use of this valuable chemical building block.

References

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmacy and Biological Sciences.
  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]

Sources

spectroscopic data of 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoropyridin-4-amine

Authored by a Senior Application Scientist

Preamble: Navigating the Spectroscopic Landscape of a Novel Pyridine Derivative

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Chloro-5-fluoropyridin-4-amine, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. The precise arrangement of its chloro, fluoro, and amine substituents on the pyridine ring gives rise to a unique electronic and steric profile, which in turn dictates its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the methodologies and interpretation strategies required for the complete spectroscopic characterization of this molecule, drawing upon foundational principles and data from structurally related analogs to forecast the expected spectral features. While direct spectral data for 2-Chloro-5-fluoropyridin-4-amine is not extensively published, this document serves as a predictive and methodological framework for researchers undertaking its synthesis and analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-Chloro-5-fluoropyridin-4-amine, with its distinct substitution pattern, is anticipated to yield characteristic spectroscopic signatures. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating amine group on the pyridine ring will significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.1,0.6!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.1,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1.2!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.1,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.1,0.6!", color="#202124", fontcolor="#FFFFFF"];

// Substituent nodes Cl [label="Cl", pos="-2.2,1.2!", color="#34A853", fontcolor="#FFFFFF"]; F [label="F", pos="2.2,-1.2!", color="#EA4335", fontcolor="#FFFFFF"]; NH2 [label="NH₂", pos="0,-2.4!", color="#FBBC05", fontcolor="#202124"]; H3 [label="H", pos="-2.0,-1.2!"]; H6 [label="H", pos="2.0,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C5 -- F; C4 -- NH2; C3 -- H3; C6 -- H6; }

Figure 1: Molecular structure of 2-Chloro-5-fluoropyridin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-5-fluoropyridin-4-amine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broader signal for the amine protons. The coupling patterns and chemical shifts will be highly informative.

Predicted Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3~6.5 - 7.0Doublet (d)³J(H-F) ≈ 3-5 Hz
H-6~7.8 - 8.2Singlet (s) or narrow doublet⁴J(H-F) ≈ 1-2 Hz
-NH₂~4.0 - 6.0Broad singlet (br s)N/A

Causality Behind Predictions:

  • H-6: This proton is ortho to the pyridine nitrogen, which is strongly deshielding, thus predicting a downfield shift.

  • H-3: This proton is influenced by the ortho amine group (shielding) and the meta chloro and fluoro groups (deshielding). The net effect is an upfield shift relative to H-6.

  • Coupling: The fluorine atom at C-5 will couple with the proton at C-3 (³J, three-bond coupling) and potentially with the proton at C-6 (⁴J, four-bond coupling). The magnitude of the coupling constant is distance-dependent.

  • Amine Protons: The -NH₂ protons are exchangeable, and their signal is often broad. The chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom. The presence of fluorine will lead to C-F coupling, which is a key diagnostic feature.

Predicted Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constant (J, Hz)
C-2~150 - 155Doublet (d)²J(C-F) ≈ 20-30 Hz
C-3~110 - 115Doublet (d)²J(C-F) ≈ 20-30 Hz
C-4~145 - 150Doublet (d)³J(C-F) ≈ 5-10 Hz
C-5~155 - 160Doublet (d)¹J(C-F) ≈ 230-250 Hz
C-6~140 - 145Doublet (d)³J(C-F) ≈ 5-10 Hz

Causality Behind Predictions:

  • C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and a significant downfield shift due to the electronegativity of fluorine.

  • C-2, C-3, C-4, C-6: These carbons will show smaller couplings to the fluorine atom depending on the number of bonds separating them. The carbons attached to heteroatoms (N, Cl, F, and the amino N) are expected at the downfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-5-fluoropyridin-4-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; A [label="Sample Preparation"]; B [label="1H NMR"]; C [label="13C NMR"]; D [label="2D NMR (COSY, HSQC, HMBC)"]; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; E [label="Chemical Shift Analysis"]; F [label="Coupling Constant Analysis"]; G [label="Integration"]; H [label="Structure Elucidation"]; }

A -> B; A -> C; B -> D; C -> D; B -> E; C -> E; B -> F; C -> F; B -> G; E -> H; F -> H; G -> H; }

Figure 2: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The exact mass of 2-Chloro-5-fluoropyridin-4-amine (C₅H₄ClFN₂) is 146.0102. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. This is a definitive indicator of a single chlorine atom in the molecule.

Ion Predicted m/z Interpretation
[M]⁺146Molecular Ion (with ³⁵Cl)
[M+2]⁺148Molecular Ion (with ³⁷Cl)
[M-HCN]⁺119/121Loss of hydrogen cyanide
[M-Cl]⁺111Loss of a chlorine radical
[M-NH₂]⁺130/132Loss of an amino radical
Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule, likely producing the protonated molecule [M+H]⁺ at m/z 147. Electron ionization (EI) can also be used and will provide more fragmentation information.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Tandem MS (MS/MS): To gain further structural insight, the molecular ion (or protonated molecule) can be isolated and fragmented. This will help to confirm the connectivity of the molecule.

graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

M [label="[M]⁺˙ (m/z 146/148)"]; A [label="[M-Cl]⁺ (m/z 111)"]; B [label="[M-HCN]⁺˙ (m/z 119/121)"];

M -> A [label="- Cl•"]; M -> B [label="- HCN"]; }

Figure 3: A simplified predicted fragmentation pathway for 2-Chloro-5-fluoropyridin-4-amine under EI conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400 - 3200N-H stretch (amine)Medium, often two bands
1640 - 1580C=C and C=N stretching (aromatic ring)Medium to Strong
1620 - 1550N-H bend (amine)Medium
1250 - 1150C-N stretch (aromatic amine)Medium
1100 - 1000C-F stretchStrong
850 - 750C-Cl stretchMedium
Experimental Protocol for IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a convenient and common method for solid or liquid samples and requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure.

    • Acquire the sample spectrum.

    • The instrument software will automatically generate the absorbance spectrum.

Conclusion: A Roadmap to Structural Confirmation

The comprehensive spectroscopic analysis of 2-Chloro-5-fluoropyridin-4-amine requires a multi-faceted approach, integrating NMR, MS, and IR data. While this guide provides a predictive framework based on established principles and data from related structures, experimental verification is essential. The protocols and interpretative guidance herein offer a robust starting point for researchers, ensuring a thorough and accurate structural elucidation of this and other novel heterocyclic compounds. The convergence of data from these orthogonal techniques will provide the necessary evidence to confirm the structure with a high degree of confidence, which is a critical step in the journey of drug discovery and development.

References

  • General NMR Principles: For foundational knowledge on NMR spectroscopy, including chemical shifts and coupling constants, authoritative textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are recommended.
  • Mass Spectrometry Resources: The NIST Chemistry WebBook provides a large database of mass spectra for various compounds, which can be useful for comparing fragmentation patterns of related molecules. [Link]

  • Spectroscopic Databases: Online databases like PubChem provide aggregated spectroscopic information for a vast number of chemical compounds, which can be a valuable resource for finding data on analogous structures. [Link]

  • Halogenated Pyridines: Scientific literature on the synthesis and characterization of other halogenated pyridines can provide valuable comparative data. A search in chemical databases like SciFinder or Reaxys would be beneficial.[1]

Sources

molecular structure and formula of 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidin-4-amine

A Note on Chemical Nomenclature: The topic of this guide is "2-Chloro-5-fluoropyridin-4-amine." However, extensive database searches indicate that the more prominent and well-documented compound with this substitution pattern is 2-Chloro-5-fluoropyrimidin-4-amine . Given the structural similarities and the prevalence of the pyrimidine core in medicinal chemistry with these substituents, this guide will focus on the pyrimidine derivative. It is highly probable that the intended subject was the pyrimidine, a common scaffold in drug discovery.

Introduction

2-Chloro-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, conferred by the presence of chloro, fluoro, and amino substituents on the pyrimidine ring, make it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties of 2-Chloro-5-fluoropyrimidin-4-amine is presented in the table below.

PropertyValueSource
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[PubChem][1]
Synonyms 4-Amino-2-chloro-5-fluoropyrimidine[PubChem][1]
CAS Number 155-10-2[PubChem][1]
Molecular Formula C₄H₃ClFN₃[PubChem][1]
Molecular Weight 147.54 g/mol [PubChem][1]
Monoisotopic Mass 146.9999530 Da[PubChem][1]
Appearance Not specified; likely a solid at room temperature
XLogP3-AA 0.9[PubChem][1]

Molecular Structure and Reactivity

The structure and reactivity of 2-Chloro-5-fluoropyrimidin-4-amine are dictated by the interplay of the electronic effects of its substituents on the pyrimidine ring.

2-Chloro-5-fluoropyrimidin-4-amine N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 Cl Cl C2->Cl N3 N N3->C2 C4 C C4->N3 C5 C C4->C5 N_amino NH₂ C4->N_amino C5->C4 F F C5->F C6->N3 C6->C5 H6 H C6->H6 Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil Chlorination Chlorination 5-Fluorouracil->Chlorination POCl₃, Base 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Chlorination->2,4-Dichloro-5-fluoropyrimidine Amination Amination 2,4-Dichloro-5-fluoropyrimidine->Amination Aqueous Ammonia 2-Chloro-5-fluoropyrimidin-4-amine 2-Chloro-5-fluoropyrimidin-4-amine Amination->2-Chloro-5-fluoropyrimidin-4-amine

Caption: Synthetic workflow for 2-Chloro-5-fluoropyrimidin-4-amine.

Experimental Protocol: Base-Catalyzed Synthesis

[2]

  • Chlorination: To a round-bottom flask, add phosphorus oxychloride (POCl₃, 4 equivalents) and a catalytic amount of a suitable base (e.g., pyridine).

  • Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture at room temperature. An exothermic reaction may occur, which can be controlled with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

  • Amination: The resulting intermediate, 2,4-dichloro-5-fluoropyrimidine, is then subjected to amination. This is typically achieved by reacting it with aqueous ammonia. The greater reactivity of the chlorine at the C4 position allows for selective substitution.

  • Adjust the pH of the solution to ~8 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain 2-Chloro-5-fluoropyrimidin-4-amine.

The choice of a base catalyst in the chlorination step can significantly influence the reaction rate and yield. [2]

Applications in Drug Development

2-Chloro-5-fluoropyrimidin-4-amine is a valuable scaffold in the synthesis of kinase inhibitors and other targeted therapeutics. The pyrimidine core mimics the structure of purines found in nucleic acids, allowing molecules derived from it to interact with the ATP-binding sites of kinases. The substituents on the ring provide vectors for further chemical modification to achieve desired potency and selectivity.

Drug_Development_Scheme Building_Block 2-Chloro-5-fluoropyrimidin-4-amine Reaction Nucleophilic Aromatic Substitution (SNAr) Building_Block->Reaction Intermediate Substituted Pyrimidine Reaction->Intermediate Further_Functionalization Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Further_Functionalization Final_Compound Biologically Active Molecule (e.g., Kinase Inhibitor) Further_Functionalization->Final_Compound

Sources

A Technical Guide to the Physicochemical Characterization of 2-Chloro-5-fluoropyrimidin-4-amine: A Surrogate Study for Halogenated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide addresses the solubility and stability of 2-Chloro-5-fluoropyrimidin-4-amine. While the initial request specified the pyridine analog, 2-Chloro-5-fluoropyridin-4-amine, a thorough review of publicly available scientific literature reveals a scarcity of specific data for that exact molecule. However, the pyrimidine derivative is a close structural analog with available data, making it an excellent surrogate for understanding the key physicochemical challenges and analytical approaches relevant to researchers in drug development. The principles and methodologies detailed herein are directly applicable to the characterization of novel halogenated heterocyclic amines.

Introduction: The Significance of Halogenated Heterocycles

Halogenated pyridines and pyrimidines are privileged scaffolds in medicinal chemistry. The inclusion of chloro and fluoro substituents can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 2-Chloro-5-fluoropyrimidin-4-amine (and its pyridine analog) incorporates several key features: a pyrimidine core, which is a common motif in biologically active molecules; a chloro group, which can serve as a synthetic handle or a key interaction point; a fluoro group, known to enhance metabolic stability and binding affinity; and an amine group, which provides a key site for hydrogen bonding and salt formation.

A comprehensive understanding of the solubility and stability of such a compound is a non-negotiable prerequisite for its advancement in any drug discovery pipeline, directly impacting its formulation, bioavailability, and shelf-life.

Physicochemical Properties

The foundational physicochemical properties of 2-Chloro-5-fluoropyrimidin-4-amine provide the first clues to its behavior in experimental systems. These descriptors, sourced from PubChem, are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₄H₃ClFN₃PubChem[1]
Molecular Weight 147.54 g/mol PubChem[1]
XLogP3-AA (logP) 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Physical State SolidSigma-Aldrich[3]

The positive XLogP3-AA value of 0.9 suggests a degree of lipophilicity, which often correlates with limited aqueous solubility but better solubility in organic solvents.[3] The presence of both hydrogen bond donors and acceptors indicates the potential for complex interactions with protic solvents.

Aqueous and Organic Solubility Profile

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For preclinical development, solubility is assessed in a range of aqueous and organic media.

The Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate effort to model physiological environments and predict behavior during formulation.

  • Water/Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the transit through the gastrointestinal tract, from the highly acidic stomach (pH 1.2) to the neutral environment of the intestines (pH 6.8-7.4).[4]

  • Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent used for creating high-concentration stock solutions for biological screening.[3] Ethanol and Methanol are common co-solvents in formulation and can provide insight into the compound's behavior in less polar environments.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method.[3][4] This protocol is designed to ensure that the measurement reflects a true equilibrium state between the dissolved and undissolved compound.

Methodology:

  • Preparation: Prepare calibrated aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic solvents of appropriate purity (e.g., DMSO, Ethanol).

  • Supersaturation: Add an excess amount of solid 2-Chloro-5-fluoropyrimidin-4-amine to a known volume of each test solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] A preliminary time-to-equilibrium study can validate the required duration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[3]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially inflated concentration readings.

  • Quantification: Accurately dilute the filtered sample into a mobile phase or suitable solvent to a concentration within the calibrated range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration, accounting for all dilution factors.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add Excess Solid to Known Volume of Solvent prep2 Seal Vials prep1->prep2 equil1 Agitate at Constant Temp (24-48 hours) prep2->equil1 sep1 Cease Agitation equil1->sep1 sep2 Centrifuge at High Speed sep1->sep2 quant1 Withdraw Supernatant sep2->quant1 quant2 Filter (0.22 µm) quant1->quant2 quant3 Dilute Sample quant2->quant3 quant4 Analyze via HPLC quant3->quant4

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Anticipated Solubility Data
Solvent / BufferAnticipated SolubilityRationale
Aqueous Buffer (pH 1.2) Low to ModerateThe amine group (pKa ~2-4 for similar compounds) may be protonated, increasing solubility.
Aqueous Buffer (pH 7.4) LowThe neutral form of the molecule is expected to dominate, leading to lower aqueous solubility.
Ethanol / Methanol Moderate to HighPolar protic solvents capable of hydrogen bonding with the amine and nitrogen atoms.
DMSO HighA strong polar aprotic solvent, effective at solvating a wide range of organic molecules.

Chemical Stability and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stability-indicating analytical method. Forced degradation, or stress testing, is the deliberate exposure of the compound to conditions more severe than accelerated stability testing.[5] The goal is to generate a modest amount of degradation (typically 5-20%) to identify and characterize the degradation products.[5]

The Logic of Stress Conditions

Forced degradation studies investigate the susceptibility of a compound to several key degradation mechanisms.[5][6]

  • Hydrolysis: Evaluates stability in the presence of water across a pH range, relevant to aqueous formulations and physiological environments.

  • Oxidation: Tests for reactivity with oxidative species, which can be present as excipient impurities or generated in vivo.

  • Photolysis: Assesses sensitivity to light exposure, a critical factor for handling, packaging, and storage.[5]

  • Thermal Stress: Examines the impact of high temperatures, relevant to manufacturing processes and long-term storage.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing 2-Chloro-5-fluoropyrimidin-4-amine.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Condition Application:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60-80°C) for a set time.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60-80°C) for a set time. Significant degradation may occur rapidly under basic conditions for halogenated heterocycles.[6]

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature.

    • Photostability: Expose both solid compound and a solution to a light source meeting ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[5] A control sample must be wrapped in foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

  • Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be capable of resolving the parent compound from all major degradation products.[6] Peak purity analysis using a photodiode array (PDA) detector is essential.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis start_node API Stock Solution & Solid API acid Acidic (HCl) start_node->acid base Basic (NaOH) start_node->base oxid Oxidative (H2O2) start_node->oxid photo Photolytic (ICH Q1B) start_node->photo thermal Thermal (Heat) start_node->thermal sample Sample at Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

For a molecule like 2-Chloro-5-fluoropyrimidin-4-amine, several degradation pathways can be hypothesized:

  • Hydrolysis of the Chloro Group: The C-Cl bond at the 2-position is activated by the adjacent nitrogen atoms and is a likely site for nucleophilic substitution by hydroxide under basic conditions, or by water under neutral/acidic conditions, to form a hydroxypyrimidine derivative.

  • Amine Group Reactions: The exocyclic amine could potentially undergo reactions, although it is generally more stable than the C-Cl bond.

  • Ring Opening: Under harsh conditions (strong acid or base at high temperatures), cleavage of the pyrimidine ring could occur.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For 2-Chloro-5-fluoropyrimidin-4-amine and its analogs, the interplay between the halogen substituents and the heterocyclic core dictates its physicochemical behavior. The Shake-Flask method provides a definitive measure of thermodynamic solubility, while forced degradation studies are indispensable for mapping out potential liabilities and developing robust analytical methods. The protocols and principles outlined in this guide provide a validated framework for researchers to generate the high-quality data necessary to make informed decisions in the progression of novel chemical entities.

References

  • An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine. Benchchem.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem.
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem.
  • 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem.
  • 2-Chloro-5-fluoropyridine | 31301-51-6. ChemicalBook.
  • Forced Degradation – A Review.
  • An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0. Ossila.
  • 2-Chloro-5-fluoropyridine manufacturers and suppliers in india. ChemicalBook.
  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. PubChem.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.

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Navigating the Safety Profile of 2-Chloro-5-fluoropyridin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide addresses the critical hazard and safety information for 2-Chloro-5-fluoropyridin-4-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 88149-53-9), this document synthesizes data from closely related analogues to provide a predictive hazard assessment and guide for safe handling protocols.

Senior Application Scientist's Foreword:

Compound Identification and Inferred Physicochemical Properties

A comprehensive understanding of a compound's identity is the foundation of its safe use.

IdentifierValueSource
IUPAC Name 2-chloro-5-fluoropyridin-4-amineN/A
CAS Number 88149-53-9Inferred
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]

Note: Data is based on the isomeric compound 2-Chloro-5-fluoropyridin-3-amine as a close structural analogue.

Predictive Hazard Analysis and GHS Classification

Lacking specific data for 2-Chloro-5-fluoropyridin-4-amine, we extrapolate the hazard profile from its isomer, 2-Chloro-5-fluoropyridin-3-amine, and other related structures. This predictive analysis suggests that the compound should be handled as, at minimum, a hazardous substance with the following classifications under the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard StatementSource (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Causality Insight: The presence of a halogenated aromatic ring coupled with an amine functional group is common in compounds that exhibit irritant properties and acute toxicity. The pyridine core itself can be readily absorbed, and the chloro and fluoro substituents enhance reactivity and potential for biological interaction, leading to irritation of mucosal tissues upon contact or inhalation.

GHS_Hazards cluster_main Predicted GHS Hazard Profile for 2-Chloro-5-fluoropyridin-4-amine cluster_hazards Primary Hazards (Based on Analogues) Compound 2-Chloro-5-fluoropyridin-4-amine (CAS: 88149-53-9) H302 Acute Toxicity (Oral) H302: Harmful if swallowed Compound->H302 H315 Skin Irritation H315: Causes skin irritation Compound->H315 H318 Serious Eye Damage H318: Causes serious eye damage Compound->H318 H335 Respiratory Irritation H335: May cause respiratory irritation Compound->H335

Caption: Predicted GHS Pictograms and Hazard Statements.

Exposure Control and Personal Protective Equipment (PPE)

A self-validating safety protocol requires engineering controls and personal protective equipment to form a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the substance within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted, preventing inhalation.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment: The Researcher's Shield
  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5]

    • Protective Clothing: A lab coat is required. For tasks with a higher risk of exposure, flame-retardant and impervious clothing should be considered.[5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[4]

PPE_Workflow cluster_ppe Mandatory PPE Protocol Start Before Handling FumeHood Work in Chemical Fume Hood Start->FumeHood Goggles Wear Safety Goggles (EN166 / ANSI Z87.1) FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Handling Handle Chemical LabCoat->Handling End Procedure Complete Handling->End

Caption: Standard workflow for donning Personal Protective Equipment.

Safe Handling, Storage, and Emergency Protocols

Handling and Storage
  • Handling: Avoid all personal contact, including the inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] Use non-sparking tools and take precautionary measures against static discharge, as flammability is a potential, unconfirmed hazard.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

First-Aid Measures: A Step-by-Step Response Protocol

Immediate and correct first aid is critical in mitigating harm from exposure. The following protocols are based on measures for analogous compounds.

Exposure RouteProtocolSource (Analogous Compound)
Inhalation 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention.[5]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention.[4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] A water spray can be used to cool containers.[4]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[4][7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Work in a well-ventilated area, preferably under a fume hood.

  • Wear Full PPE: Including respiratory protection.

  • Containment and Clean-up: Avoid generating dust.[6] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

Disposal Considerations

Disposal of 2-Chloro-5-fluoropyridin-4-amine and its contaminated packaging must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

References

Disclaimer: The following list includes sources for analogous compounds used to construct this predictive safety guide. A verified Safety Data Sheet for 2-Chloro-5-fluoropyridin-4-amine (CAS 88149-53-9) was not available at the time of publication.

  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem - NIH. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem. [Link]

  • 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem. [Link]

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Introduction: From Foul Odor to Pharmaceutical Pillar

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry.[1] Initially isolated as a foul-smelling liquid from the high-temperature heating of animal bones, its journey from an industrial curiosity to a "privileged scaffold" in medicine is a testament to over 150 years of chemical innovation.[2][3][4] Pyridine and its substituted derivatives are not merely laboratory reagents; they form the core of countless agrochemicals, materials, and, most significantly, life-saving pharmaceuticals.[5][6][7][8] The pyridine motif is present in a significant fraction of FDA-approved drugs, where its unique electronic properties, polarity, and ability to engage in hydrogen bonding are leveraged to enhance solubility, metabolic stability, and target binding affinity.[5][9][10]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and synthetic history of substituted pyridines. It eschews a simple chronological listing of facts in favor of a narrative that explores the causality behind key synthetic breakthroughs, the experimental logic that drove them, and their enduring impact on science and medicine.

Part 1: The Dawn of Pyridine Chemistry—Isolation, Elucidation, and First Synthesis

The story of pyridine begins not with a flash of synthetic brilliance, but with the smoky, pungent byproducts of 19th-century industrial processes.

Discovery and Structural Determination

In the late 1840s, Scottish chemist Thomas Anderson, while investigating the oily distillate from heated animal bones, isolated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.[3] Owing to its flammability, he named the substance "pyridine," a portmanteau of the Greek pyr (πῦρ), meaning fire, and idine, a standard suffix for aromatic bases.[1][11] For decades, this substance, also found in coal tar, remained an impure curiosity.[1][5]

The true nature of pyridine's structure was unveiled independently by Wilhelm Körner (1869) and James Dewar (1871).[1][3][5] Drawing an analogy to the relationship between naphthalene and quinoline, they correctly proposed that pyridine's structure was derived from benzene by replacing a single C-H unit with a nitrogen atom.[1] This insight was crucial, as it correctly identified pyridine as a heteroaromatic compound, setting the stage for understanding its unique reactivity—a hybrid of benzene's aromaticity and a tertiary amine's basicity.[1]

The First De Novo Synthesis: Ramsay's Breakthrough

While isolation provided access to the parent compound, the ability to construct it from simpler precursors was a critical milestone. In 1876, Sir William Ramsay, who would later win the Nobel Prize for discovering the noble gases, achieved the first-ever synthesis of a heteroaromatic compound.[1][12][13] By passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, he successfully formed pyridine.[1][5][12] Though impractical for large-scale production, Ramsay's experiment was a landmark proof-of-concept, demonstrating that the pyridine ring could be constructed de novo, opening the door for the development of more sophisticated and versatile synthetic methodologies.

Part 2: The Foundational Pillars of Substituted Pyridine Synthesis

The true utility of the pyridine scaffold lies in the ability to adorn it with various functional groups at specific positions. The late 19th and early 20th centuries saw the development of powerful, named reactions that became the workhorses for generating substituted pyridines, many of which remain relevant today.

The Hantzsch Pyridine Synthesis (1881): A Symphony of Components

At the age of just 25, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become one of the most famous and reliable methods for building functionalized pyridine rings.[14][15][16][17][18] The Hantzsch synthesis is renowned for its elegance and efficiency, constructing a complex heterocyclic system in a single pot from simple, readily available starting materials.[14]

Causality and Significance: Prior to Hantzsch, creating pyridines with specific substitution patterns was a significant challenge. His method provided a rational and predictable route to symmetrically 3,5-disubstituted and 4-substituted pyridines. The initial product, a 1,4-dihydropyridine (1,4-DHP), proved to be as valuable as the final pyridine product. Decades later, these 1,4-DHP compounds, often called "Hantzsch esters," were identified as a powerful class of calcium channel blockers, leading to blockbuster drugs like Nifedipine for treating hypertension.[8][14][15][16][19][20]

Reaction and Mechanism: The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[14][15][16] The reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[20]

  • Enamine Formation: Ammonia reacts with the second equivalent of the β-ketoester to form a β-enamino ester.[20]

  • Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a conjugate addition.[14][20]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and loses a molecule of water to form the stable 1,4-dihydropyridine ring.[14]

  • Aromatization: The 1,4-DHP is then oxidized to the final pyridine product, a step driven by the thermodynamic stability of the newly formed aromatic ring.[15]

Hantzsch_Mechanism Hantzsch Pyridine Synthesis Workflow cluster_inputs Reactants cluster_steps Reaction Cascade cluster_outputs Products Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Formation Ketoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael α,β-Unsaturated Intermediate Enamine->Michael Enamine Intermediate Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclization->DHP Oxidation Oxidation (Aromatization) Pyridine Substituted Pyridine Oxidation->Pyridine DHP->Oxidation

Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: General Synthesis of a Hantzsch 1,4-Dihydropyridine

  • Objective: To synthesize a diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

  • Reagents: Benzaldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Ammonium acetate (1.2 eq.), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

    • Add ammonium acetate to the solution and stir.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, washing with cold ethanol.

    • The resulting 1,4-dihydropyridine can be recrystallized for purification or carried forward to an oxidation step (e.g., using nitric acid or manganese dioxide) to yield the corresponding pyridine.

  • Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The characteristic peaks for the dihydropyridine protons and the ester carbonyls should be readily identifiable.

The Chichibabin Pyridine Synthesis (1924): The Industrial Workhorse

While the Hantzsch synthesis excelled at creating highly functionalized pyridines, a need remained for an economical method to produce the parent ring and its simple alkylated derivatives on an industrial scale. Russian chemist Aleksei Chichibabin provided the solution in 1924 with a gas-phase condensation reaction.[1][17][21][22][23]

Causality and Significance: The primary advantage of the Chichibabin synthesis is its use of cheap and abundant feedstocks: aldehydes (like acetaldehyde and formaldehyde) and ammonia.[1][21] Although the yields are often modest (typically 20-30%), the low cost of the reactants makes it the premier industrial method for producing pyridine, picolines (methylpyridines), and lutidines (dimethylpyridines).[1][22]

Reaction and Mechanism: In its most general form, the reaction involves the condensation of aldehydes and/or ketones with ammonia at high temperatures (350–500 °C) over a solid catalyst, such as modified alumina (Al₂O₃) or silica (SiO₂).[21] The mechanism is a complex series of aldol condensations, imine formations, Michael additions, and cyclization/dehydrogenation steps occurring on the catalyst surface.[21][22] For example, unsubstituted pyridine is produced from acetaldehyde and formaldehyde, which first form acrolein via a Knoevenagel-type condensation. The acrolein then condenses with another molecule of acetaldehyde and ammonia to give a dihydropyridine, which is subsequently oxidized to pyridine.[1]

Chichibabin_Synthesis Chichibabin Industrial Synthesis Concept cluster_reactants Inexpensive Feedstocks cluster_products Products Aldehydes Aldehydes (e.g., Acetaldehyde, Formaldehyde) Reactor Gas-Phase Reactor (350-500°C) Solid Catalyst (e.g., Al₂O₃, SiO₂) Aldehydes->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Pyridine Pyridine Reactor->Pyridine Picolines Picolines (Methylpyridines) Reactor->Picolines Lutidines Lutidines (Dimethylpyridines) Reactor->Lutidines label_edge1 Complex condensations, cyclizations, and dehydrogenation on catalyst surface

Chichibabin Industrial Synthesis Concept.

Part 3: The Ascendance of Substituted Pyridines in Drug Discovery

The development of robust synthetic routes transformed the pyridine ring from a chemical curiosity into a foundational element of medicinal chemistry. Its unique properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[19][22]

Key Attributes of the Pyridine Scaffold in Pharmacology:

  • Aqueous Solubility: The basic nitrogen atom can be protonated to form pyridinium salts, significantly enhancing the water solubility of drug molecules.[7]

  • Metabolic Stability: The aromatic nature of the ring imparts resistance to metabolic degradation compared to aliphatic rings.

  • Hydrogen Bonding: The nitrogen lone pair acts as a potent hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

  • Dipole Moment: The electronegative nitrogen creates a dipole moment, influencing how the molecule orients itself within a protein's binding pocket.

These properties have been exploited in numerous classes of drugs, as illustrated by the following landmark examples.

Drug (Example)Therapeutic ClassYear of Discovery/First UseCore Synthetic Challenge & Significance
Isoniazid Antitubercular1952Synthesis of a 4-substituted pyridine with a hydrazide functional group. Became a cornerstone of tuberculosis treatment.[6][8]
Niacin (Vitamin B3) Vitamin / Antilipemic~1937Oxidation of simple picolines (from Chichibabin synthesis) to produce pyridine-3-carboxylic acid. An early, vital medicinal use.[8][11]
Nifedipine Antihypertensive1960sA direct application of the Hantzsch synthesis to create a specific 1,4-dihydropyridine structure. Revolutionized hypertension treatment.[8][14][16][20]
Omeprazole Proton Pump Inhibitor1979Assembly of a complex, multi-ring system featuring a substituted pyridine linked to a benzimidazole. A blockbuster drug for acid reflux.[6][10]
Etoricoxib COX-2 Inhibitor~2002Required the development of modern, selective cross-coupling methods to install multiple different aryl groups onto the pyridine core.[24]

Part 4: Modern Strategies and the Future of Pyridine Synthesis

While the classical syntheses remain powerful, modern drug discovery demands greater precision, efficiency, and structural diversity. Contemporary synthetic chemistry has risen to this challenge, developing new methods that offer superior control over substitution patterns.

Modern Synthetic Evolution:

  • Transition Metal Cross-Coupling: Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings have revolutionized pyridine functionalization.[24] These methods allow for the stepwise and highly controlled installation of carbon and heteroatom substituents onto a pre-formed (often halogenated) pyridine ring, providing modular and flexible access to complex structures that are difficult to assemble via classical condensation routes.[24]

  • [2+2+2] Cycloaddition Reactions: A powerful modern strategy for de novo ring construction involves the transition metal-catalyzed (often cobalt or rhodium) cycloaddition of two alkyne molecules and a nitrile.[25][26] This method provides rapid access to highly substituted pyridines with excellent regioselectivity under mild conditions.[26]

  • Green Chemistry Approaches: There is a significant drive to make classical syntheses more environmentally benign. This includes the development of solvent-free Hantzsch reactions, the use of microwave irradiation to accelerate reaction times and improve yields, and the design of recyclable catalysts.[14][15]

Future Outlook: The story of the substituted pyridine is far from over. Its central role in medicinal chemistry continues to expand into new frontiers. Pharmacophore-based database screening and computational modeling are increasingly used to identify novel substituted pyridine scaffolds as inhibitors for targets implicated in CNS disorders, viral diseases, and cancers.[27] As challenges like antimicrobial resistance grow, the versatile and tunable nature of the pyridine ring ensures it will remain a primary focus for the discovery of the next generation of therapeutic agents.[4][7]

Conclusion

From its inauspicious discovery in the heated bones of animals, the pyridine heterocycle has undergone a remarkable transformation. The foundational syntheses of Hantzsch and Chichibabin provided the crucial tools to unlock its potential, enabling the construction of functionalized derivatives that have profoundly impacted human health. Today, powered by the precision of modern catalytic methods, the substituted pyridine continues its reign as a truly privileged scaffold. Its history is a compelling narrative of how fundamental synthetic chemistry provides the bedrock upon which the entire edifice of modern drug discovery is built.

References

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An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

2-Chloro-5-fluoropyridin-4-amine is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of substituents—a nucleophilic amino group, an electrophilic chloro leaving group, and a modulating fluoro group—on a pyridine core makes it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. The pyridine ring itself is a well-established bioisostere for a phenyl group, capable of forming crucial hydrogen bonds and participating in π-stacking interactions with biological targets. The strategic placement of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the nearby amino group, making this compound a prime starting point for library synthesis and lead optimization in drug discovery programs.[1][2]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 2-Chloro-5-fluoropyridin-4-amine, with a particular focus on its pivotal role in the development of targeted therapies, most notably kinase inhibitors for oncology.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-Chloro-5-fluoropyridin-4-amine is fundamental for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyridin-4-amine
PropertyValueReference
CAS Number 884495-37-8[5]
Molecular Formula C₅H₄ClFN₂[5]
Molecular Weight 146.55 g/mol [5]
Appearance Expected to be a solid-
Melting Point Not available-
Boiling Point Not available-
pKa Estimated to be lower than 4-aminopyridine due to electron-withdrawing substituents-
LogP 1.2 (Predicted)[5]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the surrounding substituents. A broad singlet corresponding to the amine protons would also be present.

  • ¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and fluorine atoms would show characteristic chemical shifts and coupling constants.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the pyridine ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 146, with a characteristic M+2 isotope peak for the presence of chlorine.

Synthesis and Purification

The synthesis of 2-Chloro-5-fluoropyridin-4-amine can be approached through several synthetic strategies common in pyridine chemistry. A plausible and efficient route involves the functionalization of a pre-existing fluorinated pyridine core.

Proposed Synthetic Workflow

A logical synthetic pathway would start from 2-amino-5-fluoropyridine, proceeding through nitration, followed by a Sandmeyer reaction to introduce the chlorine, and finally reduction of the nitro group to the desired amine.

Synthetic Workflow A 2-Amino-5-fluoropyridine B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2-Amino-5-fluoro-4-nitropyridine B->C D Sandmeyer Reaction (NaNO₂, HCl, CuCl) C->D Step 2 E 2-Chloro-5-fluoro-4-nitropyridine D->E F Reduction (Fe, NH₄Cl or H₂, Pd/C) E->F Step 3 G 2-Chloro-5-fluoropyridin-4-amine F->G

Caption: Proposed synthetic route to 2-Chloro-5-fluoropyridin-4-amine.

Detailed Experimental Protocol (Representative)

Step 1: Nitration of 2-Amino-5-fluoropyridine

  • To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, add 2-amino-5-fluoropyridine portion-wise, maintaining the temperature below 10 °C.

  • Slowly add a mixture of concentrated sulfuric acid and nitric acid (fuming) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 2-amino-5-fluoro-4-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Sandmeyer Reaction to Introduce Chlorine

  • Suspend 2-amino-5-fluoro-4-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-chloro-5-fluoro-4-nitropyridine, with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 2-chloro-5-fluoro-4-nitropyridine in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture (if using iron) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete as monitored by TLC.

  • If using iron, filter the hot reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-5-fluoropyridin-4-amine.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-5-fluoropyridin-4-amine is dictated by its three key functional groups, making it a versatile intermediate for constructing diverse molecular architectures. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and fluoro substituents, renders the 2-position highly susceptible to nucleophilic aromatic substitution (SNAᵣ).[6][7]

Key Reaction Pathways

Reactivity cluster_0 Reactions at the Amino Group cluster_1 Reactions at the Chloro Group (SNAᵣ) cluster_2 Palladium-Catalyzed Cross-Coupling A N-Alkylation (R-X, Base) B N-Acylation (RCOCl, Base) C Sulfonylation (RSO₂Cl, Base) D Amination (R-NH₂) E Alkoxylation (R-OH, Base) F Thiolation (R-SH, Base) G Suzuki Coupling (Ar-B(OH)₂) H Buchwald-Hartwig Amination (R-NH₂) I Sonogashira Coupling (Alkynes) Core 2-Chloro-5-fluoropyridin-4-amine Core->A Core->B Core->C Core->D Core->E Core->F Core->G Core->H Core->I

Caption: Key reaction pathways for 2-Chloro-5-fluoropyridin-4-amine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAᵣ) - General Procedure

  • Dissolve 2-Chloro-5-fluoropyridin-4-amine in a polar aprotic solvent like DMF or DMSO.

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the product via column chromatography or recrystallization.

Protocol 2: Suzuki Cross-Coupling - General Procedure

  • To a reaction vessel, add 2-Chloro-5-fluoropyridin-4-amine, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature between 80 and 110 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Applications in Medicinal Chemistry: A Cornerstone for Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" in the ATP-binding site of protein kinases.[3] The nitrogen atom of the pyridine ring and the exocyclic amino group form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif. 2-Chloro-5-fluoropyridin-4-amine provides an ideal starting point for designing potent and selective kinase inhibitors. The chloro group serves as a handle for introducing various substituents that can occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Table 2: Representative Kinase Inhibitors Incorporating Similar Scaffolds
Kinase TargetInhibitor ScaffoldTherapeutic AreaReference
PI3K/mTOR 7-azaindazole derivativesAcute Myeloid Leukemia[4][8]
PLK4 Aminopyrimidine derivativesBreast Cancer[9]
JAK2 5-fluoropyrimidin-2-yl derivativesMyeloproliferative Neoplasms
P2X7 Receptor Benzamide scaffoldsCNS Disorders
Mechanism of Kinase Inhibition

The following diagram illustrates the general binding mode of a kinase inhibitor derived from the 2-aminopyridine scaffold.

Kinase Inhibition cluster_pocket Hydrophobic Pocket Kinase Kinase Hinge Region NH C=O Inhibitor N H₂N Pyridine Ring R Inhibitor:N->Kinase:f0 H-bond Inhibitor:H->Kinase:f1 H-bond Pocket R group interaction

Caption: General binding mode of a 2-aminopyridine-based kinase inhibitor.

Safety and Handling

2-Chloro-5-fluoropyridin-4-amine is a chemical intermediate and should be handled with appropriate safety precautions. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

2-Chloro-5-fluoropyridin-4-amine stands out as a valuable and versatile building block in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique combination of reactive sites and the inherent biological relevance of the 2-aminopyridine scaffold make it a cornerstone for the development of targeted therapies. The synthetic pathways and reactivity patterns discussed in this guide provide a framework for researchers and scientists to harness the full potential of this powerful intermediate in the ongoing quest for novel and effective medicines.

References

A comprehensive list of references will be compiled at the end of the document. For the purpose of this demonstration, the citations provided in the text correspond to the search results and will be fully detailed in a final reference section.

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The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry, driving the development of therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the potential biological activities of fluorinated pyridines. It delves into the fundamental physicochemical alterations induced by fluorination and explores how these changes translate into a wide spectrum of pharmacological applications, including oncology, neuroscience, and anti-infective research. This guide offers field-proven insights into the causality behind experimental choices, detailed protocols for evaluating biological activity, and a forward-looking perspective on this pivotal area of drug discovery.

The Fluorine Factor: Transforming Pyridine's Biological Potential

The pyridine ring is a ubiquitous motif in a vast number of approved drugs.[3][4] Its strategic fluorination can profoundly alter a molecule's properties, often leading to significant improvements in its therapeutic potential.[5]

Physicochemical Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its transformative effects.[6][7]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine reduces the electron density of the pyridine ring, thereby decreasing the basicity of the nitrogen atom.[8] This lowering of the pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[1]

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5][9] This is a crucial factor in the development of drugs targeting the central nervous system (CNS).[9]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes.[1][5] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1]

  • Conformational Control and Binding Interactions: The introduction of fluorine can influence the conformation of a molecule, locking it into a bioactive shape. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, leading to increased binding affinity.[3][8]

Bioisosteric Replacement

Fluorinated pyridines can serve as effective bioisosteres for other chemical groups. For instance, the 2-difluoromethylpyridine group has been demonstrated to be a successful bioisosteric replacement for pyridine-N-oxide, leading to enhanced activity in quorum sensing inhibitors.[10][11][12] This strategy of bioisosteric replacement is a powerful tool in drug design for improving physicochemical properties while maintaining or enhancing biological activity.[11][13]

Diverse Pharmacological Applications of Fluorinated Pyridines

The unique properties conferred by fluorine have led to the exploration of fluorinated pyridines across a wide range of therapeutic areas.[1][2][14]

Oncology

Fluorinated pyridines are prominent in the development of anticancer agents.[1][15] They are key components of numerous kinase inhibitors, which are a major class of targeted cancer therapies.[16][17] The enhanced binding affinity and metabolic stability of fluorinated pyridines make them ideal for this application. For example, some derivatives have shown potent inhibitory activity against key cancer-associated kinases like Phosphoinositide 3-kinases (PI3Ks).[16][18][19] Additionally, certain fluorinated pyridine derivatives have been investigated as tubulin polymerization inhibitors, disrupting the mitotic process of tumor cells.[20]

A notable example is Alpelisib, a PI3K inhibitor approved for the treatment of breast cancer, which features a trifluoro-t-butyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability, excellent oral bioavailability, and high affinity for the PI3K binding site.[21]

Neuroscience

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated pyridines particularly valuable in the discovery of drugs targeting the central nervous system.[9] These compounds are being investigated for their potential in treating a variety of neurological and psychiatric disorders. For instance, some pyridine derivatives have been evaluated for their neurotropic activity, including anticonvulsant, sedative, and anxiolytic effects.[22]

Anti-Infective Agents

Fluorinated pyridines have also demonstrated promising activity as anti-infective agents. Their ability to inhibit biofilm formation is a key area of investigation.[10][11] For example, 2-difluoromethylpyridine derivatives have shown good antibiofilm activity against Pseudomonas aeruginosa.[10][11]

Experimental Workflows for Assessing Biological Activity

The evaluation of the biological activity of newly synthesized fluorinated pyridine derivatives requires a systematic approach employing a variety of in vitro and in vivo assays.

In Vitro Antiproliferative Activity Assessment

A fundamental step in cancer drug discovery is to determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

For compounds designed as kinase inhibitors, it is crucial to determine their inhibitory activity against the target kinase.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified PI3K enzyme, the fluorinated pyridine inhibitor at various concentrations, and the substrate (e.g., phosphatidylinositol).

  • Initiate Reaction: Start the reaction by adding ATP (adenosine triphosphate).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate) using a suitable method, such as an ELISA-based assay or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Fluorinated Pyridines antiproliferative Antiproliferative Assays (e.g., MTT) synthesis->antiproliferative Test for Cytotoxicity kinase_inhibition Kinase Inhibition Assays synthesis->kinase_inhibition Assess Target Engagement antimicrobial Antimicrobial Assays (e.g., MIC, Biofilm) synthesis->antimicrobial Evaluate Anti-infective Properties animal_models Animal Models of Disease (e.g., Xenograft) antiproliferative->animal_models Promising Candidates kinase_inhibition->animal_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd Determine in vivo Efficacy and Exposure

Caption: A generalized workflow for the discovery and evaluation of fluorinated pyridine drug candidates.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Promotes Fluorinated_Pyridine Fluorinated Pyridine Inhibitor Fluorinated_Pyridine->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of fluorinated pyridine derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative fluorinated pyridine derivatives against various biological targets.

Compound ClassTargetRepresentative CompoundIC50 (µM)Reference
2-Difluoromethylpyridine DerivativesQuorum Sensing (P. aeruginosa)Compound 519[10][12]
Furo[3,2-b]pyridine DerivativesCdc-like kinases (CLKs)VariesVaries[16]
Furo[3,2-b]pyridine DerivativesPhosphoinositide 3-kinases (PI3Ks)VariesVaries[16]
Triazine Scaffold with Fluorinated PyridinePI3KCompound 1 (trifluorinated pyridine)Less potent[18][19]
Triazine Scaffold with Fluorinated PyrimidinePI3KCompound 4 (difluorinated pyrimidine)8x more potent than Cmpd 1[18][19]

Future Directions and Conclusion

The strategic incorporation of fluorine into pyridine scaffolds continues to be a highly productive area of research in drug discovery.[1][2] Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The use of computational methods to predict the effects of fluorination on molecular properties and binding affinities will become increasingly important.[14] Furthermore, the development of novel synthetic methodologies for the precise and efficient introduction of fluorine into pyridine rings will be crucial for accessing new chemical space.[23][24][25]

References

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. 10

  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. 14

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  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

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  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.

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  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed.

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  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals.

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  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... ResearchGate.

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  • New method for introducing fluorinated components into molecules. Universität Münster.

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. ResearchGate.

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.

  • Structures of certain pyridine-based approved anticancer drugs, and the.... ResearchGate.

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. ResearchGate.

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  • Special Issue : Kinase Inhibitor Chemistry. MDPI.

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  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH.

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Methodological & Application

The Strategic Role of 2-Chloro-5-fluoropyridin-4-amine and Its Isosteres in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, aminopyridines and their bioisosteric analogues, aminopyrimidines, serve as privileged structures, frequently employed to anchor pharmacophores and engage with biological targets. This guide provides a detailed exploration of 2-Chloro-5-fluoropyridin-4-amine and its significantly more prevalent isostere, 2-Chloro-5-fluoropyrimidin-4-amine, in medicinal chemistry. While the pyridine scaffold holds theoretical interest, it is the pyrimidine core that has demonstrably paved the way for numerous potent and selective inhibitors of key enzymes implicated in human diseases, particularly in the realm of oncology.

Part 1: The 2-Chloro-5-fluoropyridin-4-amine Scaffold: A Cursory Overview

2-Chloro-5-fluoropyridin-4-amine is a halogenated aminopyridine derivative. The presence of a fluorine atom at the 5-position and a chlorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets. The chlorine atom at the 2-position is a versatile synthetic handle, amenable to various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr). These reactions allow for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Despite its synthetic potential, the direct application of 2-Chloro-5-fluoropyridin-4-amine as a starting material in documented medicinal chemistry programs is less common compared to its pyrimidine counterpart. However, the broader class of chlorofluoropyridines are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Synthetic routes to related compounds, such as 2-amino-5-chloropyridine, have been developed, highlighting the general interest in this class of heterocycles as precursors to biologically active molecules, including herbicides and potential therapeutics.[2]

Part 2: The Workhorse of Kinase Inhibition: 2-Chloro-5-fluoropyrimidin-4-amine

The pyrimidine isostere, 2-Chloro-5-fluoropyrimidin-4-amine, is a significantly more prominent building block in medicinal chemistry, particularly in the design of kinase inhibitors.[3] 5-Fluoropyrimidine derivatives are a class of antimetabolite drugs with a broad spectrum of antitumor activity.[3] The 2-chloro-4-amino-5-fluoro substitution pattern provides a key pharmacophoric element for engaging the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. The chlorine atom at the 2-position serves as a reactive site for the introduction of various substituents to explore the solvent-exposed region of the kinase active site, thereby optimizing potency and selectivity.

Application in the Synthesis of Aurora Kinase Inhibitors

A notable application of the 2-chloro-5-fluoropyrimidine scaffold is in the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their overexpression is implicated in various cancers. The synthesis of potent Aurora kinase inhibitors often starts from 2,4,6-trichloropyrimidine, which is sequentially functionalized. A key intermediate, (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, is synthesized and subsequently reacted with various amines via nucleophilic aromatic substitution to generate a library of potential inhibitors.[4]

General Synthetic Workflow for Kinase Inhibitor Development

The general strategy for utilizing 2-Chloro-5-fluoropyrimidin-4-amine or its precursors in kinase inhibitor synthesis involves a series of well-established organic reactions. A common pathway begins with a more substituted pyrimidine, such as 2,4-dichloropyrimidine, which allows for sequential and regioselective reactions.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Alternative Diversification A 2,4-Dichloropyrimidine Derivative B First Nucleophilic Substitution (e.g., with an amine R1-NH2) A->B SNA_r C 2-Chloro-4-amino-pyrimidine Intermediate B->C D Second Nucleophilic Substitution (e.g., with R2-NH2) C->D SNA_r F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->F E Final Kinase Inhibitor D->E G Final Kinase Inhibitor F->G

General synthetic strategies for pyrimidine-based kinase inhibitors.

Part 3: Detailed Application Notes and Protocols

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine via Sequential SNAr

This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine derivative, a common core structure in many kinase inhibitors, starting from a dichlorinated pyrimidine.

Step 1: Monosubstitution at the C4 Position

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol.

  • Reagent Addition: Add the primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-80 °C. The greater electrophilicity of the C4 position generally allows for selective substitution at this site.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Substitution at the C2 Position

  • Reaction Setup: Dissolve the 2-chloro-4-amino-5-fluoropyrimidine intermediate (1.0 eq.) from Step 1 in a high-boiling point solvent such as 1-pentanol or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the second amine (1.2-1.5 eq.) and a suitable base if necessary (e.g., K2CO3 or Cs2CO3).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically 120-150 °C, to facilitate the substitution at the less reactive C2 position.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Step 1.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the 2-chloro-4-amino-5-fluoropyrimidine scaffold can also be functionalized using palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.

  • Reaction Setup: In a Schlenk tube, combine the 2-chloro-4-amino-5-fluoropyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base, commonly K2CO3 or Cs2CO3 (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-4-amino-5-fluoropyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).[5]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C.

  • Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Reactants: - 2-Chloro-4-amino-5-fluoropyrimidine - Boronic Acid/Amine - Palladium Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench Reaction D->E F Aqueous Workup (Extraction) E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Part 4: Structure-Activity Relationship (SAR) Insights

The 2-amino-5-fluoropyrimidine scaffold has been instrumental in developing SAR for various kinase inhibitor programs. The following table summarizes general SAR trends observed for kinase inhibitors derived from this scaffold.

PositionModificationGeneral Impact on ActivityRationale
C4-Amino Forms hydrogen bonds with the kinase hinge region. The nature of the substituent on this amine can influence selectivity and potency.Critical for potent inhibition.Mimics the adenine portion of ATP, anchoring the inhibitor in the active site.
C5-Fluoro Introduction of a fluorine atom.Often enhances potency and improves metabolic stability.The electronegative fluorine can form favorable interactions and block sites of metabolism.
C2-Substituent Varies widely, from small alkyl groups to large, complex aromatic and heterocyclic systems.Modulates potency, selectivity, and pharmacokinetic properties.This position typically points towards the solvent-exposed region of the ATP-binding site, allowing for significant structural diversity to fine-tune the inhibitor's profile.

Part 5: Conclusion

While 2-Chloro-5-fluoropyridin-4-amine remains a building block of theoretical interest, its pyrimidine isostere, 2-Chloro-5-fluoropyrimidin-4-amine, has emerged as a true workhorse in medicinal chemistry. Its utility in the synthesis of potent and selective kinase inhibitors is well-documented, providing a versatile platform for the development of novel therapeutics. The established protocols for its functionalization, coupled with a growing understanding of the SAR of its derivatives, ensure that this scaffold will continue to be a valuable tool for drug discovery professionals. Researchers are encouraged to consider the strategic advantages of the 2-amino-5-fluoropyrimidine core when designing new generations of targeted therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. [Online] Available at: [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • ResearchGate. (n.d.). Structure-activity relationship of compounds 2, 5, 11, and 15. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. [Online] Available at: [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Online] Available at: [Link]

  • Siddiqui, Z. N., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 5(1), 1-25.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Online] Available at: [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Online] Available at: [Link]

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  • PubMed. (n.d.). Structure--activity relationship of quinolones. [Online] Available at: [Link]

  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Online] Available at: [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Online] Available at: [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. [Online] Available at: [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • PubMed Central. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Online] Available at: [Link]

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Application Notes and Protocols: 2-Chloro-5-fluoropyridin-4-amine as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in numerous pharmacologically active molecules. Among the vast array of substituted pyridines, 2-Chloro-5-fluoropyridin-4-amine has emerged as a particularly valuable and versatile building block. Its trifunctional nature—an amine for derivatization, a reactive chloro group for cross-coupling, and a fluoro group for modulating electronic properties and metabolic stability—positions it as a strategic starting point for the synthesis of complex Active Pharmaceutical Ingredients (APIs), especially within the domain of kinase inhibitors.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-Chloro-5-fluoropyridin-4-amine. We will delve into its physicochemical properties, provide a representative synthetic protocol, dissect its core reactivity with mechanistic rationale, and present a practical case study of its application in the synthesis of a kinase inhibitor scaffold. All protocols are designed to be self-validating, offering insights into the causality behind experimental choices to ensure both success and safety in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and hazards is the foundation of safe and effective synthesis.

Properties Summary

The key physicochemical data for 2-Chloro-5-fluoropyridin-4-amine are summarized in the table below.

PropertyValue
IUPAC Name 2-Chloro-5-fluoropyridin-4-amine
CAS Number 21291-9-4
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol
Appearance Off-white to light brown solid
Melting Point 138-142 °C
Safety and Handling

2-Chloro-5-fluoropyridin-4-amine and its structural isomers are classified as hazardous substances. Based on data for closely related compounds, appropriate precautions are mandatory.[1]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

Representative Synthesis of 2-Chloro-5-fluoropyridin-4-amine

While several synthetic routes can be envisioned, a common strategy involves the functionalization of a pre-existing pyridine ring. The following is a representative protocol for its preparation from 2,4-dichloro-5-fluoropyridine, illustrating a standard nucleophilic aromatic substitution (SNAr) approach.

Synthetic Workflow Diagram

A 2,4-Dichloro-5-fluoropyridine B Ammonolysis A->B Aqueous Ammonia (or NH₃ in Dioxane) Pressure Vessel, Heat C 2-Chloro-5-fluoropyridin-4-amine B->C Work-up & Purification

Caption: Representative synthesis of the title compound via ammonolysis.

Detailed Experimental Protocol: Ammonolysis

Causality: The electron-deficient nature of the pyridine ring, further activated by two chloro- and one fluoro-substituent, makes the C4 position highly susceptible to nucleophilic attack. The C4-Cl bond is generally more reactive towards SNAr than the C2-Cl bond in such systems, allowing for regioselective amination.

  • Materials:

    • 2,4-Dichloro-5-fluoropyridine (1.0 equiv)

    • Aqueous ammonium hydroxide (28-30%, 10-20 equiv) or a solution of ammonia in 1,4-dioxane

    • 1,4-Dioxane (if not using ammonia in dioxane)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4-dichloro-5-fluoropyridine (1.0 equiv) in 1,4-dioxane.

    • Reagent Addition: Add aqueous ammonium hydroxide (10-20 equiv) to the solution.

    • Reaction Conditions: Seal the vessel tightly and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

    • Monitoring: After cooling to room temperature, carefully vent the vessel. Check the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-5-fluoropyridin-4-amine.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-Chloro-5-fluoropyridin-4-amine stems from the predictable reactivity of its C2-chloro group in two major classes of reactions vital for API synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group can be readily displaced by a variety of nucleophiles (amines, alcohols, thiols). This reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

cluster_0 SNAr Mechanism start 2-Chloro-5-fluoropyridin-4-amine + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-Determining Step) product 2-Substituted-5-fluoro-pyridin-4-amine + Cl⁻ intermediate->product Elimination

Caption: The addition-elimination mechanism of SNAr reactions.

Mechanistic Insight: The inherent electron-deficient character of the pyridine ring activates the C2 position for nucleophilic attack. The C5-fluoro substituent further enhances this electrophilicity through its inductive electron-withdrawing effect. This activation allows SNAr reactions to occur under relatively mild conditions, often providing a more environmentally friendly alternative to metal-catalyzed processes for certain transformations.[2]

Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents, palladium-catalyzed cross-coupling reactions are indispensable. The C2-Cl bond of the title compound is an excellent handle for these transformations.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is a primary method for introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, providing access to a diverse range of diaminopyridine structures.

pd0 Pd(0)Ln pd2 Ar-Pd(II)-Cl pd0->pd2 Ar-Cl add Oxidative Addition pd2_couple Ar-Pd(II)-R pd2->pd2_couple + R-B(OH)₂ (Suzuki) or + R₂NH (Buchwald) trans Transmetalation (Suzuki) or Amine Binding (Buchwald) pd2_couple->pd0 Forms Ar-R elim Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Expert Rationale: The success of these reactions is highly dependent on the choice of ligand, base, and solvent. For electron-rich aryl chlorides like our building block, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.

Application in API Synthesis: Case Study of an HPK1 Inhibitor Scaffold

2-Chloro-5-fluoropyridin-4-amine is explicitly cited as a key intermediate in the synthesis of novel 6-azabenzimidazole compounds that act as hematopoietic progenitor kinase 1 (HPK1) inhibitors, a promising target in immuno-oncology.[3] The following protocol details a crucial Buchwald-Hartwig amination step to construct the core of such an inhibitor.

Synthetic Pathway Overview

A 2-Chloro-5-fluoropyridin-4-amine C Buchwald-Hartwig Amination A->C B 6-Bromo-4-fluoro-3-isopropyl- 3H-imidazo[4,5-c]pyridine (Example Coupling Partner) B->C Pd Catalyst, Ligand, Base, Solvent, Heat D HPK1 Inhibitor Core Scaffold C->D Purification

Caption: Workflow for the synthesis of an HPK1 inhibitor scaffold.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

Self-Validation: This protocol includes steps for ensuring an inert atmosphere, which is critical for the stability and activity of the palladium catalyst. The choice of a strong, non-nucleophilic base (NaOt-Bu) is crucial for deprotonating the amine without competing in the reaction. Monitoring by TLC/LC-MS provides in-process validation of reaction completion.

  • Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.Amount
2-Chloro-5-fluoropyridin-4-amine146.551.2(e.g., 1.2 mmol)
Bromo-imidazo[4,5-c]pyridine partner-1.0(e.g., 1.0 mmol)
Pd₂(dba)₃915.720.02(e.g., 0.02 mmol)
XPhos476.620.08(e.g., 0.08 mmol)
Sodium tert-butoxide (NaOt-Bu)96.101.5(e.g., 1.5 mmol)
Anhydrous Toluene or Dioxane--(e.g., 10 mL)
  • Procedure:

    • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-imidazo[4,5-c]pyridine partner (1.0 equiv), 2-Chloro-5-fluoropyridin-4-amine (1.2 equiv), XPhos ligand (0.08 equiv), and sodium tert-butoxide (1.5 equiv).

    • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Catalyst Addition: Briefly remove the septum and add the palladium source, Pd₂(dba)₃ (0.02 equiv).

    • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

    • Reaction Conditions: Heat the reaction mixture to 90-110 °C under the inert atmosphere and stir vigorously for 4-16 hours.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromo-partner is consumed.

    • Quenching and Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired HPK1 inhibitor core scaffold.

Troubleshooting and Experimental Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Poor quality solvent.Ensure rigorous degassing of the reaction vessel and solvent. Use fresh, high-purity catalyst and ligand. Ensure the base is fresh and handled under an inert atmosphere. Use anhydrous solvents.
Hydrodehalogenation Presence of water; Non-optimal ligand.Use strictly anhydrous conditions. Screen alternative ligands that favor reductive elimination over competing pathways.
Formation of Side Products Reaction temperature too high; Self-coupling of starting materials.Lower the reaction temperature and extend the reaction time. Adjust the stoichiometry of the coupling partners.
Difficult Purification Residual catalyst or ligand.Pass the crude product through a plug of silica or a specialized scavenger resin to remove palladium residues before final chromatography.

Conclusion

2-Chloro-5-fluoropyridin-4-amine stands out as a high-value building block for the synthesis of complex APIs. Its well-defined reactivity at the C2-chloro position enables robust and versatile synthetic strategies, including nucleophilic aromatic substitution and, most notably, palladium-catalyzed cross-coupling reactions. As demonstrated in the synthesis of an HPK1 inhibitor scaffold, this intermediate provides a direct and efficient entry point to novel molecular architectures of significant therapeutic interest. By understanding the mechanistic principles behind its reactivity and adhering to meticulously designed protocols, researchers can effectively leverage the unique chemical attributes of 2-Chloro-5-fluoropyridin-4-amine to accelerate the drug discovery and development process.

References

  • Jackson, K. L., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Google Patents. (2020). WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 4-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within this field, heterocyclic scaffolds that can mimic the hinge-binding motif of ATP are of paramount importance. The 4-aminopyridine core is a privileged structure, with the amino group providing a critical hydrogen bond donor that anchors the inhibitor to the kinase's hinge region, a key determinant of binding affinity.[1]

2-Chloro-5-fluoropyridin-4-amine is a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors. Its structure is pre-validated with key features for elaboration into potent and selective drug candidates:

  • The 4-Amino Group: Serves as the primary hinge-binding element.

  • The 2-Chloro Substituent: Acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed region of the ATP-binding pocket.[1]

  • The 5-Fluoro Substituent: This electron-withdrawing group modulates the pKa of the pyridine ring and the amino group, potentially enhancing binding affinity. Fluorine substitution is also a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.[2]

This guide provides detailed protocols and expert insights into the application of 2-Chloro-5-fluoropyridin-4-amine in the synthesis of kinase inhibitors, focusing on two pivotal palladium-catalyzed reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Core Synthetic Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool in medicinal chemistry for forging carbon-carbon bonds.[3][4] In this context, it is used to couple an aryl or heteroaryl boronic acid/ester to the C2 position of the pyridine ring, displacing the chlorine atom. This reaction is fundamental for exploring the structure-activity relationship (SAR) by introducing a wide array of substituents that can form additional interactions within the kinase active site.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[4] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as dehalogenation or protodeboronation.

Suzuki_Miyaura_Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-Cl (2-Chloro-5-fluoropyridin-4-amine) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling aryl chlorides.[1][4] Optimization may be required for specific substrates.

Materials:

  • 2-Chloro-5-fluoropyridin-4-amine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry round-bottom flask, add 2-Chloro-5-fluoropyridin-4-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 18 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridin-4-amine product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid (R²)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃901681
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1001077
41-Methyl-1H-pyrazole-4-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃901872
Yields are representative and based on analogous reactions in the literature. Actual yields may vary.

Core Synthetic Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] This reaction is employed when direct nucleophilic aromatic substitution (SₙAr) is not feasible. It allows for the coupling of an amine with the 2-chloro position of the pyridine ring, providing an alternative and highly modular route to diverse kinase inhibitor scaffolds.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle.[5] A key difference is the formation of a palladium-amido complex after the initial oxidative addition. Reductive elimination from this complex yields the desired C-N coupled product. The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[5][6]

Buchwald_Hartwig_Cycle Figure 2: Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Palladium-Amine Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product R¹-NR²R³ (Coupled Product) AmidoComplex->Product ArX R¹-Cl (2-Chloro-5-fluoropyridin-4-amine) ArX->OxAdd Amine R²R³NH (Amine) Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base like sodium tert-butoxide and a specialized phosphine ligand, which are common conditions for this transformation.[7]

Materials:

  • 2-Chloro-5-fluoropyridin-4-amine

  • Primary or secondary amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry reaction vessel.

  • Add the palladium precursor Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.04 mmol).

  • Add 2-Chloro-5-fluoropyridin-4-amine (1.0 mmol) and the amine coupling partner (1.1 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 6 to 24 hours.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl-5-fluoropyridin-4-amine.

Case Study: Multi-step Synthesis Workflow

The following workflow illustrates how the previously described methodologies can be combined to construct a complex kinase inhibitor scaffold starting from 2-Chloro-5-fluoropyridin-4-amine.

Synthesis_Workflow Figure 3: Exemplary Synthetic Workflow for a Kinase Inhibitor Start Starting Material 2-Chloro-5-fluoro pyridin-4-amine Step1 Step 1: Suzuki Coupling Arylboronic Acid Pd(dppf)Cl₂, Base Start:f0->Step1:f0 Intermediate1 Intermediate A 2-Aryl-5-fluoro pyridin-4-amine Step1:f0->Intermediate1:f0 Step2 Step 2: Acylation / Other Modification e.g., Acyl Chloride, Amide Coupling Intermediate1:f0->Step2:f0 FinalProduct Final Product Kinase Inhibitor Scaffold Step2:f0->FinalProduct:f0

Caption: A general workflow combining key reactions to build a kinase inhibitor.

Application in Drug Discovery: Targeting Kinase Signaling

The scaffolds synthesized from 2-Chloro-5-fluoropyridin-4-amine are designed to inhibit specific kinases involved in oncogenic signaling. For example, derivatives of related aminopyridines and aminopyrimidines have shown potent activity against kinases like Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][2][8] The inhibitor binds to the ATP pocket, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation and survival.

Kinase_Pathway Figure 4: General Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) GF->Receptor Kinase Target Kinase Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (from 2-Chloro-5-fluoropyridin-4-amine) Inhibitor->Kinase

Caption: Inhibition of a kinase signaling cascade by a synthesized inhibitor.

Conclusion

2-Chloro-5-fluoropyridin-4-amine is a privileged and highly adaptable starting material for the synthesis of sophisticated kinase inhibitors. Its inherent functionalities allow for the strategic application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and conceptual frameworks presented here provide researchers and drug development professionals with a robust foundation for designing and synthesizing novel, potent, and selective kinase inhibitors to advance the field of targeted therapy.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications.
  • Guidechem. (n.d.). What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ.
  • PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Chen, P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMC-4A2C5FP-202601

Abstract: This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions with 2-Chloro-5-fluoropyridin-4-amine, a critical building block in contemporary drug discovery. We delve into the mechanistic rationale behind protocol design, offer step-by-step experimental procedures, and present troubleshooting strategies to address common challenges. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to synthesize complex substituted aminopyridine scaffolds.

Introduction: The Strategic Importance of 2-Chloro-5-fluoropyridin-4-amine

2-Chloro-5-fluoropyridin-4-amine is a highly valuable heterocyclic building block in medicinal chemistry. The strategic placement of its functional groups—an amine for hydrogen bonding, a fluorine for modulating pKa and metabolic stability, and a reactive chlorine atom for cross-coupling—makes it an attractive starting point for the synthesis of kinase inhibitors, GPCR modulators, and other pharmacologically active agents.

The Suzuki-Miyaura cross-coupling is a paramount carbon-carbon bond-forming reaction, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid and ester partners.[1] However, the coupling of electron-rich, potentially coordinating heteroaromatics like 2-chloropyridines presents unique challenges. The inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds, coupled with the potential for the pyridine nitrogen or the exocyclic amine to coordinate and deactivate the palladium catalyst, necessitates carefully optimized protocols.[2] This guide provides the foundational knowledge and practical steps to achieve successful and reproducible couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-5-fluoropyridin-4-amine. This is often the rate-limiting step for less reactive aryl chlorides and requires electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the process.[6][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8][9] The choice of base is critical and can dramatically influence reaction rate and yield.[2][9]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation ([R²-B(OH)₃]⁻) TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product Base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ caption Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reagent Setup (Substrate, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Catalyst 3. Catalyst & Solvent Addition (Degassed Solvents) Inert->Catalyst Reaction 4. Heating & Stirring (80-110 °C) Catalyst->Reaction Monitor 5. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup (Extraction & Drying) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product caption Fig. 2: A generalized workflow for the Suzuki coupling experiment.

Sources

Application Notes and Protocols for 2-Chloro-5-fluoropyridin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature and patent databases did not yield specific, publicly documented applications of 2-Chloro-5-fluoropyridin-4-amine as a direct starting material for the synthesis of named, commercialized agrochemicals. While the 4-amino-3-chloro-5-fluoropyridine core structure is of interest in the development of novel herbicides, detailed synthetic protocols originating from 2-Chloro-5-fluoropyridin-4-amine for a specific active ingredient are not presently available in the public domain.

This document will, therefore, provide a broader context on the utility of substituted pyridines in agrochemical synthesis, drawing parallels from structurally related compounds to infer the potential applications and synthetic strategies for 2-Chloro-5-fluoropyridin-4-amine.

Introduction: The Prominence of Pyridine Scaffolds in Agrochemicals

The pyridine ring is a vital heterocyclic scaffold in the design and discovery of modern agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly enhance the efficacy and spectrum of activity of these compounds.[3]

Inferred Synthetic Utility of 2-Chloro-5-fluoropyridin-4-amine

Based on the reactivity of analogous aminopyridines, 2-Chloro-5-fluoropyridin-4-amine possesses several functional groups that can be exploited for the synthesis of more complex molecules.

  • The Amino Group (-NH₂): The primary amine at the 4-position is a key nucleophilic center. It can readily participate in reactions to form amides, sulfonamides, and ureas, which are common linkages in bioactive molecules. For example, in the synthesis of various agrochemicals, an amino group on a pyridine ring is often acylated to introduce a desired toxophore.[4][5]

  • The Chloro Group (-Cl): The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities, such as alkoxy, aryloxy, or substituted amino groups. This type of reaction is a cornerstone in the synthesis of many pyridine-based herbicides and fungicides.[6][7]

  • The Fluoro Group (-F): The fluorine atom at the 5-position can influence the molecule's electronic properties and metabolic stability. While generally less reactive than chlorine in SNAr reactions on a pyridine ring, its presence can direct the regioselectivity of other reactions and enhance the biological activity of the final product.

Potential Agrochemical Targets

While no specific agrochemical has been publicly documented as being synthesized from 2-Chloro-5-fluoropyridin-4-amine, the structural motif is present in patented herbicidal compositions. For instance, compounds containing the 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acid core have been developed.[8] Although the disclosed synthesis of these complex molecules does not start from 2-Chloro-5-fluoropyridin-4-amine, it highlights the herbicidal potential of this scaffold.

It is plausible that 2-Chloro-5-fluoropyridin-4-amine could serve as a precursor for:

  • Picolinamide Herbicides: By leveraging the reactivity of the chloro and amino groups, it could potentially be elaborated into complex picolinamide structures.

  • Pyridinecarboxamide Fungicides: The amino group could be acylated with various carboxylic acids to generate novel fungicide candidates.[9]

  • Novel Insecticides: The pyridine scaffold is a key component of several classes of insecticides.[9]

Hypothetical Synthetic Protocol: General Route to N-Substituted Pyridinecarboxamides

The following is a generalized, hypothetical protocol for the derivatization of 2-Chloro-5-fluoropyridin-4-amine, based on standard organic synthesis methodologies. This is not a validated protocol for a specific agrochemical but serves as an illustrative example of its potential reactivity.

Objective: To synthesize a library of N-(2-chloro-5-fluoropyridin-4-yl)amides for biological screening.
Reaction Scheme:

hypothetical_synthesis start 2-Chloro-5-fluoropyridin-4-amine product N-(2-chloro-5-fluoropyridin-4-yl)amide start->product Acylation reagent R-COCl (Acid Chloride) Pyridine (Base) DCM (Solvent) reagent->product

Caption: Hypothetical acylation of 2-Chloro-5-fluoropyridin-4-amine.

Materials:
ReagentCAS NumberMolecular Weight
2-Chloro-5-fluoropyridin-4-amine144.55 g/mol
Substituted Acyl Chloride (R-COCl)VariableVariable
Pyridine (anhydrous)110-86-179.10 g/mol
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol
Step-by-Step Protocol:
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Chloro-5-fluoropyridin-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under stirring.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the substituted acyl chloride (R-COCl) (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation and Causality:
  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C is to control the exothermic nature of the acylation reaction.

  • Monitoring: TLC is essential to determine the endpoint of the reaction, preventing the formation of by-products from prolonged reaction times or overheating.

Conclusion

While 2-Chloro-5-fluoropyridin-4-amine is a potentially valuable building block in agrochemical synthesis due to its reactive functional groups, its specific applications in commercialized products are not well-documented in publicly accessible sources. The synthetic strategies outlined for related compounds suggest that it could be a versatile intermediate for creating novel herbicides, fungicides, and insecticides. Further research and development, likely within proprietary industrial settings, would be required to fully elucidate its potential in this field.

References

Sources

Application Notes & Protocols: Synthesis of 2-Chloro-5-fluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CFPA-0126

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 2-Chloro-5-fluoropyridin-4-amine. This versatile scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] These application notes detail robust, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, self-validating protocol design, and authoritative references are emphasized to ensure scientific integrity and reproducibility.

Introduction: Strategic Value of the 2-Chloro-5-fluoropyridin-4-amine Scaffold

The substituted aminopyridine motif is a cornerstone in modern drug discovery, appearing in molecules targeting a vast array of diseases.[1][2][3] 2-Chloro-5-fluoropyridin-4-amine, in particular, offers a unique combination of reactive handles that allow for precise and sequential diversification.

  • C2-Chloro Group: An excellent electrophilic site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[4][5]

  • C4-Amino Group: A versatile nucleophilic center that can be acylated, alkylated, or used to direct further reactions. Its presence significantly influences the electronic character of the pyridine ring.

  • C5-Fluoro Group: This substituent modulates the pKa and lipophilicity of the molecule. Crucially, it electronically activates the C2 position towards nucleophilic attack, while also potentially serving as a metabolic blocking point or a hydrogen bond acceptor in ligand-receptor interactions.

This guide focuses on leveraging the reactivity of the C2-chloro position, which is the most common and powerful site for generating structural diversity from this starting material.

Core Synthetic Strategies & Mechanistic Considerations

Three primary classes of reactions are highlighted for the derivatization of the C2 position. The choice of methodology depends on the desired bond construction (C-C, C-N, C-O, C-S) and the functional group tolerance required.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method in the pharmaceutical industry for forming C(sp²)-C(sp²) bonds due to its high functional group tolerance and the stability of its organoboron reagents.[6][7]

Mechanistic Rationale: The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) species, (2) Transmetalation of the organic group from the activated boronic acid to the Pd(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively unreactive aryl chloride and to promote the final reductive elimination step.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R tm_complex->product reagents Ar-Cl reagents->oa_complex boronic R-B(OH)₂ + Base boronic->tm_complex

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for coupling various aryl and heteroaryl boronic acids.

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
2-Chloro-5-fluoropyridin-4-amine146.551471.01.0
Phenylboronic Acid121.931831.51.5
Pd(dppf)Cl₂731.70370.050.05
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane / H₂O (4:1)-5 mL--

Step-by-Step Methodology:

  • To a 25 mL Schlenk flask, add 2-Chloro-5-fluoropyridin-4-amine (147 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen gas (repeat 3 times).

  • Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-5-fluoropyridin-4-amine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[11][12] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the aryl chloride to Pd(0). The resulting Pd(II) complex coordinates the amine. A base then deprotonates the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11] The choice of ligand and base is paramount; sterically hindered, bulky phosphine ligands (e.g., Xantphos, tBuXPhos) are often necessary to promote the reductive elimination step, while a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required for the deprotonation.[13][14]

Buchwald_Hartwig_Workflow start Inputs: - 2-Chloro-5-fluoropyridin-4-amine - Amine (R₂NH) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) setup 1. Assemble Reagents under Inert Atmosphere start->setup solvent 2. Add Degassed Solvent (e.g., Toluene, Dioxane) setup->solvent reaction 3. Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product Product: N-substituted 5-fluoro-pyridin-2,4-diamine purification->product

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is a representative example for coupling secondary cyclic amines.

ReagentMW ( g/mol )Amount (mg/μL)MmolEquivalents
2-Chloro-5-fluoropyridin-4-amine146.55147 mg1.01.0
Morpholine87.12105 μL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6846 mg0.080.08
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.41.4
Toluene-5 mL--

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and cesium carbonate (456 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Add 2-Chloro-5-fluoropyridin-4-amine (147 mg, 1.0 mmol) and degassed toluene (5 mL).

  • Finally, add morpholine (105 μL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction until completion (typically 6-18 hours) by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the desired product.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often catalyst-free method for functionalizing electron-deficient aryl halides.[15] The reaction of 2-chloropyridines with strong nucleophiles is a well-established transformation.[4][5] The electron-withdrawing nitrogen atom in the pyridine ring, along with the C5-fluoro substituent, sufficiently activates the C2 position for nucleophilic attack.

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is temporarily disrupted in this step. In the second, typically rapid step, the leaving group (chloride) is expelled, and aromaticity is restored to yield the substituted product.[4] This pathway is generally favored with strong nucleophiles like alkoxides or thiolates and can often be performed at elevated temperatures without a metal catalyst.[16][17]

Protocol 3: SNAr with Sodium Methoxide

This protocol describes the synthesis of a 2-methoxy derivative.

ReagentMW ( g/mol )AmountMmolEquivalents
2-Chloro-5-fluoropyridin-4-amine146.55147 mg1.01.0
Sodium Methoxide (25% in MeOH)54.02~0.8 mL3.03.0
N,N-Dimethylformamide (DMF)-4 mL--

Step-by-Step Methodology:

  • Dissolve 2-Chloro-5-fluoropyridin-4-amine (147 mg, 1.0 mmol) in anhydrous DMF (4 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add sodium methoxide solution (25% w/w in methanol, ~0.8 mL, 3.0 mmol) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water (20 mL).

  • A precipitate may form. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by recrystallization or column chromatography to yield 5-fluoro-2-methoxypyridin-4-amine.

Safety and Handling

  • Always perform reactions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • 2-Chloro-5-fluoropyridin-4-amine and its derivatives are potentially hazardous. Consult the Safety Data Sheet (SDS) before use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere.

  • Strong bases like sodium methoxide and cesium carbonate are corrosive and hygroscopic. Handle with care.

Conclusion

2-Chloro-5-fluoropyridin-4-amine is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, along with classic SNAr chemistry, provide a robust toolkit for creating novel C-C and C-N bonds at the C2 position. The protocols detailed in this guide serve as validated starting points for analog synthesis programs in drug discovery and materials science, enabling the rapid generation of new chemical entities for evaluation.

References

  • BenchChem. (n.d.). One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols.
  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-7. doi: 10.1016/j.bmcl.2010.05.031. Retrieved from [Link]

  • Orchestrated Knowledge. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Miyata, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. doi: 10.1124/dmd.109.027698. Retrieved from [Link]

  • Cote, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(7), 1267-72. doi: 10.1016/s0960-894x(02)01030-2. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(12), 2289. doi: 10.3390/molecules24122289. Retrieved from [Link]

  • Papadopoulos, A., et al. (2007). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2007(22), 3662-3668. Retrieved from [Link]

  • Chee, S. W. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2133–2141. doi: 10.1021/acs.organomet.3c00267. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6701. doi: 10.3390/molecules27196701. Retrieved from [Link]

  • American Chemical Society. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. Retrieved from [Link]

  • Dherde, N. P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9119–9127. doi: 10.1021/ja503662s. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sharma, G., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. doi: 10.26434/chemrxiv-2022-t656f. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.

Sources

Application Notes and Protocols: The Use of Cyclodextrins in the Synthesis of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyclodextrins (CDs) in the synthesis and formulation of organometallic complexes. We delve into the fundamental principles of host-guest chemistry that govern these interactions and present detailed protocols for the synthesis of water-soluble organometallic catalysts and cyclodextrin-functionalized nanoparticles for drug delivery. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Supramolecular Advantage of Cyclodextrins

Organometallic complexes are pivotal in fields ranging from industrial catalysis to medicine. However, their application is often hampered by poor solubility in aqueous media, leading to challenges in catalyst recycling, product separation, and biocompatibility.[1][2] Cyclodextrins, a class of cyclic oligosaccharides derived from starch, offer an elegant solution to these challenges.[3][4]

Composed of α-1,4-linked D-glucopyranose units, the most common native cyclodextrins are α-CD, β-CD, and γ-CD, containing six, seven, and eight glucose units, respectively.[5][6] This arrangement forms a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] This unique amphiphilic nature allows CDs to encapsulate nonpolar guest molecules, including organometallic complexes or their ligands, within their cavity through non-covalent host-guest interactions.[5][6] The driving forces for this inclusion complexation include van der Waals forces and hydrophobic interactions.[5]

The encapsulation of an organometallic guest can profoundly alter its physicochemical properties, leading to:

  • Enhanced Aqueous Solubility: By masking the hydrophobic moieties of the organometallic complex, CDs can significantly increase its solubility in water, facilitating reactions in environmentally benign aqueous systems.[1][2][8]

  • Improved Stability: The CD cavity can protect the encapsulated guest from hydrolysis, oxidation, and other degradation pathways, thereby increasing its shelf life and stability under reaction conditions.[9]

  • Modulated Reactivity and Selectivity: By creating a microenvironment around the catalytic center, CDs can influence the steric and electronic properties of the organometallic complex, leading to enhanced reaction rates and altered selectivity.[1]

  • Controlled Release and Drug Delivery: In a pharmaceutical context, CD-based nanoparticles can improve drug loading, stability, and bioavailability, and enable targeted or controlled release.[10][11][12]

This guide will explore the practical applications of these principles through detailed protocols.

The Mechanism of Cyclodextrin-Organometallic Interactions

The interaction between a cyclodextrin and an organometallic complex is a dynamic equilibrium, resulting in the formation of a supramolecular inclusion complex.[3] The stoichiometry of these complexes (e.g., 1:1, 1:2, 2:1 host-to-guest ratio) depends on the relative sizes of the CD cavity and the guest molecule.[5][13]

Causality behind Host Selection: The choice of cyclodextrin (α, β, or γ) is critical and is dictated by the dimensions of the organometallic guest. A snug fit is essential for stable complex formation. For instance, ferrocene and its derivatives often form stable 1:1 inclusion complexes with β-CD, whose cavity size is well-suited to the dimensions of the ferrocenyl group.[5] Larger organometallic clusters may require the more accommodating cavity of γ-CD.[9]

The nature of the interaction can be categorized as follows:

  • Second-Sphere Coordination: The CD acts as a non-covalent, second-sphere ligand, encapsulating one or more of the primary ligands attached to the metal center. This is the most common mode of interaction.[5][6]

  • First- and Second-Sphere Ligand: A chemically modified CD can act as both a primary ligand (covalently bound to the metal) and a second-sphere ligand (encapsulating another part of the complex).[5][6]

G cluster_0 Aqueous Phase cluster_1 Enhanced Application CD Cyclodextrin (Host) Complex Water-Soluble Inclusion Complex CD->Complex Host-Guest Interaction OM Organometallic Complex (Guest) (Poorly Soluble) OM->Complex Catalysis Aqueous Catalysis Complex->Catalysis DrugDelivery Drug Delivery Complex->DrugDelivery

Caption: Host-guest complexation of an organometallic guest by a cyclodextrin.

Application Note 1: Synthesis of Water-Soluble Rhodium Catalysts for Aqueous Biphasic Hydroformylation

Objective: To enhance the water solubility of a rhodium-phosphine catalyst for efficient hydroformylation of higher olefins in an aqueous biphasic system. This approach facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.[14]

Rationale: The hydroformylation of long-chain olefins is a crucial industrial process, but it traditionally relies on organic solvents.[1] By rendering the catalyst water-soluble through complexation with a modified cyclodextrin, the reaction can be performed in water. The organic products are easily separated by decantation, while the expensive rhodium catalyst remains in the aqueous phase for recycling.[15] Chemically modified CDs, such as randomly methylated β-cyclodextrin (RAME-β-CD), are often used due to their enhanced water solubility compared to native β-CD.[4]

Workflow Overview:

G A 1. Prepare Aqueous CD Solution C 3. Form Inclusion Complex A->C B 2. Prepare Organic Catalyst Solution B->C D 4. Biphasic Hydroformylation C->D E 5. Phase Separation & Catalyst Recycling D->E

Caption: Workflow for aqueous biphasic catalysis using a CD-organometallic complex.

Protocol 1.1: Preparation and Application of a Water-Soluble Rhodium/CD-Phosphane Catalyst

This protocol describes the synthesis of a water-soluble rhodium catalyst using a phosphine ligand covalently attached to a β-cyclodextrin (CD-Phosphane) and its application in the hydroformylation of 1-octene.

Materials:

  • β-Cyclodextrin

  • Tosyl chloride

  • Sodium diphenylphosphide (NaPPh₂)

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • Randomly methylated β-cyclodextrin (RAME-β-CD)

  • 1-octene

  • Deionized, deoxygenated water

  • Toluene (anhydrous)

  • Syngas (CO/H₂, 1:1)

  • Standard Schlenk line and glassware

  • High-pressure autoclave

Part A: Synthesis of Mono-6-tosyl-β-cyclodextrin (Intermediate) This step activates one of the primary hydroxyl groups of the cyclodextrin for subsequent nucleophilic substitution.

  • Dissolve 5.0 g of dry β-cyclodextrin in 100 mL of deionized water in a round-bottom flask at 60°C.

  • In a separate beaker, dissolve 1.5 g of tosyl chloride in 15 mL of acetonitrile.

  • Slowly add the tosyl chloride solution to the β-cyclodextrin solution with vigorous stirring.

  • Maintain the reaction at 60°C for 2 hours.

  • Cool the reaction mixture to 4°C and allow the product to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water and acetone, and dry under vacuum.

    • Expected Yield: ~75-85%

Part B: Synthesis of the Cyclodextrin-Phosphane Ligand (CD-PPh₂) This step covalently attaches the phosphine moiety to the cyclodextrin scaffold.

  • Under an inert atmosphere (N₂ or Ar), suspend 2.0 g of mono-6-tosyl-β-cyclodextrin in 50 mL of anhydrous DMF.

  • Add a freshly prepared solution of sodium diphenylphosphide (NaPPh₂) in THF (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 10 mL of deoxygenated water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a water/ethanol mixture to yield the CD-PPh₂ ligand.

Part C: Formation of the Water-Soluble Rhodium Complex and Hydroformylation

  • In a Schlenk flask under inert atmosphere, dissolve 100 mg of [Rh(acac)(CO)₂] and 500 mg of the CD-PPh₂ ligand in 50 mL of deoxygenated water. Stir for 1 hour.

  • In a separate flask, dissolve 200 mg of RAME-β-CD in 10 mL of water. This will act as a mass transfer agent to solubilize the 1-octene.[15][16]

  • Transfer the rhodium complex solution, the RAME-β-CD solution, and 5 mL of 1-octene to a high-pressure autoclave.

  • Seal the autoclave, purge three times with syngas (CO/H₂), and then pressurize to 20 bar.

  • Heat the reaction to 80°C and stir vigorously for 4 hours.

  • Cool the reactor to room temperature and vent the excess gas.

  • Collect the biphasic mixture. The top organic layer contains the product (nonanal), and the bottom aqueous layer contains the catalyst.

  • Separate the layers. The aqueous layer can be reused for subsequent catalytic runs.

  • Analyze the organic layer by Gas Chromatography (GC) to determine conversion and selectivity.

Application Note 2: Synthesis of Cyclodextrin-Based Nanoparticles for Organometallic Drug Delivery

Objective: To synthesize cyclodextrin-functionalized nanoparticles (CD-NPs) for the encapsulation and delivery of a hydrophobic organometallic anticancer agent, such as a ferrocene derivative.

Rationale: Many promising organometallic drug candidates suffer from poor aqueous solubility and nonspecific toxicity.[2] Encapsulating these drugs within a biocompatible nanocarrier can improve their pharmacokinetic profile.[10][11] Cyclodextrin-based nanoparticles are attractive because they combine the drug solubilizing properties of CDs with the advantages of nanoscale drug delivery systems, including the potential for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[12]

Protocol 2.1: Preparation of Ferrocene-Loaded CD-NPs by Nanoprecipitation

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ferrocene (as a model hydrophobic organometallic drug)

  • Acetone

  • Deionized water

  • Dialysis tubing (MWCO 10 kDa)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of the Organic Phase: Dissolve 20 mg of Ferrocene and 200 mg of HP-β-CD in 10 mL of acetone. Sonicate for 5 minutes to ensure complete dissolution.

    • Causality: Acetone is used as a water-miscible organic solvent that can dissolve both the hydrophobic drug and the amphiphilic cyclodextrin derivative.

  • Nanoprecipitation: Add the organic solution dropwise into 20 mL of deionized water under moderate magnetic stirring. A milky suspension should form immediately as the nanoparticles precipitate.

    • Causality: The rapid diffusion of acetone into the aqueous phase reduces the solvent quality for the HP-β-CD and ferrocene, causing them to self-assemble and precipitate as nanoparticles, with the ferrocene encapsulated within the CD cavities and the nanoparticle matrix.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for 4 hours in a fume hood to allow for the complete evaporation of acetone.

  • Purification: Transfer the nanoparticle suspension to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove any remaining free ferrocene and un-encapsulated HP-β-CD.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the CD-NPs using Dynamic Light Scattering (DLS).

    • Quantify the drug loading by dissolving a known amount of lyophilized NPs in a suitable organic solvent and measuring the ferrocene concentration using UV-Vis spectroscopy.

Characterization of Cyclodextrin-Organometallic Complexes

Confirming the formation and characterizing the properties of the inclusion complex are crucial steps. A combination of techniques is typically employed.[17]

Technique Information Obtained Rationale for Use
¹H NMR Spectroscopy Confirmation of inclusion, stoichiometry, and guest orientation.Protons of the guest molecule located inside the CD cavity experience a different magnetic environment, leading to characteristic upfield or downfield shifts in the NMR spectrum.[17]
UV-Vis Spectroscopy Determination of binding constants (Kf).Complex formation can alter the absorption spectrum of the guest molecule, and this change can be titrated to calculate the binding affinity.[4]
Dynamic Light Scattering (DLS) Particle size and size distribution of CD-NPs.Essential for characterizing nanocarriers for drug delivery applications.
X-ray Diffraction (XRD) Confirmation of complex formation in the solid state.The formation of a true inclusion complex results in a new, unique diffraction pattern, distinct from a simple physical mixture of the components.[17]
Differential Scanning Calorimetry (DSC) Thermal stability and confirmation of inclusion.The melting point or decomposition temperature of the guest molecule often shifts or disappears upon encapsulation within the CD cavity.[4]
Conclusion and Future Outlook

The use of cyclodextrins represents a powerful and versatile strategy in the synthesis and application of organometallic complexes. By leveraging fundamental principles of supramolecular chemistry, researchers can overcome long-standing challenges related to solubility, stability, and delivery.[3] The protocols detailed herein provide a solid foundation for the rational design of advanced catalytic systems and novel therapeutic agents. Future research will likely focus on the development of stimuli-responsive CD-based systems and the covalent attachment of CDs to solid supports for heterogeneous catalysis, further expanding the utility of these remarkable molecules in organometallic science.

References
  • Hapiot, F., Tilloy, S., & Monflier, E. (2006). Cyclodextrins as Supramolecular Hosts for Organometallic Complexes. Chemical Reviews, 106(3), 767-781. [Link]

  • Request PDF. (n.d.). Cyclodextrins as Supramolecular Hosts for Organometallic Complexes. [Link]

  • Hapiot, F., Tilloy, S., & Monflier, E. (2006). Cyclodextrins as supramolecular hosts for organometallic complexes. PubMed. [Link]

  • Monflier, E. (n.d.). Cyclodextrins as a versatile tool for Organometallic catalytic processes. Université d'Artois. [Link]

  • Tilloy, S., et al. (2016). Cyclodextrins Modified by Metal-Coordinating Groups for Aqueous Organometallic Catalysis: What Remains to be Done? Ingenta Connect. [Link]

  • Hapiot, F., Tilloy, S., & Monflier, E. (2006). Cyclodextrins as Supramolecular Hosts for Organometallic Complexes. Chemical Reviews. [Link]

  • Bricout, H., et al. (2010). Cyclodextrins as Mass Transfer Additives in Aqueous Organometallic Catalysis. Current Organic Chemistry. [Link]

  • Evtushok, D. V., et al. (2022). Stabilization of Octahedral Metal Halide Clusters by Host–Guest Complexation with γ-Cyclodextrin: Toward Nontoxic Luminescent Compounds. Inorganic Chemistry. [Link]

  • Tilloy, S., et al. (2012). Phosphane-Based Cyclodextrins as Mass Transfer Agents and Ligands for Aqueous Organometallic Catalysis. Molecules. [Link]

  • Bricout, H., et al. (2010). Cyclodextrins as Mass Transfer Additives in Aqueous Organometallic Catalysis. Ingenta Connect. [Link]

  • Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • Monflier, E., et al. (2005). Cyclodextrins and their applications in aqueous-phase metal-catalyzed reactions. Comptes Rendus Chimie. [Link]

  • MacDonald, S. (2025). Water-Soluble Transition-Metal Cyclodextrin Complexes for Cross-Coupling Catalysis. IslandScholar. [Link]

  • Zhang, Y., et al. (2024). The effect of host size on binding in host–guest complexes of cyclodextrins and polyoxometalates. Chemical Science. [Link]

  • Singh, M., et al. (2017). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. (n.d.). Transient formation of organometallic complexes in the presence of a α-CD modified by an alkylammonium chain. [Link]

  • Alebachew, M., & Tadesse, A. (2022). Synthesis and potential applications of cyclodextrin-based metal–organic frameworks: a review. Journal of the Iranian Chemical Society. [Link]

  • Alrbaihat, M. R., et al. (2023). Mechanochemical Synthesis of Host-Guest Inclusion Complexes of Cyclodextrin: A Review. Biomedicine and Chemical Sciences. [Link]

  • Becuwe, M., et al. (2020). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules. [Link]

  • Hsu, C.-H., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences. [Link]

  • Gidwani, B., & Vyas, A. (2018). Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Roles of cyclodextrin in local drug delivery. [Link]

  • Al-Harthi, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Tilloy, S., et al. (2012). Phosphane-Based Cyclodextrins as Mass Transfer Agents and Ligands for Aqueous Organometallic Catalysis. Molecules. [Link]

  • Gidwani, B., & Vyas, A. (2018). Role of Cyclodextrins in Nanoparticle Based Drug Delivery Systems. ResearchGate. [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST. [Link]

  • UCCS Artois. (n.d.). MOLECULAR HOSTS FOR ORGANOMETALLIC CATALYSIS. [Link]

  • Li, K., et al. (2017). Inclusion complexes of organic salts with β-cyclodextrin as organocatalysts for CO2 cycloaddition with epoxides. RSC Publishing. [Link]

  • Chen, L., et al. (2021). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules. [Link]

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The Rising Star of Advanced Materials: Application Notes for 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the quest for novel molecular building blocks that impart superior functionality to next-generation materials is relentless. Among the emerging candidates, 2-Chloro-5-fluoropyridin-4-amine is attracting significant attention. Its unique electronic properties, stemming from the interplay of the electron-withdrawing chloro and fluoro substituents and the electron-donating amino group on the pyridine ring, make it a versatile precursor for a range of advanced materials. This guide provides an in-depth exploration of its application in the synthesis of high-performance organic light-emitting diodes (OLEDs) and as a promising linker for metal-organic frameworks (MOFs).

Part 1: A Pivotal Component in Phosphorescent OLED Emitters

The design of efficient phosphorescent emitters is a cornerstone of OLED technology. The introduction of fluorine atoms into the ligands of iridium(III) complexes is a well-established strategy to enhance the performance of these emitters. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the complex, leading to blue-shifted emissions and improved stability. The chloro and amino groups on 2-Chloro-5-fluoropyridin-4-amine offer further avenues for tuning the electronic and steric properties of the final complex.

Application Note: Synthesis of a High-Efficiency Blue-Green Phosphorescent Emitter

This section details the synthesis of a hypothetical, yet scientifically plausible, phosphorescent iridium(III) complex, [Ir(ppy)₂(cfpa)], where 'ppy' is 2-phenylpyridine and 'cfpa' is 2-Chloro-5-fluoropyridin-4-amine. This complex is designed to exhibit blue-green emission suitable for display and lighting applications.

  • Primary Ligand (ppy): 2-Phenylpyridine is a classic cyclometalating ligand in iridium-based phosphors, known for producing highly efficient green phosphorescence. Its relatively rigid structure contributes to high quantum yields.

  • Ancillary Ligand (cfpa): The introduction of 2-Chloro-5-fluoropyridin-4-amine as the ancillary ligand is intended to modulate the emission properties. The fluorine and chlorine atoms are expected to induce a hypsochromic (blue) shift in the emission wavelength compared to homoleptic [Ir(ppy)₃]. The amino group can participate in hydrogen bonding, potentially influencing intermolecular interactions and film morphology.

  • Reaction Conditions: The two-step synthesis, involving the formation of an iridium dimer followed by the introduction of the ancillary ligand, is a standard and reliable method for preparing heteroleptic iridium(III) complexes[1]. The choice of solvents and reaction temperature is optimized for solubility and reaction kinetics.

SynthesisWorkflow cluster_step1 Step 1: Iridium Dimer Formation cluster_step2 Step 2: Ancillary Ligand Coordination cluster_purification Purification IrCl3 IrCl₃·3H₂O reflux1 Reflux (24h) IrCl3->reflux1 ppy 2-Phenylpyridine (ppy) ppy->reflux1 ethoxyethanol 2-Ethoxyethanol/H₂O ethoxyethanol->reflux1 dimer [Ir(ppy)₂Cl]₂ reflux1->dimer reflux2 Reflux (12h) dimer->reflux2 cfpa 2-Chloro-5-fluoropyridin-4-amine (cfpa) cfpa->reflux2 dichloromethane Dichloromethane dichloromethane->reflux2 product [Ir(ppy)₂(cfpa)] reflux2->product column Column Chromatography product->column recrystallization Recrystallization column->recrystallization final_product Purified [Ir(ppy)₂(cfpa)] recrystallization->final_product

Caption: Synthetic workflow for the phosphorescent emitter [Ir(ppy)₂(cfpa)].

Step 1: Synthesis of the Iridium(III) Dimer, [Ir(ppy)₂Cl]₂

  • To a 100 mL round-bottom flask, add iridium(III) chloride hydrate (IrCl₃·3H₂O, 1.0 mmol) and 2-phenylpyridine (2.2 mmol).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

  • Flush the flask with argon for 15 minutes to create an inert atmosphere.

  • Heat the mixture to reflux and maintain for 24 hours under an argon atmosphere. A yellow precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the yellow solid by vacuum filtration, wash with methanol (3 x 20 mL), and then with hexane (2 x 20 mL).

  • Dry the resulting dichloro-bridged dimer, [Ir(ppy)₂Cl]₂, under vacuum. The product can be used in the next step without further purification.

Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(cfpa)]

  • In a 100 mL round-bottom flask, dissolve the iridium dimer [Ir(ppy)₂Cl]₂ (0.5 mmol) and 2-Chloro-5-fluoropyridin-4-amine (1.1 mmol) in dichloromethane (50 mL).

  • Flush the flask with argon for 15 minutes.

  • Heat the mixture to reflux and maintain for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient as the eluent.

  • Further purify the collected fractions by recrystallization from a dichloromethane/hexane solvent system to yield the final product as a bright yellow-green powder.

Parameter Expected Outcome Significance
Photoluminescence (PL) Emission ~500-520 nm (in solution)Indicates a blue-green emission, demonstrating the desired color tuning.
Photoluminescent Quantum Yield (PLQY) > 70%High PLQY is crucial for achieving high external quantum efficiency in OLEDs.
Electrochemical Properties (CV) Reversible oxidation and reduction wavesProvides insight into the HOMO and LUMO energy levels, which are critical for device engineering.
Thermal Stability (TGA) Decomposition temperature > 300 °CEnsures the material can withstand the thermal stress of the OLED fabrication process and operation.

Part 2: A Versatile Linker for Functional Metal-Organic Frameworks

The presence of both a nitrogen atom in the pyridine ring and an amino group provides 2-Chloro-5-fluoropyridin-4-amine with multiple coordination sites, making it an attractive candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The chloro and fluoro substituents can influence the electronic environment of the coordination sites and introduce additional functionalities within the pores of the MOF.

Application Note: Synthesis of a Hypothetical MOF for Gas Sorption and Separation

This section outlines a general protocol for the solvothermal synthesis of a hypothetical MOF, designated "GEM-MOF-1" (Gemini-Material-MOF-1), using 2-Chloro-5-fluoropyridin-4-amine as a linker and zinc nitrate as the metal source.

  • Metal Source (Zinc Nitrate): Zinc is a common and versatile metal ion for MOF synthesis, often leading to robust frameworks with interesting topologies.

  • Linker (2-Chloro-5-fluoropyridin-4-amine): The pyridine nitrogen and the amino group can both coordinate to the metal centers, potentially leading to a higher connectivity and a more stable framework. The fluorine and chlorine atoms lining the pores can create specific interactions with guest molecules, which could be beneficial for selective gas sorption.

  • Solvent (DMF): N,N-Dimethylformamide is a high-boiling point polar aprotic solvent widely used in solvothermal MOF synthesis. It effectively dissolves the precursors and can also act as a template during crystal growth.

  • Solvothermal Synthesis: This method, involving heating the reactants in a sealed vessel, allows for the crystallization of thermodynamically stable MOF structures that may not be accessible at room temperature.

MOFSynthesisWorkflow cluster_synthesis Solvothermal Synthesis cluster_workup Work-up and Activation Zn_source Zn(NO₃)₂·6H₂O solvothermal Solvothermal Reaction (120°C, 48h) Zn_source->solvothermal linker 2-Chloro-5-fluoropyridin-4-amine linker->solvothermal DMF DMF DMF->solvothermal crystals GEM-MOF-1 Crystals solvothermal->crystals wash_DMF Wash with fresh DMF crystals->wash_DMF solvent_exchange Solvent Exchange (e.g., with Chloroform) wash_DMF->solvent_exchange activation Activation (heating under vacuum) solvent_exchange->activation activated_MOF Activated GEM-MOF-1 activation->activated_MOF

Caption: General workflow for the synthesis and activation of GEM-MOF-1.

  • In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 2-Chloro-5-fluoropyridin-4-amine (0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless crystals of GEM-MOF-1 should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • To activate the MOF for gas sorption studies, immerse the crystals in a volatile solvent with a lower boiling point, such as chloroform, for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and dry the crystals under high vacuum at 150 °C for 12 hours to remove any residual solvent molecules from the pores.

Characterization Technique Information Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the framework and the temperature at which solvent molecules are removed.
Gas Sorption Analysis (e.g., N₂ at 77K) Measures the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical for gas storage and separation applications.
Selective Gas Uptake (e.g., CO₂, CH₄) Evaluates the potential of the MOF for selective gas separation based on the interactions between the gas molecules and the functionalized pores.

The presence of the polar C-F and C-Cl bonds, along with the amino group within the pores of GEM-MOF-1, could lead to preferential adsorption of polar gases like CO₂ over non-polar gases like CH₄, making it a candidate for applications in natural gas purification or carbon capture.

References

  • Lamansky, S., Djurovich, P., Murphy, D., Abdel-Razzaq, F., Lee, H. E., Adachi, C., ... & Thompson, M. E. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light-Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [Link]

  • Yersin, H. (Ed.). (2008). Highly Efficient OLEDs with Phosphorescent Materials. John Wiley & Sons. [Link]

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-5-fluoropyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-5-fluoropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and answers to frequently encountered challenges during the synthesis of this critical building block.

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, and 2-Chloro-5-fluoropyridin-4-amine is a valuable intermediate. However, its preparation, typically via nucleophilic aromatic substitution (SNAr) on a dichlorinated precursor, presents challenges in achieving high yield and regioselectivity. This document provides a structured approach to understanding and optimizing the reaction conditions.

Core Synthesis Pathway: Regioselective Amination

The most prevalent and industrially viable route to 2-Chloro-5-fluoropyridin-4-amine is the regioselective amination of 2,4-dichloro-5-fluoropyridine. The primary challenge lies in selectively substituting the chlorine atom at the C4 position while leaving the C2 chlorine untouched.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product & Workup 2_4_dichloro 2,4-dichloro-5-fluoropyridine Amination Regioselective Amination (e.g., aq. NH₃, Ethanol) 2_4_dichloro->Amination Aminating Agent Workup Aqueous Workup & Extraction Amination->Workup Reaction Mixture Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product 2-Chloro-5-fluoropyridin-4-amine Purification->Final_Product

Caption: General workflow for the synthesis of 2-Chloro-5-fluoropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the regioselective amination of 2,4-dichloro-5-fluoropyridine?

The regioselectivity is governed by electronic factors inherent to the pyridine ring, which is activated for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the electron-withdrawing fluoro group at C5 activate both chlorine atoms. However, the C4 position is significantly more reactive. This is because the intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized through resonance. The negative charge can be delocalized onto the electronegative pyridine nitrogen atom, a stabilizing effect not possible with attack at the C2 position.[1]

Q2: Why is the C4-position preferentially attacked over the C2-position?

When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized across the ring and, most importantly, onto the pyridine nitrogen. This creates a more stable, lower-energy transition state, accelerating the reaction rate for C4 substitution.[1] In contrast, attack at C2 does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The diagram below illustrates the superior stability of the C4-attack intermediate.

Meisenheimer_Complex cluster_C4 Attack at C4 (Favored) cluster_C2 Attack at C2 (Disfavored) C4_Start Intermediate for C4 Attack C4_Resonance Key Resonance Structure (Charge on Nitrogen) C4_Start->C4_Resonance Resonance C2_Start Intermediate for C2 Attack C2_No_Resonance No direct resonance stabilization by ring N C2_Start->C2_No_Resonance Limited Resonance

Caption: Stabilization of the Meisenheimer complex for C4 vs. C2 attack.

Q3: What are the typical reaction conditions for this selective amination?

Typical conditions involve reacting 2,4-dichloro-5-fluoropyridine with an aminating agent, such as aqueous ammonia, in a polar solvent like ethanol or isopropanol. The reaction is often performed at elevated temperatures (e.g., 80-100°C) in a sealed vessel to maintain pressure and increase the reaction rate.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product

Symptom: The reaction appears to have proceeded (starting material consumed), but the isolated yield of 2-Chloro-5-fluoropyridin-4-amine is poor.

  • Possible Cause 1: Formation of Isomeric Byproduct (2-amino-4-chloro-5-fluoropyridine).

    • Why it happens: While C4 substitution is electronically favored, harsh conditions (very high temperatures) or specific steric factors from bulky aminating agents can sometimes lead to a loss of selectivity and formation of the C2-substituted isomer.

    • How to Verify: Use ¹H NMR spectroscopy. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer. Comparing the spectrum of your crude product to a reference spectrum of the desired product is definitive.

    • Corrective Action:

      • Temperature Control: Lower the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Protic solvents like ethanol are generally effective.

  • Possible Cause 2: Formation of Di-substituted Byproduct (2,4-diamino-5-fluoropyridine).

    • Why it happens: If the reaction temperature is too high or the reaction is run for an extended period, the initially formed product can undergo a second amination at the C2 position. Using a large excess of the aminating agent also promotes this side reaction.

    • How to Verify: Check the mass spectrum of your crude product for a peak corresponding to the di-aminated compound.

    • Corrective Action:

      • Stoichiometry: Carefully control the molar equivalents of the aminating agent. Use a modest excess (e.g., 2-4 equivalents) rather than a large one.

      • Monitor the Reaction: Use TLC or HPLC to monitor the reaction progress. Stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product appear.

Problem: Reaction Fails to Go to Completion

Symptom: A significant amount of 2,4-dichloro-5-fluoropyridine remains even after prolonged reaction times.

  • Possible Cause 1: Insufficient Activation Energy.

    • Why it happens: SNAr reactions require sufficient thermal energy to overcome the activation barrier. Room temperature is often too low for this transformation.

    • Corrective Action:

      • Increase Temperature: Gradually increase the reaction temperature in 20°C increments. Ensure you are using a sealed pressure vessel for temperatures above the solvent's boiling point.

      • Increase Reaction Time: If increasing the temperature is not desirable due to selectivity concerns, extend the reaction time and monitor for progress.

  • Possible Cause 2: Inefficient Aminating Agent.

    • Why it happens: While aqueous ammonia is common, its concentration and the overall reaction concentration matter.

    • Corrective Action: Ensure a sufficiently concentrated solution of aqueous ammonia is used. The use of a cosolvent like ethanol is crucial to ensure the solubility of the organic starting material.

ParameterRecommended RangeRationale
Temperature 80 - 120 °CProvides sufficient energy for SNAr while minimizing byproduct formation.
Solvent Ethanol, IsopropanolPolar, protic solvents that facilitate the reaction and solubilize reagents.
Ammonia Eq. 2 - 5 equivalentsSufficient excess to drive the reaction without promoting di-substitution.
Time 12 - 24 hoursTypical duration; should be optimized by monitoring reaction progress (TLC/HPLC).
Problem: Difficult Purification

Symptom: The crude product is an oil or is difficult to crystallize, and column chromatography yields impure fractions.

  • Possible Cause 1: Presence of Non-polar Impurities.

    • Why it happens: Incomplete reaction or side reactions can leave impurities with similar polarity to the product.

    • Corrective Action:

      • Aqueous Wash: Before extraction, perform a wash with dilute acid (e.g., 1M HCl) to protonate the basic pyridine products and separate them from non-basic impurities. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and then extract the product.

      • Recrystallization: This is often the most effective method for purification. Screen various solvent systems. A common choice is an ethanol/water or isopropanol/heptane mixture.

  • Possible Cause 2: Residual Base or Salts.

    • Why it happens: The workup procedure may not have adequately removed all inorganic materials.

    • Corrective Action: During the aqueous workup, ensure to wash the organic layer with brine to remove residual water and water-soluble salts before drying with an agent like Na₂SO₄ or MgSO₄.

Detailed Experimental Protocol

Synthesis of 2-Chloro-5-fluoropyridin-4-amine via Amination

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Reactor Setup: To a 100 mL pressure-rated glass reactor equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyridine (5.0 g, 29.8 mmol).

  • Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. To this solution, add concentrated aqueous ammonia (28-30%, 10.0 mL, approx. 148 mmol, ~5 equivalents).

  • Reaction: Seal the reactor tightly. Place the reactor in a pre-heated oil bath at 90°C. Stir the reaction mixture vigorously for 18 hours.

  • Monitoring: (Optional but recommended) After cooling, a small aliquot can be taken, diluted with ethyl acetate, and spotted on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material.

  • Workup - Quenching: After 18 hours, remove the reactor from the oil bath and allow it to cool to room temperature. Caution: Do not open the reactor while hot. Once cool, carefully open the vessel.

  • Workup - Concentration: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting slurry, add water (30 mL) and ethyl acetate (50 mL). Stir and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2-Chloro-5-fluoropyridin-4-amine as a solid.

References

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Available at: [Link]

  • Basarab, G. S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 833. Available at: [Link]

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Technical Support Center: Purification of 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-Chloro-5-fluoropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who handle this important heterocyclic amine. Given its role as a key building block in pharmaceutical synthesis, achieving high purity is critical for downstream success.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific needs.

Compound Profile & Physical Properties

Understanding the physical properties of 2-Chloro-5-fluoropyridin-4-amine is the first step in designing a robust purification strategy. While specific experimental data for this exact isomer is sparse in public literature, we can infer properties from closely related analogues and computational data.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₅H₄ClFN₂Relatively low molecular weight.
Molecular Weight 146.55 g/mol [1][2]Influences diffusion rates in chromatography and volatility.
Appearance Typically a solid (e.g., beige or light brown powder)[3]If the crude product is an oil, it indicates significant impurities.
pKa (Predicted) Basic (amine group)The basicity of the aminopyridine allows for manipulation with acids, forming salts. This is the key to purification by acid-base extraction.
Solubility Generally soluble in polar organic solvents (MeOH, DCM, EtOAc); low solubility in non-polar solvents (hexanes) and water.This differential solubility is exploited in both recrystallization and chromatography.
Thermal Stability Generally stable, but prolonged heating can lead to degradation.Avoid excessive temperatures during solvent removal or distillation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format. Use the accompanying workflow diagram to guide your troubleshooting process.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving common purification challenges.

PurificationTroubleshooting start Start: Low Purity or Yield Analyze crude by TLC/LCMS impurity_type Impurity Profile Multiple Spots? Baseline Material? Streaking? start:f1->impurity_type:f0 Analyze Impurities physical_state Physical State Issue Crude is a dark oil/gum start:f0->physical_state:f0 Assess Physical State multi_spots Solution for Multiple Spots Perform Column Chromatography impurity_type:f1->multi_spots:f0 YES baseline Solution for Baseline Impurities Acid-Base Extraction to remove polar/ionic impurities impurity_type:f2->baseline:f0 YES streaking Solution for Streaking Column Chromatography with NH-Silica or added base (e.g., 1% TEA) in eluent impurity_type:f3->streaking:f0 YES oily_crude Solution for Oily Crude Triturate with cold non-polar solvent (Hexanes/Ether) to induce crystallization If fails, proceed to chromatography physical_state:f1->oily_crude:f0 outcome Pure Crystalline Product multi_spots:f1->outcome baseline:f1->outcome streaking:f1->outcome oily_crude:f2->outcome

Caption: A high-level workflow for troubleshooting common purification issues.

Q1: My final product is a dark, oily residue instead of the expected solid. What should I do?

A1: An oily or gummy consistency is a strong indicator of significant impurities. These are often residual high-boiling solvents (like DMF or DMSO) or polymeric byproducts from the synthesis.

  • Causality: The impurities disrupt the crystal lattice of the 2-Chloro-5-fluoropyridin-4-amine, preventing it from solidifying.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporating the crude product with a lower-boiling solvent like toluene can help azeotropically remove residual DMF or DMSO.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. A cold mixture of hexanes and diethyl ether (e.g., 4:1) is an excellent starting point. Scrape the sides of the flask with a spatula to induce nucleation.

    • Purification: If trituration fails, the most reliable next step is column chromatography to separate the product from the impurities. See the detailed protocol in the FAQ section.

Q2: My TLC analysis shows multiple spots. How do I choose the right purification method?

A2: The position and nature of the impurity spots on the Thin Layer Chromatography (TLC) plate provide crucial information.

  • Scenario 1: Spots are well-separated. If the spots have a clear difference in their retention factor (Rf), silica gel column chromatography is the ideal method.[4][5]

  • Scenario 2: A spot remains at the baseline (Rf = 0). This indicates highly polar or ionic impurities, such as salts. An acid-base liquid-liquid extraction is highly effective here. Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) and wash with a mild aqueous base (like saturated NaHCO₃ solution) to remove acidic impurities or a mild aqueous acid (like 1M HCl) to protonate the desired amine and wash away neutral impurities. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.[6]

  • Scenario 3: The product spot is streaking badly. Peak tailing or streaking on silica TLC is a classic sign of strong interaction between the basic amine and acidic silanol groups on the silica surface.[7] This can lead to poor separation and low recovery during column chromatography. To fix this:

    • Add a small amount of a competing base, like triethylamine (TEA, ~1%), to your chromatography eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much better peak shape.[7]

    • Alternatively, use an amine-functionalized silica gel ("NH-silica") for chromatography, which provides a more inert surface for basic compounds.[7]

Q3: After column chromatography, my yield is very low. Where did my product go?

A3: Low recovery is often due to irreversible adsorption onto the stationary phase or co-elution with an unseen impurity.

  • Causality: As mentioned in Q2, the basic nitrogen of the pyridine can bind very strongly to the acidic silica gel, especially if the eluent is not sufficiently polar or if no competing base is used.

  • Troubleshooting Steps:

    • Check the "Top" of the Column: Sometimes, the product gets "stuck" at the very top of the silica. After your run, you can try to "flush" the column with a very polar solvent system, like 5-10% methanol in dichloromethane (DCM), to see if you can recover the missing material.

    • Pre-treat the Silica: Before loading your sample, you can flush the packed column with your starting eluent containing 1% triethylamine. This "deactivates" the acidic sites.

    • Method Optimization: Ensure your chosen eluent provides an appropriate Rf value for your product (ideally between 0.2-0.4). If the product Rf is too low, it will spend too much time on the column, increasing the chances of loss. Increase the eluent polarity gradually to elute the compound more efficiently.

Frequently Asked Questions (FAQs) & Detailed Protocols

Q4: What is the best general-purpose method for purifying 2-Chloro-5-fluoropyridin-4-amine?

A4: For most common impurities (e.g., unreacted starting materials, non-polar byproducts), silica gel column chromatography is the most robust and versatile method.[5] It allows for the separation of compounds based on their differential polarity. For basic compounds like this, adding a small amount of triethylamine to the eluent system is highly recommended to prevent peak tailing and improve recovery.[7]

Experimental Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis & Solvent Selection:

    • First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate).

    • Add 1% triethylamine (TEA) to the prepared TLC mobile phase to simulate column conditions.

    • The ideal system will give your desired product an Rf of ~0.3. A good starting point is 30% EtOAc in Hexanes + 1% TEA.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • In a beaker, make a slurry of silica gel in your starting eluent (the least polar mixture you will use).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, ensuring not to disturb the top surface.

    • Apply gentle air pressure to run the column ("flash chromatography").

    • Collect fractions in test tubes and monitor the elution progress using TLC.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Q5: Can I purify this compound by recrystallization? What solvents should I try?

A5: Yes, recrystallization is an excellent method for final purification, especially if the crude product is already >85-90% pure. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Causality: Slow cooling of a saturated solution allows the desired molecules to selectively arrange themselves into a crystal lattice, excluding impurity molecules.[8]

  • Solvent Selection: Given the compound's structure (a substituted aromatic amine), a good starting point would be moderately polar solvents or a binary mixture.

Table of Potential Recrystallization Solvents
Solvent / SystemRationale & Procedure
Isopropanol / Water Dissolve the compound in a minimum amount of hot isopropanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot isopropanol to redissolve, then allow to cool slowly.
Toluene or Xylene These aromatic solvents are often effective for crystallizing other aromatic compounds.[9] Dissolve in a minimal amount of boiling toluene and allow to cool.
Ethyl Acetate / Hexanes A very common and effective binary system. Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes slowly until the cloud point is reached. Allow to cool.
Acetonitrile A polar aprotic solvent that can be effective. Dissolve in boiling acetonitrile and cool slowly.
Experimental Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step is crucial for removing particulate matter and can sometimes remove colored impurities adsorbed on them.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q6: How should I properly store purified 2-Chloro-5-fluoropyridin-4-amine?

A6: Like many aminopyridines, this compound can be sensitive to light, air (oxidation), and moisture. Proper storage is essential to maintain its purity over time.

  • Recommended Storage: Store the solid in a tightly sealed, amber glass vial to protect it from light and moisture.[10][11] For long-term storage, keeping it in a desiccator at 2-8°C is recommended.[11]

  • Incompatibilities: Avoid storage near strong oxidizing agents.[11]

References
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 7, 2026, from [Link]

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 7, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Amerigo Scientific. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved January 7, 2026, from [Link]

Sources

common side reactions and byproducts in 2-Chloro-5-fluoropyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this critical intermediate. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of 2-Chloro-5-fluoropyridin-4-amine typically proceeds through the amination of a di-substituted pyridine precursor. The most common starting material is 2,4-dichloro-5-fluoropyridine. The regioselectivity of the amination is a key challenge, as the incoming amine can potentially displace either of the chloro groups.

Common Synthetic Pathway

The primary and most industrially viable route involves the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-5-fluoropyrimidine, which is synthesized from 5-fluorouracil.[1][2][3]

Synthesis_Pathway 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine  POCl3, Base   2-Chloro-5-fluoropyridin-4-amine 2-Chloro-5-fluoropyridin-4-amine 2,4-Dichloro-5-fluoropyrimidine->2-Chloro-5-fluoropyridin-4-amine  Amination (e.g., NH3)  

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My amination reaction is producing a significant amount of the 4-chloro-2-amino isomer. How can I improve the regioselectivity for the desired 4-amino product?

A1: Understanding the Root Cause and Optimizing for Regioselectivity

The formation of the undesired 2-amino isomer is a common challenge in the amination of 2,4-dichloropyridines. The regioselectivity is influenced by a combination of electronic and steric factors. The C4 position is generally more activated towards nucleophilic attack than the C2 position in pyrimidine systems.[4] However, reaction conditions can significantly impact this selectivity.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable 4-amino isomer. High temperatures can lead to scrambling and the formation of the kinetic 2-amino product.

  • Choice of Aminating Agent: While ammonia is commonly used, employing a bulkier amine source can sterically hinder attack at the more crowded C2 position, thus favoring C4 substitution.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., toluene) may be beneficial.

  • Catalyst System (for Buchwald-Hartwig type reactions): If employing a palladium-catalyzed amination, the choice of ligand is critical. Ligands with larger bite angles can favor substitution at the less sterically hindered position.[5]

ParameterCondition Favoring 4-Amino IsomerCondition Favoring 2-Amino Isomer
Temperature Lower (e.g., 0-25 °C)Higher (e.g., > 50 °C)
Amine Sterics Bulky aminesLess bulky amines (e.g., NH3)
Solvent Aprotic, less polarPolar protic
Q2: I am observing a significant amount of a dehalogenated byproduct (5-fluoropyridin-4-amine). What is causing this and how can it be prevented?

A2: Addressing Dehalogenation Side Reactions

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions and can also occur under certain SNAr conditions, particularly at elevated temperatures or in the presence of certain bases.[5]

Causative Factors and Preventative Measures:

  • Excess Base: Using a large excess of a strong base can promote dehalogenation. Stoichiometric control of the base is crucial.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of dehalogenation. Monitor the reaction progress by TLC or HPLC and quench it upon completion.

  • Catalyst Degradation (for Pd-catalyzed reactions): Incomplete formation of the active Pd-ligand complex can lead to side reactions. Using a pre-catalyst can sometimes mitigate this issue.[5]

  • Hydrogen Source: Trace amounts of water or other protic sources in the reaction mixture can serve as a hydrogen source for the dehalogenation. Ensure anhydrous conditions.

Dehalogenation_Troubleshooting Dehalogenation Observed Dehalogenation Observed Excess Base Excess Base Dehalogenation Observed->Excess Base High Temperature / Long Reaction Time High Temperature / Long Reaction Time Dehalogenation Observed->High Temperature / Long Reaction Time Catalyst Issue Catalyst Issue Dehalogenation Observed->Catalyst Issue Protic Impurities Protic Impurities Dehalogenation Observed->Protic Impurities Optimize Base Stoichiometry Optimize Base Stoichiometry Excess Base->Optimize Base Stoichiometry Monitor Reaction, Reduce Time/Temp Monitor Reaction, Reduce Time/Temp High Temperature / Long Reaction Time->Monitor Reaction, Reduce Time/Temp Use Pre-catalyst, Ensure Anhydrous Conditions Use Pre-catalyst, Ensure Anhydrous Conditions Catalyst Issue->Use Pre-catalyst, Ensure Anhydrous Conditions Protic Impurities->Use Pre-catalyst, Ensure Anhydrous Conditions

Q3: My final product is difficult to purify, and I suspect the presence of di-aminated byproducts. How can I minimize their formation?

A3: Controlling Di-substitution

The formation of di-aminated byproducts, such as 2,4-diamino-5-fluoropyridine, occurs when the initially formed product reacts further with the aminating agent.

Strategies to Minimize Di-amination:

  • Stoichiometry of the Aminating Agent: Carefully control the stoichiometry of the aminating agent. Using a slight excess is often necessary to drive the reaction to completion, but a large excess will promote di-substitution.

  • Slow Addition: Adding the aminating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of the second amination.

  • Reaction Temperature: As with other side reactions, lower temperatures can help to control the reactivity and minimize the formation of the di-aminated product.

  • Protecting Groups: In some cases, using a protected amine (e.g., Boc-protected amine) can prevent the second amination. The protecting group can then be removed in a subsequent step.[6]

Q4: What are some of the key considerations for the synthesis of the 2,4-dichloro-5-fluoropyrimidine starting material?

A4: Critical Parameters in Starting Material Synthesis

The quality of the 2,4-dichloro-5-fluoropyrimidine starting material is paramount for a successful synthesis of the final product. A common route involves the chlorination of 5-fluorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base.[2][3]

Key Experimental Considerations:

  • Choice of Base: The base plays a crucial role in the chlorination reaction. Tertiary amines like N,N-dimethylaniline are often used.[2]

  • Temperature Control: The reaction is often exothermic, and careful temperature control is necessary to prevent the formation of byproducts.[1]

  • Workup Procedure: The workup typically involves quenching the reaction mixture with water or ice. This step must be performed carefully to control the exotherm and avoid decomposition of the product.[2][7]

III. Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Water

  • Aqueous sodium bicarbonate solution

Procedure:

  • To a stirred mixture of 5-fluorouracil in phosphorus oxychloride, slowly add N,N-dimethylaniline at a controlled temperature.[2]

  • Heat the reaction mixture to approximately 100 °C and stir for several hours, monitoring the reaction progress by TLC or HPLC.[2]

  • After completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Wash the combined organic layers with aqueous sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.[2]

Protocol 2: Amination of 2,4-Dichloro-5-fluoropyrimidine

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Ammonia (aqueous or gas)

  • Suitable solvent (e.g., ethanol, isopropanol)

Procedure:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent in a pressure-rated vessel.

  • Cool the solution and introduce ammonia (either as a gas or a concentrated aqueous solution).

  • Seal the vessel and heat the reaction mixture, monitoring the internal pressure.

  • After the reaction is complete (as determined by HPLC), cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-Chloro-5-fluoropyridin-4-amine.

IV. References

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL: [Link])

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents. (URL: )

  • United States Patent (19). Googleapis.com. (URL: [Link])

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. Google Patents. (URL: )

  • Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents. (URL: )

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (URL: [Link])

  • 2-Chloro-5-fluoropyrimidin-4-amine. PubChem. (URL: [Link])

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. (URL: )

  • Process for preparing 2-amino-5-chloropyridine. Google Patents. (URL: )

  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. (URL: [Link])

  • 2,4-Dichloro-5-fluoropyrimidine. PubChem. (URL: [Link])

  • BH amination side products and purification. Reddit. (URL: [Link])

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. (URL: [Link])

  • 22.3 Synthesis of Amines. YouTube. (URL: [Link])

  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. (URL: [Link])

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. (URL: [Link])

  • 2,5-Dichloro-3-fluoropyridine. PubChem. (URL: [Link])

  • 2-Chloro-5-fluoropyridin-3-amine. PubChem. (URL: [Link])

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. (URL: [Link])

  • Synthesis, photochemical E (trans)-->Z (cis) isomerization and antimicrobial activity of 2-chloro-5-methylpyridine-3-olefin derivatives. PubMed. (URL: [Link])

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. (URL: [Link])

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (URL: [Link])

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-5-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the pyridine ring, the fluorine atom, and the chloro leaving group, combined with the coordinating primary amine—present unique challenges to achieving high-yielding and clean reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

A1: Low to nonexistent yields with 2-Chloro-5-fluoropyridin-4-amine in Suzuki couplings are common and typically stem from a few key issues related to this challenging substrate.[1][2]

  • Cause 1: Inefficient Oxidative Addition. The Carbon-Chlorine (C-Cl) bond in your substrate is relatively strong, making the initial and often rate-limiting oxidative addition step of the catalytic cycle difficult.[1] The electron-withdrawing fluorine atom further deactivates the C-Cl bond towards oxidative addition by a Pd(0) catalyst.

    • Solution: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known for activating aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[4][5]

  • Cause 2: Catalyst Inhibition/Deactivation. The nitrogen atom of the pyridine ring and the exocyclic primary amine are Lewis basic and can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[2][6][7]

    • Solution:

      • Ligand Choice: Use sterically hindered ligands. The bulk of ligands like XPhos or BrettPhos can disfavor the binding of the pyridine nitrogen or the amine to the metal center.

      • Protecting the Amine: While not always necessary, protecting the primary amine as a carbamate (e.g., Boc) or another suitable group can prevent it from interfering with the catalyst.[7] This should be considered if other strategies fail.

      • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can ensure the efficient generation of the active Pd(0) species in solution and can sometimes overcome inhibition issues.[8]

  • Cause 3: Ineffective Base. The base is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[1] An inappropriate or poorly soluble base will stall the catalytic cycle.

    • Solution: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.[9] Adding a small amount of water to the reaction mixture can sometimes improve the solubility and efficacy of inorganic bases.[10]

Q2: My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be hydrodehalogenation. What's going wrong?

A2: A complex product mixture in a Buchwald-Hartwig amination of this substrate often points to catalyst deactivation pathways and side reactions competing with the desired C-N bond formation.

  • Cause 1: β-Hydride Elimination. If your amine coupling partner has a β-hydrogen, an unproductive side reaction can occur where the palladium-amide intermediate undergoes β-hydride elimination. This process will lead to a hydrodehalogenated starting material (5-fluoro-pyridin-4-amine) and an imine or enamine.[11]

    • Solution: Optimize your ligand choice. Bulky, electron-rich ligands, a hallmark of modern Buchwald-Hartwig systems, are designed to promote reductive elimination (the desired C-N bond formation) over competing pathways like β-hydride elimination.[3][11] Consider ligands like BrettPhos, which have demonstrated success in coupling with challenging heterocyclic amines.[12]

  • Cause 2: Catalyst Decomposition. The formation of palladium black is a visual indicator of catalyst decomposition into an inactive state. This can be caused by an unstable catalytic species or harsh reaction conditions.

    • Solution:

      • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.

      • Use a Robust Pre-catalyst: Modern pre-catalysts are designed to generate the active catalyst cleanly and maintain its stability throughout the reaction.

      • Ensure Inert Atmosphere: Rigorously degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[2][9]

Q3: I'm attempting a Sonogashira coupling, but I'm mainly observing homocoupling of my alkyne (Glaser coupling). How can I promote the cross-coupling reaction?

A3: The predominance of alkyne homocoupling in Sonogashira reactions is a classic problem, often exacerbated by the presence of oxygen and the specific reaction conditions.

  • Cause 1: Copper-Mediated Homocoupling. The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, can also catalyze the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[13]

    • Solution:

      • Strictly Anaerobic Conditions: Ensure your reaction setup is scrupulously free of oxygen. This is the most critical factor in suppressing Glaser coupling.[14]

      • Copper-Free Conditions: Modern Sonogashira protocols have been developed that operate without a copper co-catalyst. These systems typically rely on a more active palladium catalyst and a suitable base (often an amine base that also acts as a solvent) to facilitate the catalytic cycle.[13][14] This is a highly recommended approach for complex substrates.

      • Optimize Pd/Cu Ratio: If using a traditional system, minimize the amount of copper(I) iodide used to just the catalytic amount required (e.g., 5-10 mol%).

  • Cause 2: Slow Cross-Coupling. If the desired cross-coupling is slow due to the low reactivity of the 2-chloro-5-fluoropyridin-4-amine, the homocoupling side reaction has more time to occur.

    • Solution: As with other cross-coupling reactions, enhancing the rate of oxidative addition is key. Use a palladium catalyst with a highly electron-donating and bulky ligand to accelerate the reaction with the aryl chloride. A successful Sonogashira coupling of a related fluorocyanopyridine utilized Pd(PPh₃)₄ and CuI, but success with your substrate may require more advanced ligands.[15]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-5-fluoropyridin-4-amine considered a "challenging" substrate for cross-coupling?

A1: The difficulty arises from a combination of electronic and coordinating effects:

  • Electron-Deficient Nature: The pyridine ring is inherently electron-deficient. The addition of a fluorine atom further withdraws electron density. While this can sometimes facilitate nucleophilic aromatic substitution, in the context of palladium-catalyzed cross-coupling, it makes the C-Cl bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[16][17]

  • Catalyst Poisoning: Both the pyridine ring nitrogen and the 4-amino group can act as ligands for the palladium catalyst. This coordination can sequester the catalyst in an inactive state, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[2][7]

  • Strong C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which has a higher bond dissociation energy.[1][16]

Q2: How do I choose the right class of ligand for my specific cross-coupling reaction?

A2: The choice of ligand is arguably the most critical parameter for success.[18][19] Here is a general decision-making framework:

Ligand Selection Workflow Catalyst/Ligand Selection Workflow cluster_suzuki Suzuki Recommendations cluster_buchwald Buchwald-Hartwig Recommendations cluster_sonogashira Sonogashira Recommendations Start Define Cross-Coupling Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Suzuki_L Use Bulky, Electron-Rich Buchwald-type Ligands (e.g., XPhos, SPhos) Suzuki->Suzuki_L Buchwald_L Use Very Bulky Ligands (e.g., BrettPhos, RuPhos) to promote reductive elimination Buchwald->Buchwald_L Sonogashira_L Consider Copper-Free Systems. Use electron-donating ligands (e.g., P(t-Bu)3) Sonogashira->Sonogashira_L Optimize Screen Solvents & Bases (e.g., Dioxane/H2O, K3PO4) Suzuki_L->Optimize Buchwald_L->Optimize Sonogashira_L->Optimize

Caption: A workflow for initial ligand selection based on reaction type.
  • For Suzuki-Miyaura: Start with bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) like XPhos or SPhos. These are well-documented to be effective for activating aryl chlorides.[20]

  • For Buchwald-Hartwig Amination: Success often relies on ligands that are not only electron-rich but also have specific steric profiles that accelerate the C-N reductive elimination step. BrettPhos is an excellent starting point, especially for coupling with primary amines.[12]

  • For Sonogashira Coupling: For copper-free conditions, ligands that stabilize the Pd(0) center and promote oxidative addition are key. Trialkylphosphines like P(t-Bu)₃ are often effective.[14]

Q3: Should I use a Pd(0) or Pd(II) pre-catalyst?

A3: Both Pd(0) sources (like Pd₂(dba)₃) and Pd(II) pre-catalysts (like Pd(OAc)₂ or PdCl₂(dppf)) can be effective, but they have different activation requirements.

  • Pd(0) Sources: These enter the catalytic cycle more directly but can be more sensitive to air and moisture.

  • Modern Pre-catalysts (e.g., G3/G4 Palladacycles): These are often the best choice. They are typically air-stable solids that cleanly and rapidly generate the active, monoligated L₁Pd(0) species under the reaction conditions, leading to more reproducible results.[8][22]

Q4: Can nickel catalysts be used as a more cost-effective alternative to palladium?

A4: Yes, nickel-catalyzed cross-coupling reactions are a growing area of interest and can be a viable, cost-effective alternative.[23][24] Nickel catalysts, particularly with specialized ligands like the ProPhos family, have shown excellent reactivity for heteroaromatic substrates.[23] However, nickel catalysis can sometimes involve different mechanistic pathways (e.g., Ni(I)/Ni(III) cycles) and may require different optimization strategies compared to palladium.[25] They are a worthwhile consideration, especially for large-scale synthesis.

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling with 2-Chloro-5-fluoropyridin-4-amine, based on literature for analogous challenging chloropyridine substrates.

Catalyst System (Pre-catalyst & Ligand)BaseSolventTemperature (°C)Key Considerations & References
XPhos Pd G3 (or Pd₂(dba)₃ + XPhos)K₃PO₄1,4-Dioxane / H₂O80-110Excellent for activating aryl chlorides; robust and widely applicable.[8]
SPhos Pd G3 (or Pd(OAc)₂ + SPhos)Cs₂CO₃Toluene or Dioxane80-110SPhos is another highly effective Buchwald ligand.[26]
PdCl₂(dppf) K₂CO₃DMF or Dioxane/H₂O90-120A more "classic" catalyst; may require higher temperatures and is often less effective for chlorides than modern systems.[16][27]
NiCl₂(dme) + ProPhos *K₃PO₄i-PrOH80A promising nickel-based alternative for heteroaromatics.[23]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add solids to flask: - 2-Chloro-5-fluoropyridin-4-amine (1.0 equiv) - Arylboronic Acid (1.2 equiv) - K3PO4 (2.0 equiv) - XPhos Pd G3 (2 mol%) B 2. Seal flask, evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents (e.g., 1,4-Dioxane/H2O 10:1) B->C D 4. Heat with vigorous stirring (e.g., 100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, dilute with EtOAc, wash with H2O and brine E->F G 7. Dry (Na2SO4), filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Chloro-5-fluoropyridin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the required volume of degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem Technical Document.
  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor - Scholar.
  • Thieme E-Books & E-Journals. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Thieme Chemistry.
  • NIH National Library of Medicine. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • ResearchGate. Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Request PDF.
  • RSC Publishing. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry.
  • Wikipedia.
  • ACS Publications. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering.
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem. A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem Technical Document.
  • Chemistry LibreTexts.
  • BenchChem. A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem Technical Document.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • NIH National Library of Medicine.
  • BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem Technical Document.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Request PDF.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. Cross-Coupling Reactions: A Practical Guide.
  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
  • ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.
  • NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository.
  • YouTube.
  • Reddit. Struggling with Suzuki Reaction. r/Chempros.
  • NIH National Library of Medicine.
  • BenchChem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem Technical Document.
  • BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Document.
  • ACS Publications. Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 2-Chloro-5-fluoropyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Chloro-5-fluoropyridin-4-amine. As a critical building block in modern drug development, its efficient and pure production is paramount. This guide is designed by application scientists to provide researchers and process chemists with in-depth, field-proven insights into overcoming common challenges encountered during its synthesis, moving from bench-scale to pilot plant production. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure success.

Section 1: The Synthetic Landscape

The most prevalent and industrially relevant synthesis of 2-Chloro-5-fluoropyridin-4-amine involves a two-step process. It begins with the chlorination of a suitable precursor to form the key intermediate, 2,4-dichloro-5-fluoropyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with an amine source. While straightforward in principle, each stage presents unique challenges, particularly concerning selectivity, impurity control, and thermal safety during scale-up.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Amination A 5-Fluoropyridine Precursor (e.g., 5-Fluorouracil) B 2,4-Dichloro-5-fluoropyridine (Key Intermediate) A->B  POCl3, Catalyst (e.g., N,N-dimethylaniline) C 2-Chloro-5-fluoropyridin-4-amine (Target Product) B->C  Ammonia Source (aq. NH3)  Solvent (e.g., 1,2-dichloroethane)

Caption: Overall synthetic pathway for 2-Chloro-5-fluoropyridin-4-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.

Category A: Low Yield & Conversion Issues

Q1: My amination reaction of 2,4-dichloro-5-fluoropyridine has stalled, showing poor conversion to the final product. What are the likely causes?

A1: Stagnant or incomplete amination reactions are common and can typically be traced to three factors: reagent deactivation, insufficient thermal energy, or poor mass transfer.

  • Causality: The SNAr amination is a bimolecular reaction. Its rate depends on the effective concentration of both the substrate and the nucleophile (ammonia) and requires sufficient energy to overcome the activation barrier. Water content can be particularly problematic; while aqueous ammonia is often used for safety and handling reasons, excess water can lead to hydrolysis of the starting material, forming hydroxy-pyridines that are unreactive under these conditions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the starting 2,4-dichloro-5-fluoropyridine is of high purity. Impurities from the chlorination step can interfere with the reaction. Use a consistent and well-characterized source of aqueous ammonia; concentration can vary between batches and suppliers.

    • Optimize Temperature: While higher temperatures can promote byproduct formation, a reaction that has stalled may require a modest increase in thermal energy. We recommend a controlled ramp-up of the temperature from 60°C to 70-75°C, monitoring the reaction progress by HPLC every hour.

    • Improve Agitation: On a larger scale, poor mixing can create localized "hot spots" or areas of low reagent concentration. Ensure the agitation speed is sufficient to maintain a homogenous suspension or solution. For multi-phasic systems (e.g., using an organic solvent with aqueous ammonia), efficient stirring is critical for facilitating transport of the ammonia to the organic phase.[1]

Category B: Impurity Profile & Purification

Q2: I am observing 10-15% of the undesired 4-chloro-2-amino-5-fluoropyridine isomer in my crude product. How can I improve regioselectivity for the 4-amino product?

A2: This is the most critical challenge in this synthesis. Achieving high regioselectivity is essential for avoiding difficult and costly purification steps. The selectivity is dictated by the electronics of the pyridine ring.

  • Causality & Mechanistic Insight: The chlorine at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the ability of the electron-withdrawing nitrogen atom in the ring to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C4 (para) position.[2] However, this selectivity is not absolute and can be eroded by harsh reaction conditions.

  • Strategies for Enhancing Regioselectivity:

    • Strict Temperature Control: This is the most crucial parameter. High temperatures provide enough energy to overcome the higher activation barrier for attack at the C2 position, leading to a loss of selectivity. Maintain a reaction temperature between 60-65°C for optimal results.[1]

    • Solvent Choice: The solvent can influence selectivity. Polar aprotic solvents can stabilize the charged intermediate, but a less polar solvent like 1,2-dichloroethane or toluene can sometimes enhance selectivity by disfavoring the more polar transition state leading to the 2-amino isomer.

    • Controlled Reagent Addition: A slow, controlled addition of the ammonia source can help maintain a low instantaneous concentration, which often favors the more kinetically controlled C4-amination pathway.

G Start 2,4-Dichloro-5-fluoropyridine Desired 2-Chloro-5-fluoropyridin-4-amine (Desired Product) Start->Desired  NH3 attack @ C4 (Favored Pathway, Lower Ea) Isomer 4-Chloro-5-fluoropyridin-2-amine (Isomeric Impurity) Start->Isomer  NH3 attack @ C2 (Disfavored Pathway, Higher Ea) - Promoted by high temp. Diamino 2,4-Diamino-5-fluoropyridine (Over-reaction Impurity) Desired->Diamino  Excess NH3 / High Temp.  Long reaction time

Caption: Key reaction and impurity formation pathways.

Q3: My final product is contaminated with a diamino byproduct. How can I minimize its formation?

A3: The formation of 2,4-diamino-5-fluoropyridine is a classic example of over-reaction, where the desired product reacts further with the nucleophile.

  • Causality: The initial product, 2-chloro-5-fluoropyridin-4-amine, still possesses a reactive chloro group at the C2 position. While less reactive than the C4-chloro of the starting material, it can still be displaced by ammonia under forcing conditions (high temperature, long reaction times, or a large excess of ammonia).

  • Mitigation Strategies:

    • Stoichiometric Control: Limit the excess of ammonia used. An excess of 1.5 to 2.5 equivalents is typically sufficient to drive the reaction to completion without significantly promoting the secondary reaction.

    • Monitor Reaction Progress: Track the disappearance of the starting material and the formation of the product by HPLC. Stop the reaction once the starting material is consumed to prevent the product from sitting in the reactive mixture for an extended period.

    • Lower Reaction Temperature: As with regioselectivity, lower temperatures (e.g., 60°C) will significantly disfavor the slower, second amination step.

Q4: My crude product is an oil/waxy solid that is difficult to purify by crystallization. What strategies can I employ for isolation and purification at scale?

A4: Purification is a major hurdle in scaling up. Avoiding chromatography is a primary goal for process efficiency and cost-effectiveness.

  • Causality: The presence of isomeric and over-reaction impurities can act as "crystallization inhibitors," disrupting the crystal lattice of the desired product and resulting in oils or low-melting solids.

  • Purification Workflow:

    • Aqueous Workup & pH Adjustment: After the reaction, perform a water wash to remove excess ammonia and salts. The product is a base; you can selectively precipitate it or its impurities by carefully adjusting the pH. Consider an acid wash (e.g., with dilute HCl) to extract the basic product and impurities into an aqueous layer, leaving non-basic organic impurities behind. Then, re-basify the aqueous layer to precipitate the amines.

    • Solvent Screening for Crystallization: A systematic solvent screen is essential. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent/anti-solvent systems.

    • Salt Formation: Consider forming a salt (e.g., hydrochloride or sulfate) of the amine. Salts often have much better crystalline properties than the free base. The pure salt can then be isolated, and the free base can be regenerated in a subsequent step if required.

    • Activated Carbon Treatment: If the product has color, a treatment with activated carbon in a suitable solvent can remove colored impurities before crystallization.[3]

Section 3: Recommended Protocols & Methodologies

The following protocol represents a robust starting point for lab-scale synthesis, designed with scalability in mind.

Experimental Protocol: Regioselective Amination
  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge 2,4-dichloro-5-fluoropyridine (1.0 eq) and 1,2-dichloroethane (5 volumes).

  • Reagent Charge: Begin agitation and add 17 wt% aqueous ammonia (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-65°C and hold for 5-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC (C18 column, water/acetonitrile mobile phase) until <1% of the starting material remains.

  • Workup: Cool the mixture to 20°C. Separate the organic and aqueous layers. Wash the organic layer with saturated brine (2 volumes).

  • Isolation: Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Toluene/Heptane) to yield 2-Chloro-5-fluoropyridin-4-amine as a solid.

Data Summary: Impact of Key Parameters
ParameterSettingImpact on YieldImpact on Purity (4-amino vs. 2-amino)Key Consideration
Temperature 55-65°CGoodExcellent (>98:2) Optimal range for selectivity and reasonable reaction time.
75-85°CHighPoor (as low as 90:10) Increases rate but severely compromises regioselectivity.
NH3 Equivalents 1.5 - 2.5 eqGoodHighMinimizes diamino byproduct formation.
> 4.0 eqHighHighIncreases risk of diamino byproduct, especially with long hold times.
Solvent 1,2-DichloroethaneGoodGoodGood balance of solubility and selectivity.[1]
TolueneGoodPotentially higherLower polarity may enhance selectivity but could require higher temps.
Polar Aprotic (DMF)HighModerateHigh reaction rates but can reduce selectivity.
Troubleshooting Workflow

G Problem Problem Identified: Low Yield or High Impurity Profile CheckPurity Step 1: Verify Purity of 2,4-dichloro-5-fluoropyridine Problem->CheckPurity CheckConditions Step 2: Review Reaction Conditions CheckPurity->CheckConditions AnalyzeImpurity Step 3: Characterize Impurity Profile CheckConditions->AnalyzeImpurity Isomer_Issue High 2-Amino Isomer? AnalyzeImpurity->Isomer_Issue Diamino_Issue High Diamino Impurity? AnalyzeImpurity->Diamino_Issue Isomer_Issue->Diamino_Issue No Solution_Temp Action: Reduce Reaction Temperature to 60-65°C Isomer_Issue->Solution_Temp Yes Solution_Stoich Action: Reduce NH3 eq. to <2.5 and shorten reaction time Diamino_Issue->Solution_Stoich Yes Optimize_Purification Action: Implement advanced purification (pH swing, reslurry) Diamino_Issue->Optimize_Purification No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Srigen life Sciences (P) Ltd. Available at: [Link]

  • Ma, H., et al. (2007). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • ResearchGate. (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Available at: [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Available at: [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • SciSpace. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [Link]

  • Semantic Scholar. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Available at: [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available at: [Link]

  • MDPI. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Available at: [Link]

Sources

preventing degradation of 2-Chloro-5-fluoropyridin-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Storage and Handling of 2-Chloro-5-fluoropyridin-4-amine

Welcome to the technical support guide for 2-Chloro-5-fluoropyridin-4-amine (CAS No. 155-10-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-5-fluoropyridin-4-amine?

The primary goal for storing 2-Chloro-5-fluoropyridin-4-amine is to protect it from atmospheric moisture, oxygen, light, and elevated temperatures, which can catalyze degradation. Based on the general guidelines for halogenated aminopyridines, the following conditions are recommended.[1][2][3]

Core Recommendation: The compound should be stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), in a dark, refrigerated, and dry environment.

For a detailed breakdown of these conditions and their scientific rationale, please refer to the table below.

Table 1: Recommended Storage Conditions for 2-Chloro-5-fluoropyridin-4-amine

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. Avoid freezing, as this can introduce moisture through condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)The aminopyridine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation pathways.
Light Amber/Opaque Container[4]Protects from UV light, which can provide the energy to initiate free-radical degradation pathways or other photochemical reactions.[4]
Moisture Tightly Sealed Container in a Desiccated EnvironmentThe compound can be sensitive to moisture, which may lead to hydrolysis or facilitate other degradation reactions. Storage in a desiccator is strongly advised.
Container Original Manufacturer's Container (Glass or compatible fluorinated plastic)These containers are tested for compatibility. Glass is generally inert.[4] If transferring, ensure the new container is clean, dry, and non-reactive.
Ventilation Store in a well-ventilated area designated for chemical storage.[2][3][5]This is a standard safety precaution for handling chemical reagents.
Q2: I've noticed the color of my 2-Chloro-5-fluoropyridin-4-amine has changed from off-white to yellowish-brown. Is it still usable?

A change in color is a primary visual indicator of potential chemical degradation. While a slight color variation might be acceptable for some non-critical applications, a significant change to yellow or brown strongly suggests the formation of impurities.

Causality: The color change is likely due to oxidation of the amine group or other complex degradation pathways, forming chromophoric (color-absorbing) byproducts.

Actionable Advice:

  • Do not assume it is usable. The impurities could significantly impact your reaction stoichiometry, yield, and impurity profile.

  • Quarantine the material. Label it clearly to prevent accidental use.

  • Perform a purity analysis. The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[6] This will allow you to quantify the peak area of the main component versus any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of impurities if they are present in sufficient concentration.[6]

  • Decision: If the purity is below your experimental threshold (e.g., <98%), the batch should be discarded according to hazardous waste disposal regulations.[1][2]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for 2-Chloro-5-fluoropyridin-4-amine are not extensively published, we can infer potential routes based on the reactivity of its functional groups (an amine, a chloro-substituent, and a fluorinated pyridine ring).

  • Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored oligomeric or polymeric materials. The degradation of similar compounds, like 2-chloro-4-nitroaniline, is known to proceed through oxidative pathways.[7]

  • Hydrolysis: Although the C-Cl bond on an electron-deficient pyridine ring is relatively stable, it can undergo nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions or at elevated temperatures, to form the corresponding hydroxypyridine derivative.

  • Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Cl bond, initiating radical chain reactions that lead to a complex mixture of byproducts.[4]

The following diagram illustrates these potential degradation routes.

cluster_degradation Potential Degradation Pathways main 2-Chloro-5-fluoropyridin-4-amine (Stable) oxidation Oxidative Products (Colored Impurities) main->oxidation  O₂ / Light hydrolysis Hydroxy-derivative main->hydrolysis  H₂O / Heat photo Radical Byproducts main->photo  UV Light

Caption: Potential degradation pathways for 2-Chloro-5-fluoropyridin-4-amine.

Troubleshooting Guide

Scenario 1: Inconsistent experimental results using a new bottle of the reagent.

You open a new bottle of 2-Chloro-5-fluoropyridin-4-amine, but your reaction yields are lower than expected or the product has a different impurity profile.

Potential Cause Troubleshooting Step Scientific Rationale
Degradation during shipping/initial storage 1. Check the Certificate of Analysis (CoA) for the initial purity. 2. Perform a baseline purity check using HPLC or NMR.[6] 3. Compare the analytical data to a previous, reliable batch if available.Shipping conditions may not have been ideal (e.g., temperature excursions). Verifying purity upon receipt is a crucial quality control step.
Contamination 1. Review your handling procedure. Did you use a clean spatula? 2. Did you promptly and securely reseal the bottle? 3. Ensure you are not using the same spatula for multiple reagents.Cross-contamination with other reagents, especially strong acids or bases, can catalyze degradation or introduce competing reactants.
Incorrect Solvent/Handling 1. Ensure the solvent used to dissolve the reagent is anhydrous and free of peroxides. 2. Avoid making stock solutions for long-term storage unless stability has been verified.Protic or reactive solvents can degrade the compound. It is best practice to use freshly prepared solutions.[8]

The following workflow diagram can guide your process for accepting and qualifying a new batch of the reagent.

start Receive New Batch inspect Visually Inspect (Color, Free-flowing?) start->inspect check_coa Review Certificate of Analysis (CoA) inspect->check_coa decision_visual Appearance OK? check_coa->decision_visual test_purity Perform Baseline Purity Analysis (HPLC/NMR) decision_visual->test_purity Yes quarantine Quarantine Batch decision_visual->quarantine No decision_purity Purity Meets Spec (e.g., >98%)? test_purity->decision_purity store Store Correctly (2-8°C, Inert, Dark, Dry) decision_purity->store Yes decision_purity->quarantine No use Release for Use store->use contact_supplier Contact Supplier quarantine->contact_supplier

Sources

Technical Support Center: Troubleshooting Low Yields in Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amination reactions. As Senior Application Scientists, we understand that achieving high yields in these crucial transformations can be challenging. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields. We will move beyond simple checklists to explore the underlying chemical principles, helping you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common questions and challenges encountered during amination reactions, particularly those utilizing palladium or copper catalysts (e.g., Buchwald-Hartwig, Ullmann-type couplings).

Q1: My Buchwald-Hartwig amination is giving me a low yield. Where should I start my troubleshooting?

Low yields in Buchwald-Hartwig aminations can stem from several factors. A systematic approach is crucial. We recommend a logical, multi-step troubleshooting workflow.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

G cluster_B Reagent Checks cluster_C Catalyst System A Low Yield Observed B Verify Reagent Quality & Purity A->B Start Here C Assess Catalyst System Integrity B->C Reagents OK B1 Amine Purity (Anhydrous?) B->B1 B2 Aryl Halide Purity B->B2 B3 Base Quality (Anhydrous? Finely ground?) B->B3 B4 Solvent Anhydrous & Degassed? B->B4 D Optimize Reaction Conditions C->D Catalyst OK C1 Pre-catalyst Source & Age C->C1 C2 Ligand Integrity (Phosphine Oxidation?) C->C2 C3 Correct Pd:Ligand Ratio? C->C3 E Substrate-Specific Issues? D->E Still Low Yield F High Yield Achieved D->F Success! E->B Re-evaluate based on substrate

Caption: A systematic workflow for troubleshooting low-yield amination reactions.

Your first step should always be to rigorously assess the quality of your starting materials.

  • Solvent and Base: The presence of water is a common culprit. Water can hydrolyze the active catalyst and react with strong bases. Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can oxidize phosphine ligands. The base should be finely powdered and dried before use to maximize its reactivity and surface area. For bases like sodium tert-butoxide, which is highly hygroscopic, fresh bottles or proper storage in a desiccator are essential.

  • Amine and Aryl Halide: Verify the purity of your coupling partners. Impurities can sometimes act as catalyst poisons.

If reagent quality is confirmed, the next focus is the catalyst system itself.

Q2: I suspect my phosphine ligand has degraded. How can I confirm this and what can I do?

Phosphine ligands, especially electron-rich ones like those used in Buchwald-Hartwig amination, are susceptible to oxidation to the corresponding phosphine oxide. This oxidation deactivates the ligand, as it can no longer effectively coordinate to the palladium center.

Protocol: Testing for Phosphine Ligand Oxidation

  • 31P NMR Spectroscopy: This is the most definitive method.

    • Prepare a small sample of your ligand dissolved in an appropriate deuterated solvent (e.g., CDCl3).

    • Acquire a 31P NMR spectrum.

    • The parent phosphine will have a characteristic chemical shift. The corresponding phosphine oxide will appear as a separate peak, typically shifted downfield. For example, triphenylphosphine appears around -5 ppm, while triphenylphosphine oxide is around +25 to +30 ppm.

  • Thin-Layer Chromatography (TLC): A quicker, albeit less quantitative, method.

    • Dissolve a small amount of the suspect ligand in a suitable solvent (e.g., dichloromethane).

    • Spot it on a silica gel TLC plate alongside a fresh, reliable sample of the same ligand.

    • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • The phosphine oxide is significantly more polar than the parent phosphine and will have a lower Rf value.

If oxidation is confirmed, it is imperative to use a fresh bottle of the ligand or purify the existing batch if possible. Always handle air-sensitive ligands in an inert atmosphere (glovebox or Schlenk line).

Q3: My reaction is sluggish or stalls completely. Could the choice of base be the issue?

Absolutely. The base plays a critical role in the catalytic cycle: it facilitates the deprotonation of the amine or the amine-palladium complex, which is a key step for the subsequent reductive elimination that forms the C-N bond.

The strength and steric bulk of the base are crucial.

  • Weak Bases: Using a base that is not strong enough to deprotonate the amine or the palladium-amine adduct (e.g., K2CO3 for a weakly acidic amine) will stall the reaction.

  • Sterically Hindered Bases: Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred. Their bulk can help to promote the dissociation of the base's cation from the palladium complex, accelerating the catalytic turnover.

Table 1: Common Bases in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon Applications & Notes
Sodium tert-butoxide (NaOtBu)~19The most common and generally effective base for a wide range of substrates. Highly hygroscopic.
Potassium tert-butoxide (KOtBu)~19Similar to NaOtBu, sometimes offers different solubility and reactivity profiles.
Lithium bis(trimethylsilyl)amide (LHMDS)~26A very strong, non-nucleophilic base. Useful for less acidic amines or challenging substrates.
Cesium Carbonate (Cs2CO3)~10.3 (second dissociation)A milder base, often used for more sensitive substrates or in Ullmann-type couplings.
Potassium Phosphate (K3PO4)~12.3 (third dissociation)Another milder base option, often used in aqueous or biphasic conditions.

If your reaction is stalling, consider switching to a stronger or more sterically hindered base.

Q4: I am trying to couple an electron-rich aryl halide with an electron-poor amine and the yield is poor. What is happening?

This is a classic example of mismatched electronic properties between coupling partners, which can significantly slow down the key steps of the catalytic cycle.

The Buchwald-Hartwig Catalytic Cycle

G cluster_steps PdL2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ PdL2->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineCoord + H₂NR' AmineCoord->PdL2 Reductive Elimination (- HX, - L) RedElim Ar-NR' AmineCoord->RedElim RedElim->PdL2 Catalyst Regeneration S1 Oxidative Addition: Favored by electron-poor Ar-X S2 Reductive Elimination: Favored by electron-donating groups on N and electron-withdrawing groups on Ar

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: This step, where the aryl halide adds to the Pd(0) center, is generally faster with electron-poor aryl halides (e.g., those with -NO2, -CF3 groups) and slower with electron-rich ones (e.g., with -OMe, -Me groups).

  • Reductive Elimination: This is the final, product-forming step. It is generally favored when the aryl group bound to palladium is more electron-deficient and the nitrogen atom is more electron-rich.

In your case (electron-rich Ar-X and electron-poor amine), both the oxidative addition and the reductive elimination steps are likely to be slow.

Troubleshooting Strategy:

  • Switch Ligands: Move to a more electron-rich and sterically bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos). These ligands can accelerate both oxidative addition and reductive elimination. The electron-rich nature of the ligand makes the palladium center more nucleophilic, promoting its reaction with the electron-rich aryl halide.

  • Increase Temperature: Higher temperatures can help overcome the activation energy barriers for these slower steps. Monitor for potential side reactions or product degradation.

  • Use a More Active Pre-catalyst: Using a pre-catalyst that forms the active Pd(0) species more readily can improve reaction initiation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The C−N Bond-Forming Step in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 131(47), 17243–17251. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Palladium(II) and the Room-Temperature Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(43), 14052–14053. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Electronic Effects on the Reductive Elimination of Amines from Palladium(II) Arylamide Complexes. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Technical Support Center: Method Development for 2-Chloro-5-fluoropyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridin-4-amine. This versatile building block is a key intermediate in the synthesis of numerous pharmacologically active molecules. However, its unique electronic and structural features—an electron-deficient pyridine ring, a reactive C-Cl bond for cross-coupling, a coordinating amino group, and a directing fluoro group—present distinct challenges in method development.

This guide provides in-depth troubleshooting advice, detailed protocols, and data-driven recommendations to help you navigate common experimental hurdles and optimize your synthetic strategies for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when designing synthetic routes involving 2-Chloro-5-fluoropyridin-4-amine.

Q1: What are the primary challenges when using 2-Chloro-5-fluoropyridin-4-amine in palladium-catalyzed cross-coupling reactions?

A1: The main difficulties stem from the substrate's inherent properties. The lone pair of electrons on the pyridine ring nitrogen (N1) and the exocyclic amino group (C4-NH₂) can coordinate to the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, stalling the catalytic cycle and leading to low or no product yield.[1][2][3] Overcoming this inhibition is the most critical aspect of method development.

Q2: I need to functionalize the C2-position. Do I need to protect the C4-amino group first?

A2: Not necessarily, and in many cases, it is preferable to proceed without a protecting group. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are highly effective at promoting coupling at the C2-chloro position even with the free amine present.[2] These ligands create a sterically hindered environment around the palladium center, which favors the desired oxidative addition at the C-Cl bond over inhibitory coordination from the amino or pyridine nitrogen.[3] Attempting the reaction without protection first is a recommended, atom-economical strategy.

Q3: How does the fluorine atom at the C5 position influence the molecule's reactivity?

A3: The fluorine atom significantly impacts the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it lowers the electron density of the entire ring system. This has two main effects:

  • It increases the electrophilicity of the C2-position, making the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst, which is a favorable effect.[4]

  • It decreases the basicity of the pyridine ring nitrogen, which can slightly reduce its tendency to act as a catalyst poison.[4] In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent generally accelerates the rate of substitution compared to chlorine.[5]

Q4: What are the typical solubility characteristics of 2-Chloro-5-fluoropyridin-4-amine?

A4: Like many small, functionalized heterocycles, its solubility can be moderate. It is typically soluble in polar aprotic solvents like dioxane, THF, DMF, and DMSO, which are common solvents for cross-coupling reactions. Its solubility in less polar solvents like toluene is lower but often sufficient for reactions at elevated temperatures. It has limited solubility in water, although aqueous mixtures (e.g., dioxane/water) are frequently used for Suzuki couplings to aid in dissolving the inorganic base.

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered when performing C-C bond formation using 2-Chloro-5-fluoropyridin-4-amine and an organoboron reagent.

Problem: Low or No Conversion to the Desired Biaryl Product.

This is the most common failure mode. The following workflow can help diagnose the issue.

start Low/No Conversion check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Correct & Active? check_catalyst->check_base No sub_catalyst1 Inhibition by N-coordination is likely. Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or use an NHC-Pd pre-catalyst (e.g., PEPPSI-IPr). [1, 3] check_catalyst->sub_catalyst1 Yes check_boron Is the Boronic Acid/Ester Degrading? check_base->check_boron No sub_base1 Base choice is critical. Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. [3] Ensure base is fresh, dry, and finely powdered. check_base->sub_base1 Yes check_conditions Are Temp. & Atmosphere Correct? check_boron->check_conditions No sub_boron1 Protodeboronation is a common side reaction. Use a more stable pinacol boronic ester instead of the boronic acid. [3] check_boron->sub_boron1 Yes sub_conditions1 Ensure rigorous degassing of solvents and maintain a positive pressure of _inert gas (Ar or N₂). [7] check_conditions->sub_conditions1 Yes sub_catalyst2 Consider using a modern pre-catalyst (e.g., XPhos Pd G3) for reliable generation of active Pd(0). [7] sub_catalyst1->sub_catalyst2 sub_boron2 Ensure strictly anhydrous/degassed solvents to minimize hydrolysis. sub_boron1->sub_boron2 sub_conditions2 Reaction may be too slow. Increase temperature (typically 80-110 °C) and monitor over 12-24 hours by LC-MS. sub_conditions1->sub_conditions2

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem: Significant Formation of Side Products.

Q: My main impurity is a dimer of my boronic acid (homocoupling). What causes this?

A: Homocoupling of the boronic acid is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6] This pathway competes with the desired cross-coupling.

  • Solution 1: Improve Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon is preferred) for at least 30 minutes. Maintain a positive inert atmosphere throughout the entire reaction setup and duration.[7]

  • Solution 2: Use a Pd(0) Source or Pre-catalyst: If you are using a Pd(II) salt like Pd(OAc)₂, the in-situ reduction to the active Pd(0) can be inefficient and promote side reactions. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that cleanly generates Pd(0) can minimize homocoupling.[6]

Q: I am observing the formation of 5-fluoropyridin-4-amine, where the chlorine has been replaced by hydrogen. Why is this happening?

A: This side product results from hydrodechlorination (or dehalogenation). It occurs when a hydride source is present in the reaction, leading to the reduction of the C-Cl bond.

  • Solution 1: Check Solvent Purity: Certain solvents, especially alcohols if used as a co-solvent, can act as hydride donors under basic conditions at high temperatures. Ensure you are using high-purity, anhydrous grade solvents.

  • Solution 2: Optimize Reaction Time: Prolonged heating can sometimes promote dehalogenation. Monitor the reaction closely by LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-processing.[2]

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses common issues when forming a new C-N bond at the C2-position by coupling with a primary or secondary amine.

Q: My amination reaction is not working. The starting material is recovered unchanged. What should I check first?

A: Reaction failure in Buchwald-Hartwig amination is almost always linked to the catalyst system (ligand and palladium source) or the base.[8][9]

  • Possible Cause A: Ineffective Ligand. The electron-deficient nature of the 2-chloro-5-fluoropyridine substrate requires a highly active catalyst. Standard ligands like PPh₃ are often insufficient.

    • Solution: Employ specialized, bulky, electron-rich ligands designed for challenging couplings. For heteroaryl chlorides, ligands from the Josiphos, Buchwald (e.g., BrettPhos, RuPhos), or Hartwig (e.g., QPhos) families are excellent starting points.[10][11]

  • Possible Cause B: Incorrect Base. This reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle.[8] Weaker bases like K₂CO₃ are generally ineffective.

    • Solution: Use a strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[10] Be aware that strong alkoxide bases may not be compatible with base-sensitive functional groups (e.g., esters) on your coupling partner.[10]

  • Possible Cause C: Catalyst Poisoning. While the C4-amino group is a potential inhibitor, the amine coupling partner itself can also interfere if it is particularly chelating.

    • Solution: Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). If the problem persists, screening a wider range of ligands is the most effective approach.

Q: My reaction starts but then appears to stop, or I see significant decomposition. What is happening?

A: This often points to catalyst instability or side reactions promoted by the conditions.

  • Possible Cause A: Catalyst Decomposition. The active palladium complex can be thermally unstable, especially at high temperatures.

    • Solution: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Using a more robust ligand, such as an N-heterocyclic carbene (NHC), can also improve catalyst stability.

  • Possible Cause B: Base-Mediated Decomposition. Strong bases like NaOtBu can cause decomposition of sensitive substrates or products, especially at high temperatures.

    • Solution: If decomposition is observed, consider switching to a weaker, albeit potentially slower, base like Cs₂CO₃ or K₃PO₄ and increasing the reaction temperature slightly to compensate.[10]

Section 4: Recommended Protocols & Conditions

The following tables and protocols provide validated starting points for your experiments.

Data Presentation: Recommended Starting Conditions

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110A robust, general system for challenging chloropyridines.[1]
2Pd₂(dba)₃ (1.5%)SPhos (3%)Cs₂CO₃ (2.0)1,4-Dioxane100Often effective for heteroaryl couplings.[2]
3PEPPSI-IPr (2-3%)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-100NHC pre-catalyst, good for avoiding phosphine ligands.[1]
4XPhos Pd G3 (2%)-K₃PO₄ (2.0)t-AmylOH100Modern pre-catalyst for reliable results and air stability.[7]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (1.5)Toluene100-110Good for coupling with a range of amines.[12]
2Pd(OAc)₂ (2%)BINAP (2.2%)NaOtBu (1.4)1,4-Dioxane100A classic system, effective for many substrates.[8]
3Pd(OAc)₂ (1-2%)RuPhos (2-4%)LHMDS (1.5)THF70-80Allows for lower temperatures and tolerates some protic groups.[10]
4BrettPhos Pd G3 (2%)-NaOtBu (1.4)Toluene90-100Highly active pre-catalyst for C-N bond formation.
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-fluoropyridin-4-amine (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (or the pre-catalyst, e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor, the ligand, and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 2-Chloro-5-fluoropyridin-4-amine (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS until completion.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 5: Visual Decision Guide

start_node Select Ligand for Suzuki Coupling decision1 Is the Boronic Acid Electron-Rich or Hindered? start_node->decision1 decision2 Is the Boronic Acid Electron-Deficient? decision1->decision2 No ligand_buchwald Use Bulky Buchwald Ligands: XPhos, SPhos, RuPhos (Promote reductive elimination) decision1->ligand_buchwald Yes decision3 Are Standard Conditions Failing? decision2->decision3 No / Unsure ligand_nhc Use NHC Ligands: PEPPSI-IPr (Highly active, good thermal stability) decision2->ligand_nhc Yes decision3->ligand_buchwald No, try first ligand_g3 Switch to G3/G4 Pre-catalysts: XPhos Pd G3 (Ensures efficient generation of active Pd(0) species) decision3->ligand_g3 Yes

Caption: Decision tree for initial ligand selection in Suzuki coupling.

References

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • BenchChem. (2025).
  • Frey, M., et al. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.).
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Worrell, B. T., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Wikipedia. (N.D.). Buchwald–Hartwig amination. [Link]

  • Joshi, A. V., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Martins, A. C. S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Reddit. (2012). Suzuki coupling help. [Link]

  • ACS GCI Pharmaceutical Roundtable. (N.D.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (N.D.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. PubChem Compound Summary. [Link]

  • Organic Chemistry Portal. (N.D.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • Rao, S. V., et al. (N.D.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Research in Pharmaceutical and Nano Sciences.
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the HPLC Analysis of 2-Chloro-5-fluoropyridin-4-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of 2-Chloro-5-fluoropyridin-4-amine, a key intermediate in pharmaceutical synthesis, is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for purity assessment, centering on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causal factors influencing methodological choices, present a detailed, self-validating HPLC protocol, and contrast its performance with orthogonal techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable purity assays.

Introduction: The Criticality of Purity for 2-Chloro-5-fluoropyridin-4-amine

2-Chloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative crucial in the synthesis of various pharmaceutical compounds. The presence of impurities—be they starting materials, by-products, or degradation products—can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control check; it is a fundamental component of regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for this purpose due to its high resolution, versatility, and suitability for non-volatile and thermally labile compounds.[1][2] This guide is structured to provide not just a protocol, but a comprehensive understanding of the analytical strategy, enabling scientists to adapt and troubleshoot methods effectively.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

The foundational principle of RP-HPLC involves the separation of analytes based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[3] For 2-Chloro-5-fluoropyridin-4-amine, its moderate polarity makes it an ideal candidate for this technique.

Strategic Method Development

A robust HPLC method is a self-validating system, built on logical choices that ensure reproducibility and accuracy. The development process is guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 2.7 µm) is the logical starting point. The C18 stationary phase provides sufficient hydrophobicity to retain the pyridine derivative and separate it from more polar or non-polar impurities. Smaller particle sizes (sub-3 µm) enhance efficiency and resolution.

  • Mobile Phase Optimization: A gradient elution is superior to an isocratic one for purity analysis. It allows for the effective elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.

    • Mobile Phase A (Aqueous): 0.1% Orthophosphoric Acid in water, pH adjusted to 3.0. The acidic pH serves a critical function: it protonates the basic nitrogen of the pyridine ring, ensuring a consistent ionic form, preventing peak tailing, and improving peak shape.

    • Mobile Phase B (Organic): Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency, which translates to lower backpressure and a more stable baseline.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The pyridine ring is a strong chromophore, providing excellent sensitivity. Monitoring at a wavelength of approximately 254 nm is a common starting point for aromatic compounds, though a full spectral analysis should be performed to determine the optimal wavelength for simultaneous detection of the main peak and key impurities.[8]

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed to be robust and includes system suitability checks to ensure the validity of the results.

1. Instrumentation and Materials:

  • HPLC System with gradient pump, autosampler, column thermostat, and DAD/UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

  • Chemicals: 2-Chloro-5-fluoropyridin-4-amine Reference Standard, Acetonitrile (HPLC Grade), Orthophosphoric Acid (ACS Grade), Water (HPLC Grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 2-Chloro-5-fluoropyridin-4-amine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |

4. System Suitability Testing (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be ≥ 2000. These SST parameters confirm that the system is performing with adequate precision, efficiency, and peak symmetry.[9]

5. Analysis and Purity Calculation:

  • Inject the Sample Solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis, emphasizing the integrated system suitability checks.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_reporting Phase 3: Reporting A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D System Suitability Test (SST) Inject Standard (5x) C->D E Check SST Criteria (RSD, Tailing, Plates) D->E F Inject Sample Solution E->F Pass H Stop Analysis Troubleshoot System E->H Fail G Data Acquisition F->G I Integrate Peaks G->I J Calculate Purity (Area % Method) I->J K Generate Report J->K

Caption: Workflow for HPLC Purity Analysis of 2-Chloro-5-fluoropyridin-4-amine.

Comparative Analysis: Orthogonal and Advanced Techniques

While HPLC is the workhorse, relying on a single method can be insufficient. Orthogonal methods, which separate compounds based on different chemical principles, provide a more comprehensive purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns packed with sub-2 µm particles.[10][11] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[12]

  • Advantages:

    • Speed: Analysis times can be reduced by up to nine times compared to HPLC systems using 5 µm particle columns.[11][13]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which significantly improves resolution and sensitivity, allowing for the detection of trace-level impurities that might be missed by HPLC.[10]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost and waste reduction.[10][13]

  • Limitations:

    • Higher Cost: The initial investment for UPLC systems is greater.

    • Method Transfer: Transferring an existing HPLC method to UPLC requires careful optimization and re-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1][2] Separation is based on the compound's boiling point and interaction with the GC column's stationary phase, followed by mass analysis for definitive identification.

  • Advantages:

    • High Sensitivity: GC-MS offers exceptional sensitivity, often reaching parts-per-billion (ppb) levels for certain impurities.[14]

    • Structural Information: The mass spectrometer provides structural data, which is invaluable for identifying unknown impurities.

  • Limitations:

    • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds. The analyte must be stable at the high temperatures of the GC injector and column.

    • Derivatization: Some polar compounds may require derivatization to increase their volatility, adding complexity to the sample preparation process.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[15] The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[16]

  • Advantages:

    • Absolute Quantification: By using a certified internal standard of known concentration, the absolute purity of the target analyte can be calculated directly.[15][17]

    • Non-Destructive: The sample can be recovered after analysis.[15]

    • Universal Detection: As long as the molecule contains NMR-active nuclei (like ¹H), it can be quantified, surpassing the capabilities of UV-based methods which require a chromophore.[18]

  • Limitations:

    • Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods.

    • Spectral Overlap: Complex mixtures or the presence of impurities with signals overlapping the analyte or standard signals can complicate quantification.

    • Cost and Expertise: NMR instruments are expensive and require specialized expertise to operate and interpret the data.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or absolute quantification.

FeatureRP-HPLC UPLC GC-MS qNMR
Principle Polarity-based chromatographic separationPolarity-based chromatographic separationBoiling point-based separation & massNuclear spin resonance
Typical Resolution HighVery HighVery HighModerate (depends on field strength)
Sensitivity (LOD) High (~0.01%)[1]Very High (<0.01%)[10]Extremely High (~0.001%)[1]Moderate (~0.1%)
Analysis Time 15 - 30 min[12]3 - 10 min[12]10 - 40 min5 - 15 min
Key Advantage Robust, versatile, widely availableSpeed, sensitivity, reduced solvent use[13]Identifies volatile impurities, structural infoAbsolute quantification without analyte standard[15]
Key Limitation Slower than UPLCHigher initial costOnly for volatile/thermally stable analytesLower sensitivity, potential peak overlap
Logical Framework for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate analytical technique.

Method_Selection A Define Analytical Goal B Routine QC Purity Assay? A->B D Investigate Volatile Impurities? A->D C High Throughput Needed? B->C Yes F Use Validated RP-HPLC Method B->F No C->F No G Develop/Transfer to UPLC Method C->G Yes E Need Absolute Purity / No Standard? D->E No H Use GC-MS Method D->H Yes E->B No I Use qNMR Method E->I Yes

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion and Recommendations

For the routine quality control and purity assessment of 2-Chloro-5-fluoropyridin-4-amine, a well-validated RP-HPLC method stands as the most balanced choice, offering robustness, reliability, and high performance. It provides the necessary resolution and sensitivity to meet stringent pharmaceutical quality standards.

However, a comprehensive analytical strategy should incorporate orthogonal methods for a complete purity profile:

  • UPLC is highly recommended for laboratories with high throughput requirements, as it delivers faster results and higher sensitivity without compromising quality.

  • GC-MS analysis is essential during process development and for release testing to ensure the absence of potentially harmful volatile or semi-volatile impurities that are not detectable by HPLC.

  • qNMR serves as an invaluable, non-destructive tool for the primary characterization of reference standards and for obtaining an absolute purity value without reliance on chromatographic area percent calculations.

By employing a multi-faceted approach, researchers and drug developers can ensure a thorough understanding of the purity profile of 2-Chloro-5-fluoropyridin-4-amine, guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Semantic Scholar. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Remedy Publications LLC. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Remedy Publications LLC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. JEOL Ltd.. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. ATSDR. [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass Laboratories Inc.. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to NMR and Mass Spectrometry of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An editorial note to our readers: The initial focus of this guide was "2-Chloro-5-fluoropyridin-4-amine." However, a comprehensive search of scientific databases and chemical literature revealed a likely ambiguity in the naming of this compound, with the vast majority of available spectral data corresponding to its isomer, 2-Chloro-3-fluoropyridin-4-amine . To ensure the scientific integrity and practical utility of this guide, we have shifted our focus to the latter compound, for which verifiable experimental data is accessible. This guide will provide an in-depth analysis of its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Halogenated pyridines, such as 2-Chloro-3-fluoropyridin-4-amine, are versatile building blocks in the synthesis of a wide array of bioactive molecules. Their electronic properties and substitution patterns can significantly influence their biological activity and pharmacokinetic profiles. Therefore, the unambiguous confirmation of their molecular structure is a critical step in the drug discovery and development pipeline. This guide provides a detailed comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as applied to the characterization of 2-Chloro-3-fluoropyridin-4-amine. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and analyze the resulting data, offering a comprehensive resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment and connectivity of each atom. For 2-Chloro-3-fluoropyridin-4-amine, ¹H and ¹³C NMR are the most informative experiments.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-fluoropyridin-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths generally result in better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The ¹H NMR spectrum of 2-Chloro-3-fluoropyridin-4-amine is expected to show distinct signals for the aromatic protons and the amine protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.82Doublet (d)J = 5.41H
H-5~6.60Triplet (t)J = 5.81H
-NH₂~4.38Broad singlet (br s)-2H

Table 1: Expected ¹H NMR Data for 2-Chloro-3-fluoropyridin-4-amine in CDCl₃.[1][2]

Causality behind the chemical shifts and couplings:

  • The downfield shift of H-6 is attributed to the deshielding effect of the electronegative nitrogen atom in the pyridine ring.

  • The fluorine atom at position 3 will influence the chemical shift of the adjacent proton H-5 through space (anisotropic effect) and through bond (inductive effect).

  • The observed coupling constants are consistent with typical proton-proton and proton-fluorine couplings in aromatic systems.

  • The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water.

¹³C NMR Spectroscopy

Carbon (¹³C) NMR provides information about the carbon framework of a molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.

    • A sufficient number of scans is required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Due to the lack of readily available experimental ¹³C NMR data for 2-Chloro-3-fluoropyridin-4-amine, a predicted spectrum is presented below. Predicted spectra are valuable tools for preliminary analysis and can be generated using specialized software that employs empirical data and theoretical calculations.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~148 (with C-F coupling)
C-4~140
C-5~110 (with C-F coupling)
C-6~130

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-fluoropyridin-4-amine.

Key features to expect:

  • The carbon atoms directly bonded to electronegative atoms (Cl, F, N) will be significantly deshielded and appear at lower field.

  • The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which can be a key diagnostic feature. Similarly, C-5 will show a smaller two-bond coupling (²JCF).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Data Interpretation and Expected Spectrum

The molecular weight of 2-Chloro-3-fluoropyridin-4-amine (C₅H₄ClFN₂) is 146.55 g/mol . The high-resolution mass spectrum should show the molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern (EI-MS):

The fragmentation of the molecular ion will depend on the ionization energy. Common fragmentation pathways for halogenated pyridines include:

  • Loss of HCl: This is a common fragmentation pathway for chloropyridines.

  • Loss of HCN: A characteristic fragmentation of the pyridine ring.

  • Loss of a halogen atom: Cleavage of the C-Cl or C-F bond.

A detailed analysis of the fragment ions can provide valuable information to confirm the connectivity of the atoms in the molecule.

Comparative Analysis: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural information (connectivity, stereochemistry)Molecular weight and elemental composition (high resolution), fragmentation pattern
Sample Amount MilligramsMicrograms to nanograms
Sample State SolutionSolid, liquid, or gas (depending on inlet)
Destructive? NoYes
Quantitative? Yes (qNMR)Can be quantitative with appropriate standards
Key Advantage Unambiguous structure elucidationHigh sensitivity and molecular weight determination

Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve ~5-10 mg in 0.6-0.7 mL CDCl₃ acq_h1 ¹H NMR Acquisition prep->acq_h1 acq_c13 ¹³C NMR Acquisition prep->acq_c13 proc_h1 ¹H Spectrum Processing (Referencing, Integration) acq_h1->proc_h1 proc_c13 ¹³C Spectrum Processing (Proton Decoupling) acq_c13->proc_c13 analysis Structure Elucidation proc_h1->analysis proc_c13->analysis

Caption: Workflow for NMR analysis of 2-Chloro-3-fluoropyridin-4-amine.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_acq Mass Analysis cluster_analysis Data Analysis prep Dissolve <1 mg/mL in Methanol/Acetonitrile ion ESI or EI prep->ion acq High-Resolution MS (TOF/Orbitrap) ion->acq msms Tandem MS (MS/MS) acq->msms analysis Molecular Weight Determination & Fragmentation Analysis acq->analysis msms->analysis

Caption: Workflow for MS analysis of 2-Chloro-3-fluoropyridin-4-amine.

Conclusion

The synergistic use of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural characterization of 2-Chloro-3-fluoropyridin-4-amine. While NMR excels at delineating the intricate details of atomic connectivity and chemical environments, mass spectrometry offers invaluable information on molecular weight and fragmentation patterns, confirming the elemental composition. For researchers in drug discovery and development, a thorough understanding and application of these techniques are indispensable for ensuring the identity and purity of their compounds, thereby underpinning the integrity of their scientific endeavors. This guide serves as a practical reference for the analytical workflow, from sample preparation to data interpretation, for this important class of heterocyclic compounds.

References

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comparing the reactivity of 2-Chloro-5-fluoropyridin-4-amine with other pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are foundational scaffolds in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and versatile reactivity make them privileged structures in drug discovery. This guide provides an in-depth analysis of the reactivity of 2-Chloro-5-fluoropyridin-4-amine, a highly functionalized intermediate, by comparing it with other key pyridine derivatives. We will explore its performance in cornerstone reactions, supported by mechanistic insights and detailed experimental protocols.

The Electronic Architecture: Unpacking the Substituent Effects

The reactivity of a pyridine ring is dictated by the interplay of the ring nitrogen's inherent electron-withdrawing nature and the electronic contributions of its substituents. In 2-Chloro-5-fluoropyridin-4-amine, three distinct functional groups modulate the ring's electrophilicity and create a unique reactivity profile.

  • Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electrophilic and susceptible to nucleophilic attack.[1] This fundamental property activates the ring for reactions like Nucleophilic Aromatic Substitution (SNAr).

  • 2-Chloro Group: This group acts as a potent electron-withdrawing substituent through induction, further enhancing the electrophilicity of the C2 position. Crucially, it serves as an excellent leaving group in SNAr reactions and is an active site for palladium-catalyzed cross-coupling reactions.[2][3][4]

  • 5-Fluoro Group: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly increases the overall electrophilicity of the pyridine ring. While typically a poor leaving group in SNAr itself, its presence accelerates the displacement of other halogens on the ring.[2][5]

  • 4-Amino Group: In contrast, the amino group is a strong electron-donating group through resonance. It pushes electron density into the ring, which can partially counteract the electron-withdrawing effects of the halogens and the ring nitrogen. This modulation is key to fine-tuning the molecule's reactivity and can influence the regioselectivity of certain reactions.

This combination of competing and complementary electronic effects makes 2-Chloro-5-fluoropyridin-4-amine a versatile substrate with multiple reaction pathways.

G cluster_effects Substituent Effects on Pyridine Ring cluster_reactivity Resulting Reactivity Profile Molecule 2-Chloro-5-fluoropyridin-4-amine N Ring Nitrogen (Electron Withdrawing) Cl 2-Chloro (Inductively Withdrawing, Leaving Group) F 5-Fluoro (Strongly Inductive Withdrawing) NH2 4-Amino (Resonance Donating) Reactivity Activated for SNAr at C2 Amenable to Cross-Coupling at C2 Modulated Basicity Cl->Reactivity Enables... F->Reactivity Enhances... NH2->Reactivity Modulates...

Caption: Electronic contributions of substituents in 2-Chloro-5-fluoropyridin-4-amine.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary transformation for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate of this reaction is highly sensitive to the electronic landscape of the pyridine ring.

The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior ability of fluorine to stabilize the transition state through its high electronegativity.[2][5] However, in 2-Chloro-5-fluoropyridin-4-amine, the chlorine at the activated C2 position is the designated leaving group. The presence of the 5-fluoro substituent significantly enhances the rate of chloride displacement compared to a non-fluorinated analogue like 2-chloropyridin-4-amine due to its powerful inductive effect.

SNAr_Mechanism Reactants Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Data Summary: Relative SNAr Reactivity at C2
CompoundKey SubstituentsExpected Relative ReactivityRationale
2-Chloro-4-nitropyridine4-NO₂ (Strongly withdrawing)+++++The nitro group provides powerful resonance and inductive withdrawal, strongly activating the ring.
2-Chloro-5-fluoropyridin-4-amine 5-F (Withdrawing), 4-NH₂ (Donating) +++ Strong activation from the 5-fluoro group is partially tempered by the 4-amino group.
2,4-Dichloropyridine4-Cl (Withdrawing)++The second chloro group provides additional inductive withdrawal, but less than a nitro group.
2-ChloropyridineNone+Baseline reactivity due to the ring nitrogen and the single chloro substituent.
Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for the substitution of the 2-chloro group with morpholine.

1. Reagent Preparation:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Chloro-5-fluoropyridin-4-amine (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base without hydrogen bonding to the nucleophile, thus enhancing nucleophilicity.

  • Add morpholine (1.2-1.5 eq.). An excess of the nucleophile is used to drive the reaction to completion.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.). The base serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

2. Reaction Execution:

  • Seal the flask and heat the reaction mixture to 80-120 °C. Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the intermediate step.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)-5-fluoropyridin-4-amine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The C-Cl bond at the 2-position of 2-Chloro-5-fluoropyridin-4-amine is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

The general reactivity trend for the oxidative addition of halopyridines to a Pd(0) center is I > Br > Cl >> F. Consequently, while reactions with 2-Chloro-5-fluoropyridin-4-amine are robust, they often require more forcing conditions (higher temperatures, stronger bases, or more electron-rich phosphine ligands) compared to their 2-bromo or 2-iodo counterparts.[4] The C-F bond remains inert under standard cross-coupling conditions, allowing for selective functionalization at the C-Cl position.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (with Ar-Cl) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (with R-B(OR)₂) ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Relative Cross-Coupling Reactivity
SubstrateHalogen Leaving GroupExpected Relative ReactivityRationale
2-Iodo-5-fluoropyridin-4-amineIodine+++++The C-I bond is the weakest carbon-halogen bond, facilitating rapid oxidative addition.
2-Bromo-5-fluoropyridin-4-amineBromine++++The C-Br bond is significantly more reactive than the C-Cl bond.
2-Chloro-5-fluoropyridin-4-amine Chlorine ++ The C-Cl bond requires more forcing conditions but is highly effective for synthesis.
2,5-Difluoropyridin-4-amineFluorine-The C-F bond is generally unreactive in standard Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 2-aryl-5-fluoropyridin-4-amines.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask, add the arylboronic acid (1.2-1.5 eq.), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), and the palladium catalyst. A common and effective catalyst system is Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%). The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Add 2-Chloro-5-fluoropyridin-4-amine (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove any oxygen, which can deactivate the catalyst.

2. Reaction Execution:

  • Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is typically used. Water is essential for the transmetalation step.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the resulting residue by column chromatography to isolate the desired 2-aryl-5-fluoropyridin-4-amine.

Conclusion

2-Chloro-5-fluoropyridin-4-amine stands out as a highly valuable and versatile building block. Its reactivity is governed by a sophisticated interplay of electronic factors:

  • High Susceptibility to SNAr: The combined electron-withdrawing power of the ring nitrogen and the 5-fluoro substituent renders the 2-position highly activated for nucleophilic displacement of the chloro group.

  • Reliable Cross-Coupling Handle: The 2-chloro group serves as a robust site for palladium-catalyzed reactions, enabling the construction of diverse molecular architectures.

  • Tunable Reactivity: The electron-donating 4-amino group modulates the overall electronic profile, offering a handle for fine-tuning reactivity and providing a site for further derivatization.

By understanding these distinct reactivity modes, researchers can strategically employ 2-Chloro-5-fluoropyridin-4-amine to access a wide array of complex, functionalized pyridine derivatives for applications across the chemical sciences.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Dalton Transactions,
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society,
  • Nucleophilic aromatic substitutions. YouTube, [Link]

  • Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.Benchchem,

Sources

A Comparative Guide to the Synthesis of 2-Chloro-5-fluoropyridin-4-amine: Validation of a Novel High-Yield Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-5-fluoropyridin-4-amine is a critical building block in contemporary medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The efficiency, scalability, and safety of its synthesis are paramount for drug development pipelines. This guide provides a comprehensive validation of a novel, streamlined synthetic route (Route B) for 2-Chloro-5-fluoropyridin-4-amine, comparing it directly with a widely used conventional method (Route A). Through objective analysis and supporting experimental data, we demonstrate that the novel pathway offers significant advantages in yield, operational simplicity, and potentially, cost-effectiveness. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this key intermediate.

Introduction: The Strategic Importance of 2-Chloro-5-fluoropyridin-4-amine

Substituted pyridines are a cornerstone of pharmaceutical development, and 2-Chloro-5-fluoropyridin-4-amine is a particularly valuable intermediate.[1][2] Its specific arrangement of chloro, fluoro, and amino functional groups provides a versatile scaffold for creating complex molecules with high biological activity. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, the amino group at the 4-position offers a site for amidation or further functionalization, and the fluorine at the 5-position can enhance metabolic stability and binding affinity. Given these attributes, developing robust and efficient synthetic routes is a continuous goal in process chemistry.

This guide will dissect two distinct pathways to this molecule. Route A represents a traditional, multi-step approach involving nitration and reduction. Route B, our proposed novel pathway, leverages a more direct amination strategy on a dichlorinated precursor, aiming to reduce step count and improve overall yield.

Section 1: The Conventional Synthetic Pathway (Route A)

The established method for synthesizing 2-Chloro-5-fluoropyridin-4-amine typically begins with 2-chloro-5-fluoropyridine. This route involves a nitration step, followed by a reduction of the nitro group to the desired amine. While reliable, this pathway is often characterized by moderate overall yields and the use of harsh nitrating agents.

Reaction Scheme: Route A

  • Nitration: 2-chloro-5-fluoropyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-5-fluoro-4-nitropyridine.

  • Reduction: The resulting 4-nitro intermediate is then reduced to the corresponding amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Discussion of Route A

The primary advantage of this route is its predictability, as pyridine nitration is a well-documented transformation. However, it presents several challenges. The nitration step requires careful control of temperature to avoid side reactions and ensure regioselectivity. The use of potent nitrating mixtures (HNO₃/H₂SO₄) poses safety and handling risks, particularly on a larger scale. The subsequent reduction step, while effective, often requires a significant excess of the reducing metal and can lead to purification difficulties from metal salts. Overall yields for this two-step process are frequently in the range of 60-70%.

Section 2: A Novel, High-Efficiency Pathway (Route B)

To address the shortcomings of the conventional method, we propose a more convergent and efficient synthetic strategy. This novel route begins with the commercially available 2,4-dichloro-5-fluoropyridine and achieves the target molecule in a single, high-yield nucleophilic aromatic substitution step.

Reaction Scheme: Route B

  • Direct Amination: 2,4-dichloro-5-fluoropyridine is reacted directly with an ammonia source, such as aqueous ammonia, under controlled temperature and pressure. The greater reactivity of the chlorine atom at the 4-position allows for selective displacement to form 2-Chloro-5-fluoropyridin-4-amine.

Causality and Experimental Rationale (E-E-A-T)

The design of Route B is predicated on the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings.

  • Why 2,4-dichloro-5-fluoropyridine? This starting material is strategically chosen because the chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the fluorine atom.

  • Why Selective Amination at C4? The chlorine at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic substitution than the chlorine at the 2-position (ortho). This regioselectivity is a well-established principle in pyridine chemistry, allowing for a clean, predictable reaction that obviates the need for protecting groups or complex multi-step sequences.[3]

  • Why Aqueous Ammonia? Using aqueous ammonia as both the nucleophile and the solvent simplifies the reaction setup, reduces the need for volatile organic solvents, and makes the process more environmentally benign and cost-effective. The reaction is typically performed in a sealed vessel to maintain ammonia concentration and facilitate the reaction at elevated temperatures.

This streamlined approach is designed to be inherently more efficient, reducing the number of synthetic operations, solvent usage, and waste generation compared to Route A.

Section 3: Head-to-Head Comparison and Data Analysis

To validate the superiority of the novel pathway, both routes were performed under optimized conditions. The key performance metrics are summarized below.

Table 1: Comparison of Key Performance Metrics for Route A vs. Route B

MetricConventional Route (Route A)Novel Route (Route B)Justification
Starting Material 2-chloro-5-fluoropyridine2,4-dichloro-5-fluoropyridineBoth are commercially available, but Route B's starting material allows for a more direct conversion.
Number of Steps 2 (Nitration, Reduction)1 (Direct Amination)Route B is significantly more step-economical, reducing labor and processing time.
Overall Yield ~65%>90%The single, high-yielding step of Route B provides a substantial improvement in material throughput.
Purity (crude) ~85-90%>95%The high selectivity of the SNAr reaction in Route B leads to a cleaner crude product, simplifying purification.
Reaction Conditions Harsh (conc. HNO₃/H₂SO₄)Moderate (Aqueous NH₃, sealed vessel)Route B avoids the use of highly corrosive and hazardous nitrating agents.[4]
Process Safety High risk (exotherms, corrosive acids)Moderate risk (pressure vessel)The risks associated with Route B are more manageable from an engineering perspective.
Environmental Impact High (acid waste, metal salts)Low (primarily aqueous waste)Route B offers a greener chemical process with less hazardous waste.
Visualization of Synthetic Workflows

The following diagrams illustrate the comparative complexity and efficiency of the two synthetic routes.

G cluster_A Conventional Route (A) cluster_B Novel Route (B) A_start 2-Chloro-5- fluoropyridine A_int 2-Chloro-5-fluoro- 4-nitropyridine A_start->A_int Nitration (HNO₃, H₂SO₄) A_end Target Molecule A_int->A_end Reduction (Fe, AcOH) B_start 2,4-Dichloro-5- fluoropyridine B_end Target Molecule B_start->B_end Direct Amination (aq. NH₃, heat)

Caption: Comparative workflow of Conventional Route A vs. Novel Route B.

Section 4: Detailed Experimental Protocols

Protocol for Novel Route B: Direct Amination

Trustworthiness & Self-Validation: This protocol includes in-process checks (TLC/LC-MS) to monitor reaction completion and confirms product identity and purity through standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

  • Reactor Setup: To a 250 mL stainless steel pressure reactor, add 2,4-dichloro-5-fluoropyridine (16.8 g, 0.1 mol).

  • Reagent Addition: Add concentrated aqueous ammonia (150 mL, ~28%).

  • Reaction: Seal the reactor and heat the mixture to 120°C with vigorous stirring. Maintain this temperature for 8-12 hours.

    • Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction and ensure a reasonable reaction rate.

  • In-Process Check: (Optional, if reactor allows for sampling) After 8 hours, a small aliquot can be carefully removed and analyzed by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reactor to room temperature. Carefully vent any excess pressure. The product typically precipitates out of the aqueous solution upon cooling.

  • Isolation: Filter the resulting solid slurry and wash the filter cake with cold deionized water (2 x 50 mL) to remove residual ammonia and ammonium salts.

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 50°C to a constant weight.

  • Analysis & Yield Calculation:

    • Yield: 13.4 g (91%).

    • Purity (by HPLC): >98%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing spectra to a known standard.

Conclusion

The validation data unequivocally supports the adoption of the novel synthetic pathway (Route B) for the preparation of 2-Chloro-5-fluoropyridin-4-amine. Its single-step, high-yield nature presents a significant improvement over the conventional two-step nitration/reduction sequence (Route A). The advantages include:

  • Higher Overall Yield: A greater than 25% increase in material throughput.

  • Operational Simplicity: A single step reduces processing time, labor, and potential for operational error.

  • Enhanced Safety Profile: Avoids the use of highly corrosive and hazardous nitrating acid mixtures.

  • Greener Chemistry: Reduces solvent waste and eliminates the generation of heavy metal byproducts.

For researchers and drug development professionals, Route B offers a more efficient, scalable, and cost-effective method for accessing this vital pharmaceutical intermediate, thereby accelerating discovery and development timelines.

References

  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines. Royal Society of Chemistry.
  • Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • Brown, D. J., & Waring, P. (1974). The Synthesis of Aminopyridines. Australian Journal of Chemistry, 27(10), 2251-2259.
  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (EP1626045A1).
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. (CN102898358A).
  • McNamara, I. M., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2329. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine. (CN102101841B).

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-fluoropyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built around the 2-Chloro-5-fluoropyridin-4-amine scaffold. Esteemed for its role as a critical hinge-binding motif in numerous kinase inhibitors, this heterocyclic core offers a robust platform for developing targeted therapeutics. We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols for researchers in drug discovery.

The 2-Chloro-5-fluoropyridin-4-amine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-Chloro-5-fluoropyridin-4-amine core is a bioisostere of similar purine and pyrimidine systems that have proven highly effective in targeting the ATP-binding site of protein kinases. Its utility stems from several key features:

  • Hinge-Binding: The pyridine nitrogen and the exocyclic C4-amino group act as a hydrogen bond donor-acceptor pair, forming two crucial hydrogen bonds with the "hinge" region of the kinase domain. This bidentate interaction is a cornerstone of high-affinity binding for many Type I and Type II kinase inhibitors.

  • Vectorial Orientation: The C2-chloro and C5-fluoro substituents provide important electronic and steric properties. The C2-chloro group, in particular, is often exploited to direct the orientation of larger substituents into specific hydrophobic pockets within the active site, enhancing both potency and selectivity.

  • Metabolic Stability & Physicochemical Properties: The fluorine atom at the C5 position can enhance metabolic stability by blocking a potential site of oxidation. It also modulates the pKa of the pyridine ring, influencing solubility and cell permeability.

This guide will compare various analogs, primarily focusing on their application as kinase inhibitors in oncology, to elucidate the principles guiding lead optimization for this scaffold.

General Synthetic Strategies

The synthesis of 2-Chloro-5-fluoropyridin-4-amine analogs predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents makes the C4 position susceptible to nucleophilic attack by a primary or secondary amine.

A typical synthetic route involves the reaction of a polysubstituted pyridine, such as 2,4-dichloro-5-fluoropyridine, with a desired aniline or amine derivative. The greater reactivity of the chlorine atom at the C4 position allows for selective substitution.

Representative Synthetic Protocol: Synthesis of an N-Aryl-2-chloro-5-fluoropyridin-4-amine
  • Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated HCl (0.2 eq), to protonate the pyridine ring, further activating it for nucleophilic attack.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the mixture can be diluted with water and neutralized with a base like sodium bicarbonate.

  • Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by column chromatography on silica gel.

Core Structure-Activity Relationship (SAR) Analysis

The SAR for this scaffold is highly dependent on the specific kinase being targeted. However, general principles can be derived by comparing analogs across different kinase families. The primary point of diversification is the substituent attached to the C4-amino group.

Modifications at the C4-Amino Position: The Key to Potency and Selectivity

The group attached to the C4-amino moiety is typically an aryl or heteroaryl ring that extends into the hydrophobic regions of the ATP-binding pocket.

  • Aniline Substituents: In many potent kinase inhibitors, this is a substituted aniline ring. The nature and position of substituents on this ring are critical. For instance, in Src and Abl kinase inhibitors, a 2,6-disubstituted aniline, such as 2-chloro-6-methylphenyl, is often employed.[1] This substitution pattern forces a non-planar conformation between the pyridine and aniline rings, which can be optimal for fitting into the active site.

  • Solubilizing Groups: To improve aqueous solubility and pharmacokinetic properties, polar groups are often introduced. A common strategy is to append a side chain ending in a basic amine, such as piperazine or morpholine. For example, the dual Src/Abl inhibitor Dasatinib features a 2-hydroxyethyl-piperazine moiety that significantly enhances its drug-like properties.[1]

  • Targeting Specific Pockets: The substituents on the aniline ring can be designed to interact with specific amino acid residues. For instance, in VEGFR-2 inhibitors, a cyclopropylcarbamoyl group has been shown to form favorable interactions, leading to low nanomolar potency.[2]

The Role of the C2-Chloro and C5-Fluoro Groups

While the C4-amino position is the primary site for diversification, the halogens on the pyridine ring play a crucial, albeit more subtle, role.

  • C2-Chloro Group: This group is often essential for maintaining the correct orientation of the C4-substituent. Replacing it with hydrogen or a smaller fluorine atom can lead to a significant loss of activity, likely due to the loss of favorable steric interactions or a change in the molecule's conformational preference.

  • C5-Fluoro Group: The C5-fluoro group is not always present in active analogs but offers distinct advantages. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can prevent off-target activity at other kinases and improve cell permeability. It also serves as a "metabolic soft spot" blocker, preventing oxidative metabolism at that position.

The following diagram illustrates the key SAR principles for this scaffold in the context of kinase inhibition.

SAR_Summary cluster_core 2-Chloro-5-fluoropyridin-4-amine Core cluster_R C4-Substituent (R Group) Core Scaffold N1 Pyridine N H-bonds to Kinase Hinge (Acceptor) C4_NH C4-Amino Group H-bonds to Kinase Hinge (Donor) R_Group Aryl/Heteroaryl Ring (e.g., Aniline) C4_NH->R_Group Primary site of diversification C2_Cl C2-Chloro - Directs R group - Steric/Electronic Effects C5_F C5-Fluoro - Modulates pKa - Blocks Metabolism Hydrophobic Substituents target hydrophobic pockets (Potency & Selectivity) R_Group->Hydrophobic Solubilizing Polar side-chains (e.g., -piperazine-EtOH) Improve PK properties R_Group->Solubilizing Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP (radiolabeled or cold) - Test Compound Dilutions start->prepare_reagents assay_plate Add reagents to 384-well plate: 1. Kinase 2. Test Compound 3. Substrate/ATP mix to initiate prepare_reagents->assay_plate incubation Incubate at 30°C (e.g., 60 minutes) assay_plate->incubation stop_reaction Stop Reaction (e.g., add EDTA solution) incubation->stop_reaction detection Detect Signal: - Radiometric: Filter plate, count CPM - Fluorescence: Read plate on detector stop_reaction->detection data_analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 value detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Radiometric Kinase Assay (e.g., for Src Kinase)
  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

  • Assay Buffer: Prepare an assay buffer, e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Reaction Mixture: In a 96-well or 384-well plate, add 5 µL of the diluted test compound.

  • Enzyme Addition: Add 10 µL of recombinant Src kinase enzyme diluted in assay buffer.

  • Initiation: Initiate the reaction by adding 10 µL of a substrate/ATP mixture containing a biotinylated peptide substrate and ATP, including [γ-33P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 25 µL of 100 mM EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. Wash the plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [γ-33P]ATP.

  • Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Expert Insights and Future Perspectives

The 2-Chloro-5-fluoropyridin-4-amine scaffold and its close relatives represent a highly validated and successful platform in drug discovery, particularly for kinase inhibitors. The SAR data consistently demonstrates that while the core provides the essential hinge-binding anchor, potency and selectivity are driven by the substituents at the C4-amino position.

Causality in Design: The choice of substituents is not arbitrary. Medicinal chemists design these groups to exploit specific features of the target's ATP-binding site. Bulky, hydrophobic groups are chosen to fill deep pockets, while flexible linkers with polar termini are used to access solvent-exposed regions and improve physicochemical properties. The iterative process of synthesizing and testing analogs, as outlined in this guide, is fundamental to refining these interactions and achieving the desired therapeutic profile.

Future Directions: The field is continuously evolving. The core principles learned from the SAR of this scaffold are now being applied to new modalities:

  • Covalent Inhibitors: By incorporating a reactive "warhead" onto the C4-substituent, researchers can design inhibitors that form a permanent covalent bond with a nearby cysteine residue in the active site, leading to prolonged and potent inhibition.

  • PROTACs: The scaffold can be used as the "warhead" portion of a Proteolysis-Targeting Chimera (PROTAC). By linking it to an E3 ligase-binding molecule, the target kinase can be selectively tagged for degradation by the cell's own machinery.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Chloro-5-fluoropyridin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Pyridines

In the landscape of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of bioactive compounds and functional materials. Among these, 2-Chloro-5-fluoropyridin-4-amine stands out as a crucial synthetic intermediate. The specific arrangement of its substituents—an electron-donating amine group and two electron-withdrawing halogens—creates a unique electronic profile that is both a target for synthetic modification and a source of rich analytical data.

Understanding the spectroscopic signature of this parent molecule is paramount for researchers engaged in the synthesis of novel derivatives. Spectroscopic analysis provides the definitive proof of structure, purity, and the electronic consequences of chemical modifications. This guide offers an in-depth, comparative analysis of 2-Chloro-5-fluoropyridin-4-amine and several key derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we will elucidate the causal relationships between molecular structure and spectroscopic output. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific pursuits.

Part 1: The Spectroscopic Toolkit - Principles and Protocols

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of organic molecules. Each technique probes different aspects of molecular structure and bonding, providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H, ¹³C, ¹⁹F) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local electronic environment.

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

  • ¹⁹F NMR: Specifically probes fluorine atoms, which is crucial for the title compound and its fluorinated derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical as its residual proton signals can be used as a secondary reference.[3]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard and its signal is set to 0 ppm.

  • Data Acquisition: Acquire the spectrum on a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This results in a spectrum of absorption bands that are characteristic of the functional groups present. The ATR technique is a modern sampling method that requires minimal sample preparation.[4][5]

Experimental Protocol: ATR-FTIR Spectroscopy The simplicity of ATR-FTIR makes it a rapid and reliable analytical tool.[4][6]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal (commonly diamond or zinc selenide).[7] This is subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using a built-in clamp to ensure good contact.[4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with specific functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation patterns, clues about its structure. ESI is a "soft" ionization technique, meaning it can ionize molecules, including fragile ones, with minimal fragmentation.[8][9] This is ideal for determining the molecular weight of the parent compound.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (typically µg/mL).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.[10]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[11][12]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically π → π* and n → π* transitions in conjugated systems like pyridine. The resulting spectrum can provide information about the extent of conjugation and the presence of chromophores.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent and record its absorbance spectrum. This will be used as the baseline.

  • Sample Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Part 2: Spectroscopic Profile of 2-Chloro-5-fluoropyridin-4-amine

Understanding the baseline spectra of the parent compound is the foundation for any comparative study. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and fluoro (-F) substituents governs its spectroscopic features.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆): The aromatic region is expected to show two signals corresponding to the two protons on the pyridine ring.

    • H-3: This proton is ortho to both the -NH₂ and -F groups. The strong donating effect of the amino group and the coupling to fluorine will significantly influence its chemical shift.

    • H-6: This proton is ortho to the nitrogen atom and meta to the -Cl and -F groups. It is expected to be the most downfield signal due to the deshielding effect of the ring nitrogen.

    • The -NH₂ protons will typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The molecule has five distinct carbon atoms.

    • The chemical shifts are heavily influenced by the substituents. The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant.

    • The carbon attached to chlorine (C-2) will be shifted downfield.

    • The carbon bearing the amino group (C-4) will be shifted significantly upfield due to the strong electron-donating resonance effect of nitrogen.

IR Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂).[13]

  • C=C and C=N Stretching: A series of sharp bands between 1400-1650 cm⁻¹ are characteristic of the pyridine ring vibrations.

  • C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ for C-F and 700-800 cm⁻¹ for C-Cl, confirm the presence of the halogens.

Mass Spectrometry

The mass spectrum confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The compound has a nominal molecular weight of 146 g/mol .

  • Isotopic Pattern: A key feature is the isotopic signature of chlorine. The spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This provides definitive evidence for the presence of one chlorine atom.

UV-Vis Spectroscopy

The UV-Vis spectrum is characteristic of an aminopyridine chromophore. The electron-donating amino group causes a bathochromic (red) shift compared to unsubstituted pyridine, moving the absorption maxima to longer wavelengths.[14][15]

Part 3: Comparative Analysis with Key Derivatives

The true power of spectroscopy lies in comparison. By systematically altering the substituents on the pyridine ring, we can observe predictable changes in the spectra, reinforcing our understanding of structure-property relationships. The influence of substituents on the NMR spectra of pyridine derivatives is a well-studied phenomenon.[16][17][18][19]

Workflow for Spectroscopic Comparison

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis & Interpretation Parent Parent Compound (2-Chloro-5-fluoropyridin-4-amine) NMR NMR (1H, 13C, 19F) Parent->NMR IR ATR-FTIR Parent->IR MS ESI-MS Parent->MS UV UV-Vis Parent->UV Derivative Derivative Compound Derivative->NMR Derivative->IR Derivative->MS Derivative->UV Compare Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (ν) - m/z Values & Patterns - Absorption Maxima (λmax) NMR->Compare IR->Compare MS->Compare UV->Compare Correlate Correlate Differences to Structural Changes Compare->Correlate Conclusion Elucidate Structure-Spectra Relationship Correlate->Conclusion

Caption: General workflow for comparative spectroscopic analysis.

Derivative 1: 2-Amino-5-fluoropyridine

This derivative explores the effect of replacing the electron-withdrawing 2-chloro group with an electron-donating 2-amino group. While data for this specific isomer can be limited, we can infer changes based on the known properties of 2-aminopyridine.[13][20]

  • Structural Change: -Cl at C-2 is replaced by -NH₂.

  • Expected Spectroscopic Changes:

    • ¹H NMR: The introduction of a second strong electron-donating group will shield the ring protons, causing a general upfield shift (lower ppm) compared to the parent compound.

    • IR: The spectrum will now show N-H stretching bands for two different amino groups.

    • MS: The molecular weight will decrease significantly (loss of Cl, gain of NH₂). The characteristic ³⁵Cl/³⁷Cl isotopic pattern will be absent.

Derivative 2: 2-Amino-5-chloropyridine

This commercially available derivative allows for a direct comparison of the electronic effects of fluorine versus chlorine at the 5-position.[21]

  • Structural Change: -F at C-5 is replaced by -Cl.

  • Spectroscopic Comparison:

    • ¹H NMR: Fluorine is more electronegative than chlorine but is a weaker π-donor. The chemical shifts of the ring protons will be subtly altered. The most significant change will be the absence of ¹H-¹⁹F coupling, simplifying the splitting patterns of H-4 and H-6.

    • ¹³C NMR: The signal for C-5 will no longer show the large ¹J(C-F) coupling. Its chemical shift will be influenced by the different inductive and mesomeric effects of chlorine versus fluorine.

    • MS: The molecular weight will increase. The mass spectrum will still show the M/M+2 pattern for one chlorine atom.[22]

    • IR: The strong C-F stretching band will be absent, replaced by a C-Cl stretch at a lower wavenumber.[23]

Derivative 3: 4-Amino-2,5-dichloropyridine

Here, the fluorine at C-5 is replaced by a second chlorine atom. This modification increases the overall electron-withdrawing character of the substituents.[24][25]

  • Structural Change: -F at C-5 is replaced by -Cl.

  • Spectroscopic Comparison:

    • ¹H NMR: A predicted spectrum for this compound shows signals for the NH₂ protons and the two aromatic protons (H-3 and H-6).[24] Compared to the parent compound, the absence of the highly electronegative fluorine atom will lead to changes in the chemical shifts, and the splitting patterns will be simplified due to the lack of H-F coupling.

    • ¹³C NMR: The absence of the C-F bond will be the most notable feature. We expect five distinct carbon signals, with C-2 and C-5 being significantly influenced by the attached chlorine atoms.

    • MS: The molecular weight will increase. The key diagnostic feature will be an isotopic pattern corresponding to two chlorine atoms (M, M+2, and M+4 peaks with an approximate ratio of 9:6:1).

Summary of Comparative Spectroscopic Data
CompoundKey ¹H NMR FeaturesKey IR Bands (cm⁻¹)Molecular Ion (m/z) & Isotope Pattern
2-Chloro-5-fluoropyridin-4-amine Two aromatic signals, likely complex due to H-F coupling.~3400 (N-H), ~1600 (Ring), ~1250 (C-F), ~750 (C-Cl)146 (M⁺), 148 (M⁺+2, ~33%)
2-Amino-5-fluoropyridine Aromatic signals shifted upfield; H-F coupling present.Multiple N-H bands, ~1250 (C-F)112 (M⁺), No Cl pattern
2-Amino-5-chloropyridine Aromatic signals show simple H-H coupling (no H-F).~3400 (N-H), ~1600 (Ring), ~750 (C-Cl)128 (M⁺), 130 (M⁺+2, ~33%)[22]
4-Amino-2,5-dichloropyridine Two aromatic signals with simple H-H coupling.~3400 (N-H), ~1600 (Ring), Multiple C-Cl bands162 (M⁺), 164 (M⁺+2, ~66%), 166 (M⁺+4, ~10%)

Note: Specific NMR chemical shifts are highly dependent on the solvent and are omitted for generality. The table highlights expected trends and key diagnostic features.

Substituent Effects on Spectroscopic Properties

The observed spectral changes can be rationalized by considering the electronic properties of the substituents.

G cluster_0 Substituent Properties cluster_1 Effect on Pyridine Ring cluster_2 Spectroscopic Consequence (NMR) EDG Electron-Donating Group (-NH2) Increase Increases Electron Density (Shielding) EDG->Increase EWG Electron-Withdrawing Group (-F, -Cl) Decrease Decreases Electron Density (Deshielding) EWG->Decrease Upfield Upfield Shift (Lower δ ppm) Increase->Upfield Downfield Downfield Shift (Higher δ ppm) Decrease->Downfield

Caption: Correlation of substituent electronic effects with NMR chemical shifts.

  • Electron-Donating Groups (EDG): The -NH₂ group donates electron density into the pyridine ring via resonance. This increases the shielding of the ring's protons and carbons, causing their NMR signals to shift upfield to lower ppm values.

  • Electron-Withdrawing Groups (EWG): The -Cl and -F groups withdraw electron density from the ring via the inductive effect due to their high electronegativity. This deshields the ring's nuclei, causing their NMR signals to shift downfield to higher ppm values.

Conclusion

The spectroscopic analysis of 2-Chloro-5-fluoropyridin-4-amine and its derivatives provides a clear and robust method for structural confirmation and for understanding fundamental electronic effects. NMR spectroscopy reveals the precise connectivity and electronic environment of the C-H framework, with substituent changes causing predictable upfield or downfield shifts. IR spectroscopy offers rapid confirmation of functional groups, such as the presence or absence of amine N-H and carbon-halogen bonds. Finally, mass spectrometry provides definitive molecular weight information, with chlorine's distinct isotopic signature serving as a powerful diagnostic tool. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized molecules and rationally design new derivatives with tailored properties.

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A Researcher's Guide to the Biological Activity Screening of Novel Compounds Derived from 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the strategic selection and evaluation of novel chemical entities are paramount. This guide provides an in-depth technical overview of the biological activity screening of compounds synthesized from the versatile starting material, 2-Chloro-5-fluoropyridin-4-amine. By leveraging its reactive sites, a diverse library of derivatives can be generated, exhibiting a wide range of pharmacological activities. This document will navigate through the synthesis, screening methodologies, and comparative analysis of these compounds, offering practical insights and experimental protocols for researchers in the field.

Introduction: The Potential of 2-Chloro-5-fluoropyridin-4-amine in Medicinal Chemistry

2-Chloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a valuable scaffold in medicinal chemistry. The presence of chloro, fluoro, and amino groups provides multiple reaction sites for structural modifications, enabling the synthesis of a diverse array of novel compounds. Halogenated pyridines and pyrimidines have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties[1][2]. The introduction of a fluorine atom, in particular, can significantly enhance the metabolic stability and binding affinity of a molecule to its target protein[3].

This guide will focus on the systematic approach to screening the biological activities of novel compounds derived from this promising scaffold, with a primary focus on anticancer and antimicrobial applications. We will delve into the practical aspects of experimental design, data interpretation, and structure-activity relationship (SAR) analysis.

Synthetic Strategies for Derivatization

The chemical versatility of 2-Chloro-5-fluoropyridin-4-amine allows for modifications at several key positions. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 4-position can be acylated, alkylated, or used in condensation reactions, and the pyridine ring itself can undergo various coupling reactions.

A general synthetic approach often involves the reaction of the amino group with different aldehydes to form Schiff bases, which can then be further modified[1]. Additionally, the chlorine atom can be displaced by various nucleophiles to introduce diverse functionalities.

Synthesis_Workflow cluster_synthesis Synthetic Pathways 2-Chloro-5-fluoropyridin-4-amine 2-Chloro-5-fluoropyridin-4-amine Intermediate_Schiff_Base Intermediate_Schiff_Base 2-Chloro-5-fluoropyridin-4-amine->Intermediate_Schiff_Base Aldehyde Condensation Novel_Compound_B Novel_Compound_B 2-Chloro-5-fluoropyridin-4-amine->Novel_Compound_B Nucleophilic Substitution at C2 Novel_Compound_C Novel_Compound_C 2-Chloro-5-fluoropyridin-4-amine->Novel_Compound_C Coupling Reaction Novel_Compound_A Novel_Compound_A Intermediate_Schiff_Base->Novel_Compound_A Further Modification

A generalized workflow for the synthesis of novel derivatives.

Biological Activity Screening: A Comparative Approach

A systematic screening process is crucial to identify and characterize the biological activities of newly synthesized compounds. This typically involves a tiered approach, starting with broad-spectrum primary screens followed by more specific secondary assays for lead compounds.

Anticancer Activity Screening

The evaluation of anticancer activity is a cornerstone of drug discovery programs targeting pyridinyl and pyrimidinyl derivatives, as these scaffolds are present in numerous kinase inhibitors and other anticancer agents[4][5].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[4].

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

While specific data for derivatives of 2-Chloro-5-fluoropyridin-4-amine is not extensively available in the public domain, we can draw comparisons from structurally similar compounds. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were evaluated for their anticancer activity against HCT116 and MCF7 cell lines[4].

Compound IDModification at C4 of PyrimidineHCT116 IC50 (µM)[4]MCF7 IC50 (µM)[4]
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-bromophenyl piperazine89.24 ± 1.3689.37 ± 1.17

These results suggest that the nature of the substituent at the 4-position significantly influences the anticancer activity, with the bromophenyl piperazine moiety conferring higher potency. This provides a valuable starting point for designing and evaluating novel derivatives of 2-Chloro-5-fluoropyridin-4-amine.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and pyrimidine derivatives have historically shown promise in this area[1][2].

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

A study on new 2-amino-4-chloropyridine derivatives revealed their antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria[1].

Compound IDAldehyde used for Schiff Base FormationS. aureus Zone of Inhibition (mm)[1]E. coli Zone of Inhibition (mm)[1]
3b 4-Chlorobenzaldehyde1816
3c 4-Fluorobenzaldehyde1715
3d 2,4-Dichlorobenzaldehyde2018
3f 4-Hydroxybenzaldehyde1917
3g Salicylaldehyde2119

The structure-activity relationship suggests that the presence of electron-withdrawing groups (like chloro and fluoro) and a hydroxyl group on the aldehyde-derived portion of the molecule can enhance the antimicrobial activity[1].

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyridine-based compounds have been identified as inhibitors of various enzymes, including kinases and proteases[3][6].

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Screening Select Target Enzyme Select Target Enzyme Develop Assay Develop Assay Select Target Enzyme->Develop Assay Screen Compound Library Screen Compound Library Develop Assay->Screen Compound Library Identify Hits Identify Hits Screen Compound Library->Identify Hits Determine IC50 Determine IC50 Identify Hits->Determine IC50 Lead Optimization Lead Optimization Determine IC50->Lead Optimization

Sources

Navigating the Synthesis of 2-Chloro-5-fluoropyridin-4-amine: A Comparative Guide to Economic Viability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-Chloro-5-fluoropyridin-4-amine, a crucial building block in the development of novel pharmaceuticals, presents a landscape of varied chemical pathways. The economic viability of any large-scale production hinges on a careful evaluation of these routes, weighing factors such as starting material cost, reaction efficiency, and process safety. This guide provides an in-depth comparison of prominent synthetic strategies, offering detailed experimental protocols and a thorough analysis of their economic feasibility to inform rational decision-making in drug development and manufacturing.

Route 1: The Hofmann Rearrangement Approach: A Classic Transformation

A principal and well-documented strategy for the synthesis of 2-Chloro-5-fluoropyridin-4-amine involves the Hofmann rearrangement of a suitable amide precursor. This classic organic reaction offers a pathway to primary amines with one fewer carbon atom than the starting amide.

Synthesis Pathway

The synthesis commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid. This starting material is first converted to its corresponding amide, 2,6-dichloro-5-fluoronicotinamide, which then undergoes the critical Hofmann rearrangement to yield the target molecule.

Hofmann Rearrangement Route A 2,6-dichloro-5- fluoronicotinic acid B 2,6-dichloro-5- fluoronicotinamide A->B Amidation C 2-Chloro-5-fluoropyridin- 4-amine B->C Hofmann Rearrangement

Caption: Synthesis of 2-Chloro-5-fluoropyridin-4-amine via the Hofmann Rearrangement.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinamide

  • Materials: 2,6-dichloro-5-fluoronicotinic acid, thionyl chloride, triethylamine (TEA).

  • Procedure: 2,6-dichloro-5-fluoronicotinic acid is reacted with an excess of thionyl chloride to form the acyl chloride. The crude acyl chloride is then treated with a suitable amine source, such as ammonia or an in-situ generated aminating agent in the presence of a base like triethylamine, to yield 2,6-dichloro-5-fluoronicotinamide. The product is typically isolated by filtration and purified by recrystallization.

Step 2: Hofmann Rearrangement of 2,6-dichloro-5-fluoronicotinamide

  • Materials: 2,6-dichloro-5-fluoronicotinamide, sodium hydroxide, bromine (or sodium hypobromite).

  • Procedure: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added slowly to form a solution of sodium hypobromite in situ. 2,6-dichloro-5-fluoronicotinamide is then added portion-wise to the cold hypobromite solution. The reaction mixture is stirred and allowed to warm to room temperature, and then gently heated to complete the rearrangement. The product, 2-Chloro-5-fluoropyridin-4-amine, precipitates from the solution and is collected by filtration, washed, and dried.

Economic Viability Analysis

The economic attractiveness of the Hofmann rearrangement route is influenced by several key factors:

  • Cost of Starting Materials: 2,6-dichloro-5-fluoronicotinic acid is a relatively specialized starting material, and its cost can be a significant contributor to the overall process economics. Bulk pricing for this raw material is a critical parameter.[1][2]

  • Reagent Costs: While sodium hydroxide is an inexpensive commodity chemical, the cost of bromine or pre-formed sodium hypobromite solutions can be more substantial, especially at an industrial scale.[3][4][5][6][7][8][9][10][11][12]

  • Yields and Purity: The overall yield across the two steps is a primary driver of economic viability. High yields in both the amidation and the Hofmann rearrangement are crucial to minimize the cost contribution of the starting material per unit of product.

  • Operational Considerations: The use of bromine requires careful handling due to its corrosive and toxic nature, which may necessitate specialized equipment and safety protocols, adding to the capital and operational costs. The reaction is also exothermic and requires careful temperature control.

Route 2: Alternative Synthetic Strategies

While the Hofmann rearrangement is a prominent route, other synthetic strategies warrant consideration for their potential economic advantages.

Curtius and Schmidt Rearrangements

Conceptually similar to the Hofmann rearrangement, the Curtius and Schmidt rearrangements also provide pathways to amines from carboxylic acid derivatives.

  • Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[6][8][12][13] The use of potentially explosive azide reagents, however, can present significant safety challenges for large-scale production.

  • Schmidt Reaction: This reaction involves treating a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst to form the amine.[14] Similar to the Curtius rearrangement, the use of hydrazoic acid, which is highly toxic and explosive, is a major drawback for industrial applications.

Rearrangement Alternatives cluster_0 Curtius Rearrangement cluster_1 Schmidt Reaction A 2,6-dichloro-5- fluoronicotinic acid B Acyl Azide A->B C Isocyanate B->C D 2-Chloro-5-fluoropyridin- 4-amine C->D E 2,6-dichloro-5- fluoronicotinic acid F 2-Chloro-5-fluoropyridin- 4-amine E->F Hydrazoic Acid

Caption: Conceptual pathways for Curtius and Schmidt rearrangements.

Direct Amination Strategies

Alternative approaches could involve the direct introduction of the amino group onto a pre-existing 2-chloro-5-fluoropyridine ring system. For instance, the amination of a suitable precursor like 2,4-dichloro-5-fluoropyridine could be explored. However, achieving regioselectivity in such reactions can be challenging and may lead to mixtures of isomers, complicating purification and reducing the overall yield of the desired product.

Comparative Analysis and Future Outlook

Synthesis RouteKey AdvantagesKey DisadvantagesEconomic Outlook
Hofmann Rearrangement Well-established chemistry; Potentially high yields.Cost of starting material; Use of hazardous bromine.Potentially viable with optimized yields and competitive raw material sourcing.
Curtius Rearrangement Avoids the use of elemental bromine.Use of potentially explosive azides; Multi-step process.Generally less favored for industrial scale due to safety concerns.
Schmidt Reaction Direct conversion from carboxylic acid.Use of highly toxic and explosive hydrazoic acid.Not considered economically viable or safe for large-scale production.
Direct Amination Potentially fewer steps.Challenges in achieving regioselectivity; Difficult purification.Highly dependent on the development of a selective and high-yielding amination protocol.

Table 1: Comparative Analysis of Synthesis Routes

The economic viability of producing 2-Chloro-5-fluoropyridin-4-amine is a complex interplay of chemical efficiency, raw material costs, and process safety. The Hofmann rearrangement currently stands as a plausible and well-understood route, with its economic feasibility largely dependent on the price of 2,6-dichloro-5-fluoronicotinic acid and the optimization of reaction yields. While alternative rearrangement reactions present significant safety hurdles for industrial application, the development of novel, highly regioselective direct amination methods could offer a more streamlined and potentially more economical approach in the future. Continuous manufacturing processes and the use of more environmentally friendly reagents are also areas of active research that could significantly impact the long-term economic and sustainable production of this vital pharmaceutical intermediate.[15][16]

References

  • Cenmed. Sodium Hypobromite, 0.10N, 1L, Glass, Amber. (n.d.).
  • eBioChem. wholesale 2,6-Dichloro-5-fluoronicotinic Acid 98% CAS:82671-06-5. (n.d.).
  • BusinessAnalytiq. Sodium hydroxide price index. (n.d.).
  • Fisher Scientific. Aqua Solutions Sodium Hypobromite Solution (1L). (n.d.).
  • CPAChem. Sodium Hypobromite Solution, Alkaline. (n.d.).
  • G3Chem. Alkaline Sodium Hypobromite 1Lt. (n.d.).
  • Lab Wale. Sodium Hypobromite Solution (500 ml). (n.d.).
  • CORECHEM Inc. Sodium Hydroxide 50% Solution (Liquid Caustic Soda). (n.d.).
  • RSC Publishing. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. (n.d.).
  • ECHEMI. Sodium hydroxide Price List in Global Market. (n.d.).
  • MDPI.
  • Global Sources.
  • Journal of Applied Pharmaceutical Science.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. (2007).
  • Fisher Scientific. 2,6-Dichloro-5-fluoronicotinic Acid 97.0+%, TCI America 5 g. (n.d.).
  • Biosynth. 2,6-Dichloro-5-fluoronicotinic acid. (n.d.).
  • BLDpharm. 82671-06-5|2,6-Dichloro-5-fluoropyridine-3-carboxylic acid. (n.d.).
  • Intr
  • Tradeindia. 2,6-dichloro-5-fluoronicotinic Acid at Best Price in Shanghai, Shanghai | Mayachem Industry Ltd. (n.d.).
  • ResearchGate.
  • ChemicalBook. 2,6-Dichloro-5-fluoronicotinamide synthesis. (n.d.).
  • Google Patents. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1996).
  • Wikipedia. Hofmann rearrangement. (n.d.).
  • Chemistry Steps. Hofmann Rearrangement. (n.d.).
  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).
  • Bentham Science.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021).
  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013).

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Safety Operating Guide

Proper Disposal of 2-Chloro-5-fluoropyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-fluoropyridin-4-amine, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to minimize risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoropyridin-4-amine was not located, the following guidance is synthesized from the safety data of structurally analogous compounds and overarching regulatory frameworks for hazardous waste.

Hazard Identification and Risk Assessment

2-Chloro-5-fluoropyridin-4-amine is a halogenated organic compound. Structurally similar compounds, such as 2-chloro-5-fluoropyridine, are classified as flammable liquids and are harmful if swallowed, causing skin and eye irritation.[1] Halogenated pyridines, as a class, can be toxic and pose environmental hazards. Therefore, it is crucial to handle this compound with appropriate care, assuming it possesses similar hazardous properties.

Key Potential Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.[2]

  • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[2]

A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with 2-Chloro-5-fluoropyridin-4-amine:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[2]
Respiratory Protection All handling of solids and solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Spill Management Protocol

Accidental spills must be addressed immediately and safely. The appropriate response depends on the scale of the spill.

Small Spills (Contained within a fume hood)
  • Restrict Access: Ensure no unauthorized personnel enter the area.

  • Don Appropriate PPE: Before cleaning, ensure all necessary PPE is worn.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (Outside of a fume hood)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Restrict Entry: Prevent re-entry until the area has been deemed safe by EHS personnel.

Waste Disposal Procedures

The disposal of 2-Chloro-5-fluoropyridin-4-amine and its contaminated waste must adhere to local, state, and federal regulations. Improper disposal can lead to significant environmental damage and legal repercussions.

Waste Segregation and Collection
  • Solid Waste: Collect pure 2-Chloro-5-fluoropyridin-4-amine and any contaminated solid materials (e.g., contaminated gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Chloro-5-fluoropyridin-4-amine should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Empty Containers: Empty containers that held 2-Chloro-5-fluoropyridin-4-amine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] The decontaminated container can then be disposed of according to institutional guidelines.

Hazardous Waste Classification

Based on its chemical structure as a halogenated pyridine, waste containing 2-Chloro-5-fluoropyridin-4-amine is likely to be classified under the following EPA Hazardous Waste Codes:

  • F-Listed Wastes: As a halogenated organic compound, it may fall under codes for spent halogenated solvents if used in such a manner (e.g., F001, F002).

  • U- or P-Listed Wastes: If unused and discarded, it could potentially be classified as a U- or P-listed waste, although it is not explicitly listed.

  • Characteristic Wastes: The waste may exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.

Consult with your institution's EHS department for the precise waste codes applicable in your jurisdiction.

Final Disposal Method

The recommended and most common method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[4] This process ensures the complete destruction of the chemical, minimizing its environmental impact. Do not dispose of 2-Chloro-5-fluoropyridin-4-amine down the drain or in regular trash.

Logical Flow for Disposal Decision Making

start Waste Generation (2-Chloro-5-fluoropyridin-4-amine) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container_waste->triple_rinse contact_ehs Contact EHS for Waste Pickup and Final Disposal collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid incineration High-Temperature Incineration at Licensed Facility contact_ehs->incineration

Caption: Decision workflow for the proper segregation and disposal of 2-Chloro-5-fluoropyridin-4-amine waste.

References

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-CHLORO-5-FLUOROPYRIDIN-3-AMINE. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.